Product packaging for AZD9898(Cat. No.:CAS No. 2042347-69-1)

AZD9898

Cat. No.: B605789
CAS No.: 2042347-69-1
M. Wt: 457.8 g/mol
InChI Key: RVMWIVNHZMXEHS-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZD9898 is a synthetic small molecule functioning as a potent and selective inhibitor of Leukotriene C4 Synthase (LTC4S) . This enzyme is pivotal in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent lipid mediators known to drive bronchoconstriction and inflammation in diseases like asthma . By inhibiting LTC4S, this compound effectively blocks the production of these pro-inflammatory mediators, making it a valuable tool for researching allergic inflammatory diseases . Preclinical studies have characterized this compound as a picomolar inhibitor of LTC4S, demonstrating nanomolar potency in cellular assays such as peripheral blood mononuclear cells (PBMC) and showing good in vivo pharmacodynamic activity in rat models . Its development as a potential therapeutic reached Phase I clinical trials for asthma before being discontinued, providing a well-defined research profile . From a physicochemical perspective, this compound has a molecular weight of 457.8 g/mol and is supplied as a solid powder with a stated purity of >98% . Its solid-state properties have been rigorously studied, with research identifying a hydrate form (Form A) and its transformation to anhydrous forms (Form B and Form C) upon heating, which is critical information for pre-formulation research . This product is strictly for Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2042347-69-1

Molecular Formula

C20H19ClF3N3O4

Molecular Weight

457.8 g/mol

IUPAC Name

trans-(1S,2S)-2-[5-(5-chloro-2,4-difluoro-N-(2-fluoro-2-methylpropyl)anilino)-3-methoxypyrazine-2-carbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C20H19ClF3N3O4/c1-20(2,24)8-27(14-5-11(21)12(22)6-13(14)23)15-7-25-16(18(26-15)31-3)17(28)9-4-10(9)19(29)30/h5-7,9-10H,4,8H2,1-3H3,(H,29,30)/t9-,10-/m0/s1

InChI Key

RVMWIVNHZMXEHS-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(CN(C1=CC(=C(C=C1F)F)Cl)C2=CN=C(C(=N2)OC)C(=O)[C@H]3C[C@@H]3C(=O)O)F

Canonical SMILES

CC(C)(CN(C1=CC(=C(C=C1F)F)Cl)C2=CN=C(C(=N2)OC)C(=O)C3CC3C(=O)O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD9898;  AZD-9898;  AZD 9898; 

Origin of Product

United States

Foundational & Exploratory

AZD9898 as a selective leukotriene C4 synthase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD9898 is a potent and selective inhibitor of leukotriene C4 synthase (LTC4S), an integral enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs). CysLTs are powerful inflammatory mediators implicated in the pathophysiology of respiratory diseases such as asthma. By targeting LTC4S, this compound represents a therapeutic strategy to attenuate the pro-inflammatory effects of CysLTs. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and a summary of its clinical development.

Introduction to Leukotriene C4 Synthase and the Cysteinyl Leukotriene Pathway

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are a family of inflammatory lipid mediators synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2] The initial steps involve the conversion of arachidonic acid to leukotriene A4 (LTA4) by 5-LO with the assistance of the 5-lipoxygenase-activating protein (FLAP).[1]

Leukotriene C4 synthase (LTC4S), a member of the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) family, catalyzes the crucial step of conjugating LTA4 with glutathione to form LTC4.[3][4] LTC4 is then actively transported out of the cell and subsequently metabolized in the extracellular space to LTD4 and LTE4.[5] These CysLTs exert their biological effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and 2 (CysLT2R).[2][5] Activation of these receptors on various cell types, including smooth muscle cells and immune cells, triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment, all hallmark features of asthma.[6][7]

Given the central role of CysLTs in allergic inflammation, inhibiting their production has been a key therapeutic goal. This compound was developed as a selective inhibitor of LTC4S, aiming to block the CysLT pathway at its origin.[8]

This compound: Mechanism of Action and Chemical Properties

This compound is an orally active small molecule that acts as a potent and selective inhibitor of leukotriene C4 synthase.[9][10] By directly inhibiting LTC4S, this compound prevents the formation of LTC4 and, consequently, the downstream production of LTD4 and LTE4. This targeted approach is designed to reduce the inflammatory cascade driven by CysLTs.[8]

Chemical Structure and Properties:

  • IUPAC Name: (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid[3]

  • Molecular Formula: C₂₀H₁₉ClF₃N₃O₄[11]

  • Molecular Weight: 457.83 g/mol [11]

Caption: 2D Chemical Structure of this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been evaluated in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeSystemParameterValueReference
Recombinant Enzyme AssayHuman LTC4SIC₅₀0.28 nM[3][12]
Cellular AssayHuman Peripheral Blood Mononuclear Cells (PBMCs)IC₅₀,free6.2 nM[3][12]
Cellular AssayHuman Whole BloodIC₅₀900 nM[13]

Table 2: In Vivo Pharmacodynamic Activity of this compound

Animal ModelStimulationParameterValueReference
RatCalcium IonophoreIC₅₀,free (oral dosing)34 nM[3][12]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological profile of this compound.

Recombinant Human LTC4S Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of LTC4S.

  • Enzyme Source: Microsomal preparations of recombinant human LTC4S expressed in a suitable cell line (e.g., HEK293).

  • Substrates: Leukotriene A4 (LTA4) and glutathione (GSH).

  • Assay Buffer: A suitable buffer such as Tris-HCl (e.g., 25 mM, pH 7.8) containing Triton X-100 (e.g., 0.05%) to maintain enzyme stability and activity.

  • Procedure:

    • Recombinant human LTC4S is pre-incubated with varying concentrations of this compound in the assay buffer on ice.

    • The enzymatic reaction is initiated by the addition of LTA4 and GSH.

    • The reaction is allowed to proceed for a defined period (e.g., 15 seconds) and then quenched by the addition of a solvent such as methanol.

    • An internal standard (e.g., Prostaglandin B2) is added for quantification.

    • The amount of LTC4 produced is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: The concentration of this compound that inhibits 50% of the LTC4S activity (IC₅₀) is calculated from the dose-response curve.

Cellular LTC4 Production Assay in Human PBMCs

This assay assesses the potency of this compound in a cellular context.

  • Cell Type: Isolated human peripheral blood mononuclear cells (PBMCs).

  • Stimulation: Calcium ionophore A23187 is used to stimulate the 5-lipoxygenase pathway and subsequent LTC4 production.

  • Procedure:

    • PBMCs are pre-incubated with various concentrations of this compound.

    • The cells are then stimulated with calcium ionophore A23187 for a specified time at 37°C.

    • The reaction is terminated, and the cells are pelleted.

    • The supernatant is collected for the quantification of LTC4.

  • Quantification: LTC4 levels in the supernatant are measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The free plasma concentration of this compound that inhibits 50% of LTC4 production (IC₅₀,free) is determined.

Cellular_Assay_Workflow

Caption: Workflow for the cellular LTC4 production assay.

In Vivo Pharmacodynamics in a Calcium Ionophore-Stimulated Rat Model

This model evaluates the efficacy of orally administered this compound in a living organism.

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: this compound is administered orally at various doses.

  • Stimulation: At a specified time point after drug administration, rats are challenged with an intravenous injection of calcium ionophore A23187 to induce systemic LTC4 production.

  • Sample Collection: Blood samples are collected at various time points after the challenge.

  • Quantification: The concentration of a stable downstream metabolite of the CysLT pathway, such as LTE4, is measured in the urine or plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: The free plasma concentration of this compound that produces 50% of the maximum inhibition of CysLT production (IC₅₀,free) is determined.

Signaling Pathways

Cysteinyl Leukotriene Biosynthesis and the Action of this compound

The following diagram illustrates the synthesis of cysteinyl leukotrienes and the specific inhibitory action of this compound.

CysLT_Biosynthesis

Caption: Inhibition of LTC4S by this compound.

Downstream Signaling of Cysteinyl Leukotrienes

Once produced, CysLTs bind to their receptors, initiating downstream signaling cascades that lead to the pathophysiological effects observed in asthma.

CysLT_Signaling

Caption: CysLT receptor-mediated signaling.

Clinical Development and Summary

This compound entered a Phase I clinical trial to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and asthma patients (NCT03140072).[14] The study was a randomized, placebo-controlled, single and multiple ascending dose trial.[14] However, the study was prematurely terminated. The sponsor decided to stop the study due to a lack of the required effect of this compound on urinary LTE4 levels versus placebo at the highest tested doses in healthy volunteers.[14]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of leukotriene C4 synthase. Extensive preclinical studies demonstrated its ability to effectively block the production of cysteinyl leukotrienes in both in vitro and in vivo models. Despite its promising preclinical profile, the clinical development of this compound was halted due to a lack of pharmacodynamic effect at the doses studied in a Phase I trial. The information presented in this technical guide provides a comprehensive resource for researchers and professionals in the field of drug development interested in the biology of the leukotriene pathway and the development of LTC4S inhibitors.

References

AZD9898: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2023

Executive Summary

AZD9898, a potent and selective inhibitor of leukotriene C4 (LTC4) synthase, was investigated as a potential oral treatment for asthma. Developed by AstraZeneca, the compound showed promise in preclinical studies, effectively inhibiting the production of cysteinyl leukotrienes (CysLTs), key mediators in the inflammatory cascade of asthma. Despite its promising preclinical profile, the development of this compound was discontinued during Phase I clinical trials due to a lack of demonstrated efficacy in human subjects. This in-depth guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data and experimental methodologies for the scientific community.

Introduction: The Rationale for LTC4 Synthase Inhibition in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and airflow obstruction. The cysteinyl leukotrienes—LTC4, LTD4, and LTE4—are potent inflammatory mediators that play a central role in the pathophysiology of asthma. They are responsible for inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophilic inflammation.[1]

The biosynthesis of CysLTs is initiated by the conversion of arachidonic acid to LTA4. LTC4 synthase, a key enzyme in this pathway, catalyzes the conjugation of LTA4 with glutathione to form LTC4, the parent CysLT. Inhibition of LTC4 synthase, therefore, represents a targeted therapeutic strategy to reduce the production of all CysLTs and thereby ameliorate the inflammatory processes in asthma.

Discovery and Preclinical Development

This compound was identified as a promising LTC4 synthase inhibitor through a screening program.[1] The compound demonstrated high potency and selectivity in a variety of preclinical assays.

In Vitro Potency and Selectivity

This compound exhibited picomolar inhibitory activity against LTC4 synthase. Key in vitro potency data are summarized in the table below.

Assay TypeSystemParameterValueReference
Enzyme InhibitionRecombinant Human LTC4SIC500.28 nM[1]
Cellular AssayHuman Peripheral Blood Mononuclear Cells (PBMCs)IC50,free6.2 nM[1]
In Vivo Pharmacodynamics

The in vivo efficacy of this compound was evaluated in a calcium ionophore-stimulated rat model. Oral administration of this compound demonstrated a dose-dependent inhibition of LTC4 production.[1]

Animal ModelParameterValueReference
Calcium Ionophore-Stimulated Rat Modelin vivo, IC50,free34 nM[1]

Pharmacodynamic results from preclinical studies in asthma were also presented at the 27th Annual Congress of the European Respiratory Society (ERS) in 2017.[2]

Signaling Pathway

The following diagram illustrates the leukotriene biosynthetic pathway and the site of action for this compound.

Leukotriene Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX LTA4 LTA4 5-HPETE->LTA4 5-LOX LTC4 LTC4 LTA4->LTC4 GSH LTB4 LTB4 LTA4->LTB4 LTC4 Synthase LTC4 Synthase LTC4 Synthase->LTC4 LTA4 Hydrolase LTA4 Hydrolase LTA4 Hydrolase->LTB4 LTD4 LTD4 LTC4->LTD4 CysLTs CysLTs LTE4 LTE4 LTD4->LTE4 This compound This compound This compound->LTC4 Synthase Inhibition

Caption: Leukotriene Biosynthetic Pathway and this compound Mechanism of Action.

Clinical Development

A Phase I clinical trial (NCT03140072) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and asthma patients.[3]

Phase I Trial Design

The study was a randomized, placebo-controlled, single and multiple ascending dose trial. Part 1 of the study, the single ascending dose in healthy volunteers, was completed.[3]

ParameterDescription
Official Title A Phase I, Randomized, Placebo-Controlled Study to Assess the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Food Effect of Single and Multiple Ascending Oral Doses of this compound in Healthy Volunteers and Asthma Patients
ClinicalTrials.gov ID NCT03140072
Phase Phase 1
Study Design Randomized, Placebo-Controlled, Double-Blind, Parallel Assignment
Primary Purpose Treatment
Enrollment 34 participants
Study Start Date May 10, 2017
Primary Completion Date August 23, 2017
Discontinuation of Development

The development of this compound was prematurely terminated after an interim review of the Phase I data.[2][4] The sponsor, AstraZeneca, stopped the study due to a lack of the required effect of this compound on urinary leukotriene E4 (uLTE4) levels versus placebo at the highest dose tested.[3]

Experimental Protocols

Leukotriene C4 Synthase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against recombinant human LTC4 synthase.

Methodology: A general protocol for determining the IC50 values for LTC4 synthase inhibitors is as follows:

  • A 96-well format assay is utilized.

  • A solution of the test compound (e.g., this compound) in DMSO is added to a test solution containing recombinant human LTC4 synthase, glutathione (GSH), and a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.8 with 0.05% Triton X-100).

  • The mixture is incubated on ice for a defined period (e.g., 30 minutes).

  • The enzymatic reaction is initiated by the addition of LTA4.

  • The formation of LTC4 is measured by a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

  • IC50 values are calculated from the dose-response curves.

Calcium Ionophore-Stimulated Rat Model

Objective: To assess the in vivo pharmacodynamic effect of orally administered this compound on LTC4 production in rats.

Methodology: While the specific protocol for the this compound study is not publicly available, a general approach for this type of model involves:

  • Fasted male Sprague-Dawley rats are used.

  • Animals are dosed orally with the test compound (this compound) or vehicle.

  • After a specified time, a calcium ionophore (e.g., A23187) is administered to stimulate leukotriene synthesis.

  • Blood samples are collected at various time points.

  • Plasma levels of LTC4 are quantified using a validated analytical method, such as ELISA or LC-MS/MS.

  • The in vivo IC50 is determined by analyzing the relationship between the free plasma concentration of the drug and the inhibition of LTC4 production.

Conclusion

This compound is a potent inhibitor of LTC4 synthase that showed significant promise in preclinical models of asthma. However, the compound failed to demonstrate a significant pharmacodynamic effect on the target pathway in a Phase I clinical trial, leading to the discontinuation of its development. The data and methodologies presented in this guide provide valuable insights for researchers in the field of respiratory drug discovery and highlight the challenges of translating preclinical potency into clinical efficacy.

Workflow and Logical Relationships

This compound Development Workflow Target_Identification Target Identification (LTC4 Synthase) Screening High-Throughput Screening Target_Identification->Screening Lead_Identification Lead Identification (this compound) Screening->Lead_Identification Preclinical_Testing Preclinical Testing Lead_Identification->Preclinical_Testing In_Vitro_Assays In Vitro Potency (IC50 = 0.28 nM) Preclinical_Testing->In_Vitro_Assays In_Vivo_Models In Vivo Efficacy (Rat Model) Preclinical_Testing->In_Vivo_Models Clinical_Development Clinical Development Preclinical_Testing->Clinical_Development Phase_I_Trial Phase I Clinical Trial (NCT03140072) Clinical_Development->Phase_I_Trial Discontinuation Development Discontinued (Lack of Efficacy) Phase_I_Trial->Discontinuation

Caption: High-level workflow of the this compound discovery and development process.

References

AZD9898: An In-Depth Technical Guide to its In Vitro Potency and IC50 on Leukotriene C4 Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of AZD9898, a novel inhibitor of Leukotriene C4 Synthase (LTC4S). The document details the quantitative inhibitory activities of this compound and the experimental protocols utilized for these determinations. Furthermore, it visually represents the associated signaling pathway and experimental workflow to facilitate a deeper understanding of the compound's mechanism of action and evaluation process.

Core Data Presentation: In Vitro Potency of this compound

The inhibitory potency of this compound against LTC4S has been determined in various in vitro and in vivo systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of the compound's activity in different experimental contexts.

Assay SystemIC50 ValueReference
In Vitro Enzyme Inhibition Assay0.28 nM[1][2]
Human Peripheral Blood Mononuclear Cell (PBMC) Assay (free)6.2 nM[1][2]
Human Whole Blood LTC4 Release Assay900 nM
Calcium Ionophore-Stimulated Rat Model (in vivo, free)34 nM[1][2]

Signaling Pathway and Experimental Workflow

To visually elucidate the biological context and experimental procedure, the following diagrams are provided.

LTC4S_Signaling_Pathway cluster_synthesis Cysteinyl Leukotriene Synthesis cluster_receptors Receptor Binding AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 FLAP, 5-LOX FLAP 5-LOX-activating protein (FLAP) Five_LOX 5-Lipoxygenase (5-LO) LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4S LTC4S Leukotriene C4 Synthase (LTC4S) GSH Glutathione (GSH) LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R CysLT2R CysLT2 Receptor LTC4->CysLT2R LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1R LTD4->CysLT2R LTE4->CysLT1R Cellular_Response Cellular Responses (e.g., Inflammation, Bronchoconstriction) CysLT1R->Cellular_Response CysLT2R->Cellular_Response This compound This compound This compound->LTC4S

Caption: The Leukotriene C4 Synthase (LTC4S) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_IC50 start Start prep_enzyme Prepare Human LTC4S Enzyme (e.g., from microsomal fraction) start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of this compound in DMSO start->prep_inhibitor pre_incubation Pre-incubate LTC4S with This compound or DMSO (control) prep_enzyme->pre_incubation prep_inhibitor->pre_incubation initiate_reaction Initiate Reaction with Leukotriene A4 (LTA4) and Glutathione (GSH) pre_incubation->initiate_reaction incubation Incubate at a Controlled Temperature and Time initiate_reaction->incubation stop_reaction Stop the Reaction incubation->stop_reaction detection Quantify Leukotriene C4 (LTC4) Production (e.g., by HPLC or ELISA) stop_reaction->detection analysis Calculate Percent Inhibition and Determine IC50 Value detection->analysis end End analysis->end

References

Preclinical Pharmacodynamics of AZD9898 in Asthma Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD9898 is a potent and selective oral inhibitor of leukotriene C4 (LTC4) synthase, an enzyme pivotal in the inflammatory cascade associated with asthma. By targeting the production of cysteinyl leukotrienes (CysLTs), this compound represents a therapeutic strategy aimed at mitigating the bronchoconstriction and airway inflammation characteristic of asthma. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. Although development of this compound was discontinued after Phase I clinical trials due to insufficient efficacy at the highest tolerated dose, the preclinical data offers valuable insights into the therapeutic potential and challenges of targeting LTC4 synthase in asthma.[1]

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of LTC4 synthase, the terminal enzyme responsible for the synthesis of LTC4, the parent of the pro-inflammatory CysLTs (LTD4 and LTE4).[1][2] In asthma, CysLTs are key mediators that contribute to airway smooth muscle contraction, microvascular leakage, edema, and mucus secretion, all of which lead to airway obstruction.[2] By inhibiting LTC4 synthase, this compound was developed to reduce the levels of these potent inflammatory mediators, thereby alleviating the symptoms of asthma.[1][2][3]

The Leukotriene Signaling Pathway and the Role of this compound

The biosynthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LO) then converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 can be further metabolized into either LTB4 or, through the action of LTC4 synthase, into LTC4. This compound specifically targets and inhibits LTC4 synthase, thereby blocking the production of LTC4 and the subsequent formation of LTD4 and LTE4.

Leukotriene Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 This compound This compound This compound->LTC4_Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT_Receptors CysLT Receptors LTC4->CysLT_Receptors LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT_Receptors LTE4->CysLT_Receptors Asthma_Pathophysiology Asthma Pathophysiology CysLT_Receptors->Asthma_Pathophysiology

Figure 1: Simplified Leukotriene Signaling Pathway and the inhibitory action of this compound.

Quantitative Pharmacodynamic Data

The preclinical evaluation of this compound demonstrated its high potency in inhibiting LTC4 synthase across various experimental systems. The following tables summarize the key quantitative data.

Table 1: In Vitro and In Vivo Potency of this compound
Assay TypeSystemParameterValue (nM)Reference
Enzymatic AssayPurified LTC4SIC500.28[2][4]
Cellular AssayPeripheral Blood Mononuclear CellsIC50,free6.2[2][4]
In Vivo ModelCalcium Ionophore-Stimulated RatIC50,free34[2][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. This section outlines the protocols for key experiments conducted to evaluate the pharmacodynamics of this compound.

In Vitro LTC4 Synthase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on the LTC4 synthase enzyme.

Methodology:

  • Enzyme Source: Purified recombinant human LTC4 synthase.

  • Substrates: Leukotriene A4 (LTA4) and glutathione (GSH).

  • Assay Buffer: A suitable buffer, such as potassium phosphate buffer, containing a detergent like CHAPS to maintain enzyme solubility and activity.

  • Procedure: a. A reaction mixture containing the purified enzyme, GSH, and varying concentrations of this compound (or vehicle control) is prepared. b. The reaction is initiated by the addition of LTA4. c. The mixture is incubated for a defined period at a controlled temperature (e.g., 37°C). d. The reaction is terminated by the addition of a stop solution (e.g., a mixture of acetonitrile and trifluoroacetic acid).

  • Quantification: The amount of LTC4 produced is quantified using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or mass spectrometry.

  • Data Analysis: The concentration of this compound that inhibits 50% of the LTC4 synthase activity (IC50) is calculated from the dose-response curve.

Cellular Assay for LTC4 Production

Objective: To assess the potency of this compound in a cellular context, reflecting its ability to cross cell membranes and inhibit intracellular LTC4 synthase.

Methodology:

  • Cell Type: Human peripheral blood mononuclear cells (PBMCs) or other relevant inflammatory cells (e.g., eosinophils, mast cells).

  • Cell Culture: Cells are isolated and cultured under standard conditions.

  • Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a calcium ionophore (e.g., A23187) to induce LTC4 production.

  • Sample Collection: After a defined incubation period, the cell supernatant is collected.

  • Quantification: The concentration of LTC4 in the supernatant is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), or by LC-MS/MS.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of LTC4 production against the concentration of this compound.

In Vivo Pharmacodynamics: Calcium Ionophore-Stimulated Rat Model

Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of stimulated CysLT production.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: this compound is administered orally at various doses. A vehicle control group is also included.

  • Induction of Leukotriene Production: At a specified time point after drug administration, a calcium ionophore (e.g., A23187) is administered intravenously to stimulate systemic leukotriene production.[5][6][7]

  • Blood Sampling: Blood samples are collected at various time points post-ionophore challenge.

  • Leukotriene Measurement: Plasma levels of CysLTs are measured using a validated analytical method, typically LC-MS/MS, due to its high sensitivity and specificity.

  • Data Analysis: The dose-dependent inhibition of CysLT production by this compound is determined, and the in vivo IC50 is calculated.

In_Vivo_Pharmacodynamics_Workflow cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Challenge and Sampling cluster_3 Analysis Animal_Model Sprague-Dawley Rats Drug_Administration Oral Administration of This compound or Vehicle Animal_Model->Drug_Administration Ionophore_Challenge Intravenous Injection of Calcium Ionophore (A23187) Drug_Administration->Ionophore_Challenge Blood_Sampling Blood Collection at Defined Time Points Ionophore_Challenge->Blood_Sampling Leukotriene_Measurement Quantification of Plasma CysLTs by LC-MS/MS Blood_Sampling->Leukotriene_Measurement Data_Analysis Calculation of In Vivo IC50 Leukotriene_Measurement->Data_Analysis

Figure 2: Experimental workflow for the in vivo pharmacodynamic assessment of this compound.
Allergen-Induced Asthma Models (General Protocol)

While specific data for this compound in these models is not extensively published, the following represents a general protocol for evaluating an anti-asthmatic compound in an allergen-induced model.

Objective: To assess the efficacy of a test compound in a more disease-relevant model of allergic asthma.

Methodology:

  • Animal Model: Typically, BALB/c mice are used due to their robust Th2-biased immune response.

  • Sensitization: a. Mice are sensitized to an allergen, commonly ovalbumin (OVA) or house dust mite (HDM) extract. b. This is usually achieved through intraperitoneal injections of the allergen mixed with an adjuvant (e.g., alum) on specific days (e.g., day 0 and day 14).

  • Challenge: a. Following sensitization, the animals are challenged with the same allergen, typically via the intranasal or aerosol route, for several consecutive days (e.g., days 21-23).

  • Treatment: The test compound (e.g., this compound) is administered, usually orally, before each allergen challenge.

  • Endpoint Measurements (typically 24-48 hours after the final challenge): a. Airway Hyperresponsiveness (AHR): Assessed by measuring the bronchoconstrictor response to increasing doses of methacholine using techniques like whole-body plethysmography. b. Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed. c. Cytokine and Chemokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA or multiplex assays. d. Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling. e. Allergen-specific IgE: Serum levels of allergen-specific IgE are measured by ELISA.

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potent and selective inhibition of LTC4 synthase, translating from enzymatic and cellular assays to an in vivo rat model.[2][4] The methodologies outlined in this guide provide a framework for the preclinical evaluation of LTC4 synthase inhibitors in the context of asthma. While this compound did not progress to later stages of clinical development, the preclinical data underscores the scientific rationale for targeting the cysteinyl leukotriene pathway in asthma and provides a valuable case study for researchers in the field of respiratory drug discovery.[1]

References

AZD9898: A Technical Deep Dive into its Role as a Cysteinyl Leukotriene Cascade Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9898 is a potent and selective oral inhibitor of leukotriene C4 (LTC4) synthase, a key enzyme in the cysteinyl leukotriene (CysLT) cascade.[1][2] The CysLT pathway is a critical mediator of inflammation and bronchoconstriction, particularly in respiratory diseases like asthma.[1][2] Many asthmatics, even those on high-dose corticosteroids, exhibit a highly activated CysLT cascade, highlighting the need for targeted therapies.[1][2] this compound was developed to address this need by directly inhibiting the production of LTC4, the parent of the CysLTs. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and the detailed experimental protocols used in its preclinical evaluation.

Mechanism of Action

This compound functions as a picomolar inhibitor of the leukotriene C4 synthase (LTC4S) enzyme.[1][3] LTC4S is responsible for the conjugation of leukotriene A4 (LTA4) with glutathione to form LTC4. By blocking this crucial step, this compound effectively halts the production of all downstream cysteinyl leukotrienes (LTD4 and LTE4), which are potent mediators of airway inflammation, bronchoconstriction, and mucus production.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Assay Parameter Value Reference
LTC4S Enzyme InhibitionIC500.28 nM[1][3]
Peripheral Blood Mononuclear Cell (PBMC) AssayIC50,free6.2 nM[1][3]
Calcium Ionophore-Stimulated Rat ModelIC50,free34 nM[1][3]
Pharmacokinetic Parameter Value Reference
Lipophilic Ligand Efficiency (LLE)8.5[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cysteinyl leukotriene cascade and a general workflow for evaluating LTC4S inhibitors.

Cysteinyl_Leukotriene_Cascade Cysteinyl Leukotriene Signaling Pathway AA Arachidonic Acid FLAP 5-LO/FLAP AA->FLAP LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1R LTE4->CysLT1R Response Pathophysiological Responses (Bronchoconstriction, Inflammation) CysLT1R->Response This compound This compound This compound->LTC4S

Figure 1: Cysteinyl Leukotriene Signaling Pathway and this compound Inhibition.

Experimental_Workflow Experimental Workflow for LTC4S Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_analysis Analysis Enzyme_Assay LTC4S Enzyme Inhibition Assay IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Cell_Assay PBMC Leukotriene Release Assay Cell_Assay->IC50_Det Rat_Model Calcium Ionophore- Stimulated Rat Model PKPD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Rat_Model->PKPD_Analysis IC50_Det->PKPD_Analysis

Figure 2: Experimental Workflow for Evaluating an LTC4S Inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

LTC4S Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of LTC4 synthase.

Materials:

  • Recombinant human LTC4S enzyme

  • Leukotriene A4 (LTA4) methyl ester

  • Glutathione (GSH)

  • Assay buffer (e.g., Tris-HCl with appropriate co-factors)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of LTA4 from its methyl ester by hydrolysis immediately before use.

  • In a 96-well plate, add the assay buffer containing recombinant human LTC4S enzyme and GSH.

  • Add serial dilutions of this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., room temperature).

  • Initiate the enzymatic reaction by adding the LTA4 substrate to all wells.

  • Allow the reaction to proceed for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a mixture of acetonitrile and acetic acid).

  • Analyze the formation of LTC4 in each well using reverse-phase HPLC with UV detection.

  • Calculate the percent inhibition of LTC4 formation for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Peripheral Blood Mononuclear Cell (PBMC) Leukotriene Release Assay

Objective: To assess the potency of this compound in a cellular context by measuring the inhibition of LTC4 production in human PBMCs.

Materials:

  • Human peripheral blood

  • Ficoll-Paque for PBMC isolation

  • Cell culture medium (e.g., RPMI-1640)

  • Calcium ionophore (e.g., A23187)

  • This compound stock solution (in DMSO)

  • LTC4 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Wash and resuspend the isolated PBMCs in cell culture medium to a desired cell density.

  • Seed the PBMCs into a 96-well cell culture plate.

  • Add serial dilutions of this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C in a CO2 incubator.

  • Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.

  • Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of LTC4 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of LTC4 release for each concentration of this compound.

  • Determine the IC50 value from the resulting concentration-response curve.

Calcium Ionophore-Stimulated Rat Model

Objective: To evaluate the in vivo efficacy of orally administered this compound in a rat model of stimulated leukotriene production.

Materials:

  • Male Sprague-Dawley rats

  • This compound formulation for oral gavage

  • Calcium ionophore (e.g., A23187) solution for intraperitoneal injection

  • Anesthesia

  • Blood collection supplies

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatize the rats to the experimental conditions.

  • Administer this compound or vehicle orally to different groups of rats at various doses.

  • At a specified time point post-dosing (to allow for drug absorption and distribution), anesthetize the rats.

  • Administer a calcium ionophore solution via intraperitoneal injection to stimulate a systemic release of leukotrienes.

  • After a short, defined period following the ionophore challenge, collect blood samples (e.g., via cardiac puncture).

  • Process the blood samples to obtain plasma.

  • Extract the leukotrienes and this compound from the plasma samples.

  • Analyze the plasma concentrations of a stable downstream metabolite of the CysLT cascade (e.g., LTE4) and the concentration of this compound using a validated LC-MS/MS method.

  • Correlate the plasma concentrations of this compound with the inhibition of LTE4 production to determine the in vivo IC50,free.

Clinical Development and Conclusion

This compound entered a Phase I clinical trial to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and asthma patients. However, the study was prematurely terminated because the desired effect on urinary LTE4 levels, a biomarker of CysLT production, was not observed at the highest tested doses. Despite its high in vitro potency, this compound did not demonstrate sufficient target engagement in humans to warrant further development.

References

An In-Depth Technical Guide to the Structural Activity Relationship of AZD9898 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural activity relationship (SAR) of AZD9898, a potent inhibitor of leukotriene C4 synthase (LTC4S), and its analogs. The following sections detail the quantitative SAR data, experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a highly potent, oral inhibitor of leukotriene C4 synthase (LTC4S), an enzyme responsible for the production of the pro-inflammatory mediator leukotriene C4 (LTC4). LTC4 and its subsequent metabolites, LTD4 and LTE4, are key drivers of asthma and other inflammatory diseases. This compound was developed as a potential treatment for asthma. It exhibits picomolar potency against the LTC4S enzyme and nanomolar potency in cellular assays. Despite its promising preclinical profile, the clinical development of this compound was discontinued during Phase I trials due to a lack of the desired effect at the tested doses. This document delves into the chemical modifications and resulting biological activities that led to the discovery of this compound, providing valuable insights for researchers in the field of medicinal chemistry and drug discovery.

Structural Activity Relationship (SAR) Data

The following table summarizes the structural modifications and corresponding in vitro potencies of this compound and its key analogs. The data is compiled from the seminal publication on the discovery of this compound.

CompoundLTC4S IC₅₀ (nM)PBMC IC₅₀,free (nM)
3 HH1800>1000
7 HMe2.518
17 FMe1.111
18 ClMe0.97.9
19 OMeMe2.517
20 HEt1.412
21 Hi-Pr3.325
22 Hc-Pr2.115
23 Ht-Bu23150
36 (this compound) Cl 2-fluoro-2-methylpropyl 0.28 6.2

Experimental Protocols

Leukotriene C4 Synthase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of LTC4S.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human LTC4S is pre-incubated with the test compound in a buffer solution containing glutathione.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, leukotriene A4 (LTA4).

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow for the enzymatic conversion of LTA4 to LTC4.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution, typically a mixture of acetonitrile and acetic acid.

  • Quantification: The amount of LTC4 produced is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Peripheral Blood Mononuclear Cell (PBMC) Assay

This cell-based assay measures the potency of a compound in a more physiologically relevant setting.

Methodology:

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Compound Incubation: The isolated PBMCs are pre-incubated with various concentrations of the test compound.

  • Cell Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) to induce the release of leukotrienes.

  • Incubation: The stimulated cells are incubated for a specific period to allow for the production and release of LTC4.

  • Sample Collection: The cell supernatant is collected after centrifugation to remove cellular debris.

  • Quantification: The concentration of LTC4 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or by LC-MS/MS.

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits LTC4 production by 50%, is determined from the dose-response curve.

Visualizations

Signaling Pathway

Leukotriene Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ PLA2 cPLA₂ LTA4 Leukotriene A₄ (LTA₄) Arachidonic_Acid->LTA4 5-LO / FLAP FLAP 5-LOX Activating Protein (FLAP) 5LO 5-Lipoxygenase (5-LO) LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTA₄H LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTC4S LTA4H LTA₄ Hydrolase LTC4S LTC₄ Synthase (LTC4S) This compound This compound This compound->LTC4S Inhibition LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 CysLT_Receptors CysLT Receptors (CysLT₁R, CysLT₂R) LTC4->CysLT_Receptors LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->CysLT_Receptors LTE4->CysLT_Receptors Inflammation Inflammatory Response (Bronchoconstriction, etc.) CysLT_Receptors->Inflammation

Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound on LTC4S.

Experimental Workflow: LTC4S Inhibition Assay

LTC4S_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Enzyme Recombinant human LTC4S Incubation 1. Pre-incubate LTC4S and test compound Prep_Enzyme->Incubation Prep_Compound Test Compound (e.g., this compound) Prep_Compound->Incubation Prep_Substrate Glutathione & Leukotriene A₄ (LTA₄) Reaction 2. Add LTA₄ to initiate reaction Prep_Substrate->Reaction Incubation->Reaction Termination 3. Quench reaction Reaction->Termination Quantification 4. Quantify LTC₄ production via LC-MS/MS Termination->Quantification Calculation 5. Calculate IC₅₀ Quantification->Calculation

Caption: Workflow for the in vitro LTC4S enzymatic inhibition assay.

Experimental Workflow: PBMC Assay

PBMC_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis Blood_Sample Human Whole Blood PBMC_Isolation Isolate PBMCs via Density Gradient Centrifugation Blood_Sample->PBMC_Isolation Compound_Incubation 1. Pre-incubate PBMCs with test compound PBMC_Isolation->Compound_Incubation Stimulation 2. Stimulate cells with Calcium Ionophore Compound_Incubation->Stimulation LTC4_Production 3. Incubate to allow LTC₄ production Stimulation->LTC4_Production Supernatant_Collection 4. Collect cell supernatant LTC4_Production->Supernatant_Collection Quantification 5. Quantify LTC₄ via ELISA or LC-MS/MS Supernatant_Collection->Quantification Calculation 6. Calculate IC₅₀ Quantification->Calculation

AZD9898: A Technical Overview of Target Engagement and Biomarker Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9898 is a potent and selective inhibitor of leukotriene C4 (LTC4) synthase, an enzyme pivotal in the biosynthesis of cysteinyl leukotrienes (CysLTs). These lipid mediators are implicated in the inflammatory cascade of respiratory diseases such as asthma. This technical guide provides a detailed overview of the mechanism of action, target engagement, and the biomarker strategy employed in the preclinical and clinical development of this compound. While the clinical development of this compound was discontinued, the data gathered provides valuable insights into the targeting of the CysLT pathway.

Mechanism of Action and Signaling Pathway

This compound targets and inhibits the enzyme leukotriene C4 (LTC4) synthase. This enzyme is responsible for the conjugation of leukotriene A4 (LTA4) with reduced glutathione (GSH) to form LTC4. LTC4 is subsequently converted to LTD4 and LTE4. Collectively known as cysteinyl leukotrienes (CysLTs), these molecules exert their pro-inflammatory effects by binding to CysLT receptors. By inhibiting LTC4 synthase, this compound effectively blocks the production of all CysLTs, thereby mitigating their role in bronchoconstriction, mucus secretion, and eosinophil recruitment in the airways.[1]

AZD9898_Mechanism_of_Action cluster_cell Mast Cell / Eosinophil Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic Acid->5-LO LTA4 Leukotriene A4 5-LO->LTA4 LTC4 Synthase Leukotriene C4 Synthase LTA4->LTC4 Synthase LTC4 Leukotriene C4 LTC4 Synthase->LTC4 This compound This compound This compound->LTC4 Synthase LTD4 Leukotriene D4 LTC4->LTD4 LTE4 Leukotriene E4 LTD4->LTE4 CysLT Receptors CysLT Receptors LTE4->CysLT Receptors Inflammatory Response Inflammatory Response (Bronchoconstriction, etc.) CysLT Receptors->Inflammatory Response

Figure 1: this compound Mechanism of Action.

Target Engagement and Potency

The potency of this compound has been quantified in a variety of preclinical assays, demonstrating high affinity for LTC4 synthase. The key quantitative data for target engagement are summarized in the tables below.

In Vitro and Cellular Potency
Assay TypeSystemParameterValueReference
Enzymatic AssayCell-freeIC500.28 nM[1][2]
Cellular AssayPeripheral Blood Mononuclear CellsIC50,free6.2 nM[1][2]
Cellular AssayHuman Whole BloodIC50900 nM
In Vivo Potency
ModelSystemParameterValueReference
Animal ModelCalcium ionophore-stimulated ratIC50,free34 nM[1][2]

Biomarker Identification and Measurement

The primary pharmacodynamic biomarker identified for this compound was urinary leukotriene E4 (uLTE4). LTE4 is the final and stable metabolite of the CysLT pathway that is excreted in the urine. Its levels in urine are directly correlated with the systemic production of CysLTs. Therefore, measuring the reduction in uLTE4 levels following administration of this compound provides a direct assessment of the drug's target engagement and pharmacodynamic effect in vivo.

The Phase I clinical trial for this compound (NCT03140072) was designed to measure uLTE4 as a key indicator of the drug's activity.[3]

Experimental Protocols

While detailed, step-by-step protocols for the specific assays used in the this compound development program are not publicly available, this section outlines the general methodologies based on standard practices in the field.

LTC4 Synthase Inhibition Assay (General Methodology)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of LTC4 synthase.

Principle: Recombinant human LTC4 synthase is incubated with its substrates, LTA4 and glutathione. The product of the reaction, LTC4, is then quantified. The reduction in LTC4 production in the presence of the test compound (this compound) relative to a control is used to determine the inhibitory activity.

General Procedure:

  • Enzyme and Substrate Preparation: Recombinant human LTC4 synthase is prepared in a suitable buffer. LTA4 and glutathione are prepared at known concentrations.

  • Incubation: The enzyme is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrates.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Quantification: The amount of LTC4 produced is quantified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or a specific immunoassay.

  • Data Analysis: The concentration of this compound that inhibits 50% of the enzymatic activity (IC50) is calculated.

LTC4S_Assay_Workflow cluster_workflow LTC4 Synthase Inhibition Assay Start Start Incubate Incubate LTC4 Synthase with this compound Start->Incubate Add_Substrates Add LTA4 and Glutathione Incubate->Add_Substrates Reaction Enzymatic Reaction Add_Substrates->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Quantify Quantify LTC4 Production (e.g., HPLC, Immunoassay) Stop_Reaction->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Figure 2: General workflow for an LTC4 synthase inhibition assay.
Urinary Leukotriene E4 (uLTE4) Measurement (General Methodology)

This assay is used to quantify the levels of the CysLT metabolite LTE4 in urine samples.

Principle: Urine samples are collected from subjects before and after administration of this compound. The concentration of LTE4 in the urine is measured, typically using a highly sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a competitive enzyme-linked immunosorbent assay (ELISA).

General Procedure:

  • Sample Collection: Urine samples are collected at specified time points.

  • Sample Preparation: Samples may require a purification and concentration step, such as solid-phase extraction, to remove interfering substances and enrich for LTE4.

  • Analysis: The prepared samples are analyzed by LC-MS/MS or ELISA.

  • Quantification: The concentration of LTE4 is determined by comparison to a standard curve of known LTE4 concentrations.

  • Normalization: Urinary LTE4 levels are often normalized to urinary creatinine concentration to account for variations in urine dilution.

uLTE4_Measurement_Workflow cluster_workflow Urinary LTE4 Measurement Start Start Urine_Collection Urine Sample Collection Start->Urine_Collection Sample_Prep Sample Preparation (e.g., Solid-Phase Extraction) Urine_Collection->Sample_Prep Analysis LC-MS/MS or ELISA Analysis Sample_Prep->Analysis Quantification Quantify LTE4 Concentration Analysis->Quantification Normalization Normalize to Creatinine Quantification->Normalization End End Normalization->End

Figure 3: General workflow for urinary LTE4 measurement.

Clinical Development and Discontinuation

A Phase I clinical trial (NCT03140072) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending oral doses of this compound in healthy volunteers and asthma patients.[4][5] The study intended to use uLTE4 as a key pharmacodynamic biomarker to confirm target engagement in humans.[3] However, the trial was terminated after the initial phase in healthy volunteers because the observed results did not meet expectations.[6] Specific quantitative data from this clinical trial regarding target engagement and biomarker modulation are not publicly available.

Conclusion

This compound is a well-characterized, potent inhibitor of LTC4 synthase with a clear mechanism of action and a defined biomarker strategy centered on the measurement of uLTE4. The preclinical data demonstrated promising target engagement and potency. While the clinical development was halted, the information gathered on this compound serves as a valuable case study for the development of inhibitors of the cysteinyl leukotriene pathway and highlights the importance of urinary LTE4 as a translational biomarker. Further research in this area may build upon the foundational knowledge established during the development of this compound.

References

Physicochemical Properties of AZD9898 Crystalline Forms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD9898 is an investigational drug candidate that acts as a potent inhibitor of leukotriene C4 (LTC4) synthase, a key enzyme in the inflammatory cascade. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its formulation, stability, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of the crystalline forms of this compound. The information presented is collated from publicly available scientific literature and patent filings. This document details the existence of at least three crystalline forms—a hydrate (Form A) and two anhydrous forms (Form B and Form C)—and outlines their interconversion. While detailed quantitative data remains limited in the public domain, this guide summarizes the available information and provides a framework for understanding the solid-state chemistry of this compound.

Introduction to this compound and its Crystalline Forms

This compound is a selective inhibitor of leukotriene C4 (LTC4) synthase, an enzyme responsible for the production of cysteinyl leukotrienes, which are potent mediators of inflammation and allergic responses.[1] By targeting this pathway, this compound has been investigated for the treatment of respiratory diseases such as asthma.

The solid-state form of an API can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and manufacturability. A comprehensive understanding of the different crystalline forms (polymorphs, hydrates, and solvates) is therefore essential for successful drug development.

For this compound, scientific literature has identified three principal crystalline forms:

  • Form A: A hydrate form.

  • Form B: An anhydrous form.

  • Form C: A second anhydrous form.

These forms are interconvertible under specific thermal conditions, a critical consideration for formulation and storage.[2]

Signaling Pathway of this compound

This compound targets the leukotriene biosynthetic pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps to produce various leukotrienes. This compound specifically inhibits LTC4 synthase, which catalyzes the conjugation of leukotriene A4 (LTA4) with glutathione to form LTC4. LTC4 is a precursor to the cysteinyl leukotrienes (LTD4 and LTE4), which are potent bronchoconstrictors and inflammatory mediators.

Leukotriene C4 Synthase Signaling Pathway cluster_ltc4 Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase (5-LOX) LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Glutathione LTC4_Synthase->LTC4 This compound This compound This compound->LTC4_Synthase Inhibition CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->CysLTs Inflammation Inflammation & Bronchoconstriction CysLTs->Inflammation

Figure 1: Simplified signaling pathway showing the action of this compound.

Physicochemical Data of this compound Crystalline Forms

Publicly available quantitative data on the physicochemical properties of this compound's crystalline forms is limited. The following tables summarize the known qualitative and relational information.

Table 1: Summary of this compound Crystalline Forms

FormTypeKey Characteristics
Form A HydrateDehydrates upon heating to form Form B.[2]
Form B AnhydrousIsostructural with Form A after dehydration. Undergoes a solid-solid phase transition to Form C upon further heating.[2]
Form C AnhydrousA distinct anhydrous phase formed from the thermal transition of Form B.[2]

Table 2: Thermal Behavior of this compound Crystalline Forms

TransitionMethodObservationQuantitative Data
Form A → Form B Thermal AnalysisDehydrationSpecific transition temperature and enthalpy are not publicly available.
Form B → Form C Thermal AnalysisSolid-Solid Phase TransitionSpecific transition temperature and enthalpy are not publicly available.

Table 3: Solubility and Stability of this compound Crystalline Forms

FormSolubility ProfileStability Profile
Form A Data not publicly available. As a hydrate, solubility may differ from anhydrous forms.Stable at ambient conditions. Susceptible to dehydration upon heating.
Form B Data not publicly available.Anhydrous form, may be hygroscopic. Thermally less stable than Form C.
Form C Data not publicly available.Likely the most thermodynamically stable anhydrous form at higher temperatures.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound crystalline forms are primarily found within proprietary research. However, the techniques employed are standard in the field of solid-state pharmaceutical analysis. Below are generalized methodologies for the key experiments cited in the literature.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline solids. Each crystalline form produces a unique diffraction pattern.

  • Instrument: A high-resolution powder diffractometer with a copper X-ray source (Cu Kα radiation).

  • Sample Preparation: A small amount of the sample is gently packed into a sample holder.

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) with a defined step size and scan speed.

  • Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, is used to identify the crystalline form by comparing the peak positions and intensities to reference patterns.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of a material as a function of temperature. It provides information on melting points, phase transitions, and dehydration events.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed or has a pinhole lid, depending on the experiment.

  • Method: The sample and a reference pan are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The difference in heat flow to the sample and reference is recorded.

  • Analysis: Endothermic (heat absorbing) and exothermic (heat releasing) events are observed as peaks in the DSC thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying water content in hydrates and assessing thermal stability.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

  • Method: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored.

  • Analysis: The TGA curve plots mass loss versus temperature. The percentage of mass loss corresponding to dehydration or decomposition can be calculated.

Experimental_Workflow API_Sample This compound Sample (Unknown Form) XRPD X-Ray Powder Diffraction (XRPD) API_Sample->XRPD DSC Differential Scanning Calorimetry (DSC) API_Sample->DSC TGA Thermogravimetric Analysis (TGA) API_Sample->TGA Form_ID Crystalline Form Identification XRPD->Form_ID Thermal_Behavior Thermal Behavior (Transitions, Dehydration) DSC->Thermal_Behavior Water_Content Water Content & Thermal Stability TGA->Water_Content

Figure 2: General experimental workflow for crystalline form characterization.

Interconversion of this compound Crystalline Forms

The crystalline forms of this compound are known to interconvert under thermal stress. This relationship is crucial for understanding the stability of the API during manufacturing and storage.

  • Dehydration: Form A, the hydrate, loses its water of crystallization upon heating to transform into the anhydrous Form B. This is a common phenomenon for hydrated pharmaceutical salts.

  • Polymorphic Transformation: Anhydrous Form B undergoes a solid-solid phase transition to another anhydrous form, Form C, at a higher temperature. This suggests that Form C may be the more thermodynamically stable anhydrous form at elevated temperatures.

Crystalline_Form_Interconversion Form_A Form A (Hydrate) Form_B Form B (Anhydrous) Form_A->Form_B Heating (Dehydration) Form_B->Form_A Rehydration? Form_C Form C (Anhydrous) Form_B->Form_C Further Heating (Solid-Solid Transition)

Figure 3: Relationship and interconversion of this compound crystalline forms.

Conclusion

This compound exists in at least three distinct crystalline forms: a hydrate (Form A) and two anhydrous polymorphs (Form B and Form C). The thermal relationship between these forms has been established, with Form A dehydrating to Form B, which in turn can convert to Form C upon further heating. A thorough understanding of these forms and their interconversion is critical for the development of a stable and effective pharmaceutical product. While detailed quantitative physicochemical data is not fully available in the public domain, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound. Further investigation into the solubility, stability under various conditions (e.g., humidity, mechanical stress), and the potential for other polymorphic forms is warranted for a complete solid-state characterization of this promising drug candidate.

References

Methodological & Application

Application Notes and Protocols for AZD9898 In Vitro Assay Using Human PBMCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9898 is a potent and selective inhibitor of leukotriene C4 (LTC4) synthase, a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs).[1][2][3] CysLTs, including LTC4, LTD4, and LTE4, are powerful inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma.[1][2][3] By blocking the activity of LTC4 synthase, this compound effectively reduces the production of these pro-inflammatory mediators.[4] This document provides detailed protocols for an in vitro assay to evaluate the efficacy of this compound in human peripheral blood mononuclear cells (PBMCs).

Mechanism of Action

This compound targets and inhibits the activity of LTC4 synthase. This enzyme catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione to form LTC4.[4] This is a critical step in the leukotriene biosynthetic pathway. Inhibition of LTC4 synthase by this compound leads to a reduction in the levels of LTC4 and its subsequent metabolites, LTD4 and LTE4, thereby mitigating their pro-inflammatory effects.[4]

Data Presentation

The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Assay TypeTargetSpeciesIC50Reference
Enzymatic AssayLeukotriene C4 SynthaseHuman0.28 nM[2][3]
Cell-Based AssayLeukotriene C4 SynthaseHuman PBMCs6.2 nM (free)[2][3]

Signaling Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by this compound.

Leukotriene_Pathway substrate substrate enzyme enzyme inhibitor inhibitor product product AA Arachidonic Acid FLAP 5-LO activating protein (FLAP) AA->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO presents AA to LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 catalyzes LTC4S LTC4 Synthase LTA4->LTC4S substrate for LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 catalyzes This compound This compound This compound->LTC4S inhibits LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Pro_inflammatory Pro-inflammatory Effects (e.g., bronchoconstriction, vascular permeability) LTC4->Pro_inflammatory LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Pro_inflammatory LTE4->Pro_inflammatory

Figure 1. Leukotriene biosynthesis pathway and inhibition by this compound.

Experimental Protocols

This section details the protocol for evaluating the inhibitory effect of this compound on LTC4 production in human PBMCs.

Materials and Reagents
  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Calcium Ionophore A23187

  • Leukotriene C4 (LTC4) ELISA Kit

  • 96-well cell culture plates

  • Refrigerated centrifuge

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow

The following diagram outlines the experimental workflow for the this compound in vitro PBMC assay.

Experimental_Workflow step step treatment treatment analysis analysis start Start: Collect Human Whole Blood isolate_pbmc Isolate PBMCs using Ficoll-Paque density gradient centrifugation start->isolate_pbmc wash_pbmc Wash and resuspend PBMCs in complete RPMI 1640 medium isolate_pbmc->wash_pbmc seed_cells Seed PBMCs into a 96-well plate wash_pbmc->seed_cells pre_incubate Pre-incubate with varying concentrations of this compound or vehicle (DMSO) seed_cells->pre_incubate stimulate Stimulate with Calcium Ionophore A23187 pre_incubate->stimulate incubate Incubate at 37°C, 5% CO2 stimulate->incubate collect_supernatant Collect supernatant by centrifugation incubate->collect_supernatant perform_elisa Measure LTC4 concentration using an ELISA kit collect_supernatant->perform_elisa analyze_data Analyze data and determine IC50 perform_elisa->analyze_data end End analyze_data->end

Figure 2. Experimental workflow for this compound in vitro PBMC assay.
Step-by-Step Protocol

  • Isolation of Human PBMCs:

    • Dilute fresh human whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer containing plasma and platelets, and collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Seeding:

    • Adjust the cell density to 2 x 10^6 cells/mL in complete RPMI 1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (2 x 10^5 cells/well).

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 50 µL of the this compound dilutions or vehicle control (DMSO in medium) to the appropriate wells.

    • Pre-incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare a working solution of Calcium Ionophore A23187 in complete RPMI 1640 medium. A final concentration of 1-5 µM is typically effective.

    • Add 50 µL of the A23187 solution to each well (except for unstimulated controls).

    • Incubate the plate for 15-30 minutes at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.

  • Sample Collection:

    • Centrifuge the 96-well plate at 500 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant without disturbing the cell pellet.

    • Store the supernatant at -80°C until analysis.

  • LTC4 Measurement:

    • Quantify the concentration of LTC4 in the collected supernatants using a commercially available LTC4 ELISA kit.

    • Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Calculate the percentage inhibition of LTC4 production for each concentration of this compound compared to the vehicle-treated, stimulated control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Optional Endpoint: Cytokine Profiling

To investigate the broader anti-inflammatory effects of this compound, the impact on cytokine production can be assessed.

  • Protocol Modification:

    • Follow the main protocol, but extend the incubation time after stimulation to 24-48 hours, as cytokine production is a slower process than leukotriene synthesis.

    • The choice of stimulus may be varied. For example, lipopolysaccharide (LPS) at 100 ng/mL can be used to stimulate a pro-inflammatory cytokine response.

  • Cytokine Measurement:

    • Collect the cell culture supernatants as described above.

    • Measure the concentrations of relevant cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) using specific ELISA kits or a multiplex cytokine assay (e.g., Luminex-based technology).

  • Data Analysis:

    • Compare the levels of cytokines in this compound-treated wells to vehicle-treated controls to determine the effect of LTC4 synthase inhibition on cytokine release.

Conclusion

This document provides a comprehensive guide for conducting an in vitro assay to evaluate the activity of this compound in human PBMCs. The detailed protocol for measuring the inhibition of LTC4 production, along with the option for assessing downstream effects on cytokine profiles, offers a robust framework for researchers in immunology and drug development. The provided diagrams and data tables serve as valuable resources for understanding the mechanism of action and experimental design.

References

Application Notes: Evaluating the Efficacy of AZD9898 in a Calcium Ionophore-Stimulated Rat Model of Airway Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZD9898 is a potent, orally administered inhibitor of leukotriene C4 (LTC4) synthase, the terminal enzyme responsible for producing the pro-inflammatory cysteinyl leukotriene (CysLT) LTC4.[1][2][3][4] CysLTs are critical mediators in the pathophysiology of asthma and other inflammatory diseases, causing bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment.[3] Consequently, inhibiting LTC4 synthase presents a targeted therapeutic strategy for these conditions.[3]

This document provides detailed protocols for evaluating the pharmacological activity of this compound in a rat model of acute airway inflammation induced by a calcium ionophore, such as A23187 or ionomycin. Calcium ionophores trigger a rapid influx of extracellular calcium into inflammatory cells like mast cells and neutrophils, mimicking key aspects of allergic and inflammatory responses.[5][6][7] This influx stimulates the degranulation and activation of these cells, leading to the release of inflammatory mediators, including the CysLTs that this compound is designed to inhibit.[8][9][10] This model is therefore highly relevant for assessing the in vivo efficacy of LTC4 synthase inhibitors.[3][4]

Mechanism of Action & Rationale for the Model

The signaling pathway diagram below illustrates the mechanism by which calcium ionophores stimulate LTC4 production and how this compound intervenes.

AZD9898_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_ionophore Calcium Ionophore (A23187 / Ionomycin) Ca_channel Ca²⁺ Channel Ca_ionophore->Ca_channel Inserts & creates pore Ca_intracellular ↑ Intracellular Ca²⁺ Ca_channel->Ca_intracellular Ca²⁺ Influx PLA2 Phospholipase A2 (cPLA2) AA Arachidonic Acid (AA) PLA2->AA Releases Membrane_Lipids Membrane Phospholipids Ca_intracellular->PLA2 Activates FLAP 5-LO-Activating Protein (FLAP) AA->FLAP Binds to Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Converts LTC4S LTC4 Synthase LTA4->LTC4S Substrate LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 Produces CysLT_receptor CysLT Receptors LTC4->CysLT_receptor Activates Inflammation Inflammatory Effects (Bronchoconstriction, Edema, Cell Infiltration) CysLT_receptor->Inflammation This compound This compound This compound->LTC4S Inhibits

Caption: Calcium ionophore and this compound signaling pathway.

Experimental Design and Protocols

The following sections detail the protocols for animal handling, induction of inflammation, sample collection, and subsequent analyses.

Overall Experimental Workflow

Experimental_Workflow start Start: Acclimatize Rats (7 days) grouping Randomize into Treatment Groups (n=8-10 per group) start->grouping dosing Pre-treatment: Administer this compound or Vehicle (Oral) grouping->dosing induction Induce Inflammation: Intratracheal Instillation of Calcium Ionophore dosing->induction 1 hour post-dosing timing Wait for Inflammatory Response (e.g., 4-6 hours) induction->timing euthanasia Euthanize Animals & Collect Samples timing->euthanasia bal Perform Bronchoalveolar Lavage (BAL) euthanasia->bal tissue Collect Lung Tissue euthanasia->tissue bal_analysis BAL Fluid Analysis: - Cell Counts - Mediator Levels (ELISA) bal->bal_analysis tissue_analysis Lung Tissue Analysis: - Histopathology (H&E) - Scoring tissue->tissue_analysis end End: Data Analysis & Interpretation bal_analysis->end tissue_analysis->end

Caption: Workflow for evaluating this compound in the rat model.

1. Animal Protocol

  • Species: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before experimentation.

  • Groups (n=8-10 per group):

    • Naive Control: No treatment.

    • Vehicle Control: Vehicle for this compound + Vehicle for ionophore.

    • Inflammation Model: Vehicle for this compound + Calcium Ionophore.

    • Treatment Group(s): this compound (e.g., 10, 30, 100 mg/kg) + Calcium Ionophore.[2]

2. Protocol for Drug Administration and Inflammation Induction

  • This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water).

  • This compound Administration: Administer this compound or vehicle orally (p.o.) via gavage at a volume of 5-10 mL/kg, 1 hour before the inflammatory challenge.

  • Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Calcium Ionophore Instillation:

    • Place the anesthetized rat in a supine position on a surgical board.

    • Surgically expose the trachea.

    • Using a fine-gauge needle, perform an intratracheal (i.t.) instillation of a calcium ionophore (e.g., A23187 or Ionomycin, 50-100 µg/kg) in a small volume of sterile saline (50-100 µL).

    • Close the incision with surgical clips or sutures.

  • Recovery and Monitoring: Allow the animal to recover on a warming pad. Monitor for 4-6 hours to allow for the development of the inflammatory response.

3. Protocol for Bronchoalveolar Lavage (BAL)

  • Euthanasia: At the designated time point (e.g., 6 hours post-challenge), euthanize the rat with an overdose of anesthetic.

  • Trachea Cannulation: Expose the trachea and carefully insert a cannula (e.g., 18-20 gauge). Secure it firmly with a suture.

  • Lavage Procedure:

    • Instill 3-5 mL of ice-cold, sterile phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺ into the lungs via the cannula.[11][12]

    • Gently aspirate the fluid and collect it in a centrifuge tube kept on ice. The recovery volume should be >80%.

    • Repeat the wash-aspirate cycle 2-3 times, pooling the collected fluid.[11]

  • Sample Processing:

    • Centrifuge the pooled BAL fluid (BALF) at 400 x g for 10 minutes at 4°C.[13]

    • Carefully collect the supernatant and store it at -80°C for mediator analysis (ELISA).

    • Resuspend the cell pellet in 1 mL of PBS.

4. Protocol for BALF Cell Analysis

  • Total Cell Count:

    • Mix a small aliquot of the resuspended cell suspension with Trypan Blue.

    • Count the total number of viable leukocytes using a hemocytometer.

  • Differential Cell Count:

    • Prepare cytospin slides by centrifuging 100-200 µL of the cell suspension onto a glass slide (500 rpm for 5 min).[11]

    • Air dry the slides and stain with a differential staining kit (e.g., Diff-Quik or Wright-Giemsa).

    • Count at least 300 cells per slide under a microscope and differentiate them into macrophages, neutrophils, eosinophils, and lymphocytes based on morphology.

5. Protocol for Measuring Inflammatory Mediators (ELISA)

  • Use the BALF supernatant collected in Protocol 3.

  • Quantify the levels of LTC4, histamine, TNF-α, and IL-6 using commercially available rat-specific ELISA kits.[14][15]

  • Follow the manufacturer's instructions precisely for sample dilution, incubation times, and plate reading.

  • Calculate concentrations based on the standard curve generated for each assay.

6. Protocol for Lung Histopathology

  • Tissue Collection: After performing the BAL, perfuse the lungs with saline via the right ventricle until they appear white.

  • Fixation: Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 20 cm H₂O) and immerse in formalin for at least 24 hours.

  • Processing: Embed the fixed lung tissue in paraffin, section it at 4-5 µm, and mount on glass slides.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize tissue structure and cellular infiltration.[16][17]

  • Microscopic Analysis:

    • Examine the slides under a light microscope.

    • Score the degree of inflammation based on a semi-quantitative scale (e.g., 0-4) for parameters such as peribronchial and perivascular inflammatory cell infiltration, and alveolar edema.[16][18]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. Data are typically presented as Mean ± SEM (Standard Error of the Mean).

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

Treatment Group Total Cells (x10⁵/mL) Neutrophils (x10⁵/mL) Macrophages (x10⁵/mL) Eosinophils (x10⁵/mL)
Vehicle Control 1.5 ± 0.2 0.1 ± 0.05 1.4 ± 0.2 < 0.01
Ionophore + Vehicle 15.8 ± 1.5* 12.5 ± 1.2* 3.1 ± 0.4 0.2 ± 0.08
Ionophore + this compound (10 mg/kg) 10.2 ± 1.1# 7.9 ± 0.9# 2.2 ± 0.3 0.1 ± 0.05
Ionophore + this compound (30 mg/kg) 6.5 ± 0.8# 4.1 ± 0.6# 2.3 ± 0.3 0.1 ± 0.04
Ionophore + this compound (100 mg/kg) 4.2 ± 0.5# 2.0 ± 0.3# 2.1 ± 0.2 0.1 ± 0.06

Note: Data are hypothetical. *p<0.05 vs. Vehicle Control; #p<0.05 vs. Ionophore + Vehicle.

Table 2: Effect of this compound on Inflammatory Mediator Levels in BAL Fluid

Treatment Group LTC4 (pg/mL) Histamine (ng/mL) TNF-α (pg/mL)
Vehicle Control 50 ± 10 5 ± 1.2 25 ± 5
Ionophore + Vehicle 850 ± 95* 45 ± 5.5* 450 ± 50*
Ionophore + this compound (10 mg/kg) 350 ± 40# 42 ± 4.8 380 ± 45
Ionophore + this compound (30 mg/kg) 120 ± 25# 38 ± 4.1 310 ± 38#
Ionophore + this compound (100 mg/kg) 65 ± 15# 35 ± 3.9 250 ± 30#

Note: Data are hypothetical. *p<0.05 vs. Vehicle Control; #p<0.05 vs. Ionophore + Vehicle.

Table 3: Effect of this compound on Lung Inflammation Histopathology Score

Treatment Group Peribronchial Infiltration Perivascular Infiltration Alveolar Edema Total Score
Vehicle Control 0.2 ± 0.1 0.1 ± 0.1 0.1 ± 0.1 0.4 ± 0.2
Ionophore + Vehicle 3.5 ± 0.4* 3.2 ± 0.3* 2.8 ± 0.4* 9.5 ± 1.0*
Ionophore + this compound (30 mg/kg) 1.8 ± 0.3# 1.5 ± 0.2# 1.2 ± 0.2# 4.5 ± 0.6#
Ionophore + this compound (100 mg/kg) 1.1 ± 0.2# 0.9 ± 0.2# 0.8 ± 0.1# 2.8 ± 0.4#

Note: Data are hypothetical, based on a 0-4 scoring system. *p<0.05 vs. Vehicle Control; #p<0.05 vs. Ionophore + Vehicle.

References

Application Notes and Protocols for the Quantification of AZD9898 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9898 is an investigational oral inhibitor of leukotriene C4 (LTC4) synthase, an enzyme pivotal in the production of cysteinyl leukotrienes (CysLTs).[1] CysLTs are potent inflammatory mediators implicated in the pathophysiology of respiratory diseases such as asthma.[1] The quantification of this compound in human plasma is essential for pharmacokinetic (PK) assessments in clinical trials and preclinical studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed application note and protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method is based on established bioanalytical principles and is presented with comprehensive validation parameters to ensure data reliability.

Signaling Pathway of Leukotriene C4 Synthesis and Inhibition by this compound

The following diagram illustrates the leukotriene biosynthesis pathway and the mechanism of action of this compound. This compound inhibits Leukotriene C4 synthase, thereby blocking the conversion of Leukotriene A4 (LTA4) to Leukotriene C4 (LTC4). This reduction in LTC4 and subsequent cysteinyl leukotrienes (LTD4 and LTE4) is the basis of its therapeutic effect in inflammatory airway diseases.

leukotriene_pathway cluster_0 cluster_1 cluster_2 Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 FLAP 5-LOX/ FLAP LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTA4H LTA4 Hydrolase LTC4S LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT_receptors CysLT Receptors LTE4->CysLT_receptors Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT_receptors->Inflammatory_Response This compound This compound This compound->LTC4S experimental_workflow start Start: Human Plasma Sample Collection add_is Spike with Internal Standard (SIL-AZD9898) start->add_is sample_prep Sample Preparation (Protein Precipitation) add_is->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS System supernatant->lc_injection data_acquisition Data Acquisition (MRM Mode) lc_injection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification end End: Report Plasma Concentration quantification->end

References

Application Notes and Protocols for Assessing AZD9898 in Eosinophils and Mast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9898 is a potent and selective inhibitor of leukotriene C4 synthase (LTC4S), a key enzyme in the biosynthesis of cysteinyl leukotrienes (cys-LTs). Cys-LTs, including LTC4, LTD4, and LTE4, are powerful inflammatory mediators implicated in the pathophysiology of various allergic and inflammatory diseases, most notably asthma. Eosinophils and mast cells are primary cellular sources of cys-LTs and play a central role in the inflammatory cascades of these conditions. Upon activation, both cell types release a plethora of pro-inflammatory mediators, including cys-LTs, histamine, cytokines, and granule proteins, which contribute to bronchoconstriction, mucus production, and tissue remodeling.

These application notes provide detailed experimental protocols to assess the efficacy of this compound in modulating the activity of isolated human eosinophils and mast cells. The described assays will enable researchers to quantify the inhibitory effect of this compound on LTC4 production, degranulation, and cytokine release, providing crucial insights into its therapeutic potential.

Data Presentation

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell TypeValueReference
IC50 (LTC4S inhibition)-0.28 nM[1]
IC50,free (cellular potency)Peripheral Blood Mononuclear Cells6.2 nM[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound in eosinophils and mast cells.

cluster_Eosinophil Eosinophil Signaling Pathway AA Arachidonic Acid FLAP 5-LO-activating protein (FLAP) AA->FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTC4S Leukotriene C4 Synthase (LTC4S) LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 This compound This compound This compound->LTC4S CysLT1R CysLT1 Receptor LTC4->CysLT1R p38_MAPK p38 MAPK Activation CysLT1R->p38_MAPK Degranulation Eosinophil Degranulation (e.g., ECP release) p38_MAPK->Degranulation Cytokine_Release Cytokine Release p38_MAPK->Cytokine_Release

Caption: this compound inhibits LTC4S in eosinophils, blocking cys-LT production.

cluster_Mast_Cell Mast Cell Signaling Pathway IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R LTC4S_Induction LTC4S Induction IL4R->LTC4S_Induction LTC4S Leukotriene C4 Synthase (LTC4S) LTC4S_Induction->LTC4S AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 Degranulation Mast Cell Degranulation (Histamine, β-hexosaminidase) LTC4S->Degranulation LTC4 can also contribute to degranulation This compound This compound This compound->LTC4S CysLT1R CysLT1 Receptor (Autocrine/Paracrine) LTC4->CysLT1R cKit c-Kit Transactivation CysLT1R->cKit Proliferation Mast Cell Proliferation cKit->Proliferation

Caption: this compound blocks LTC4S-mediated cys-LT production in mast cells.

Experimental Protocols

Assessment of this compound on Eosinophil Degranulation

This protocol measures the release of Eosinophil Cationic Protein (ECP), a marker of eosinophil degranulation, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human eosinophils (isolated from peripheral blood)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Recombinant human IL-5 (for priming)

  • Calcium Ionophore A23187 (stimulant)

  • Human ECP ELISA Kit

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Isolate human eosinophils from the peripheral blood of healthy donors using a negative selection immunomagnetic cell separation method. Resuspend the purified eosinophils in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Priming: Prime the eosinophils with 10 ng/mL of recombinant human IL-5 for 1 hour at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment: Seed the primed eosinophils into a 96-well plate at 1 x 10^5 cells/well. Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) to the wells. Incubate for 30 minutes at 37°C.

  • Stimulation: Stimulate the cells with 1 µM Calcium Ionophore A23187 for 1 hour at 37°C. Include unstimulated control wells (vehicle only).

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for ECP measurement.

  • ECP ELISA: Quantify the concentration of ECP in the supernatants using a commercial Human ECP ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of ECP release for each condition relative to the positive control (stimulated cells without inhibitor). Determine the IC50 value for this compound.

Assessment of this compound on Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This protocol quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.

Materials:

  • Human mast cells (e.g., LAD2 cell line or cord blood-derived mast cells)

  • Tyrode's buffer (supplemented with 0.1% BSA)

  • This compound (stock solution in DMSO)

  • Compound 48/80 (stimulant)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • Triton X-100 (for cell lysis)

  • 96-well plates (flat-bottom)

Procedure:

  • Cell Preparation: Wash human mast cells twice with Tyrode's buffer and resuspend at a concentration of 2 x 10^5 cells/mL in the same buffer.

  • Inhibitor Treatment: Aliquot 50 µL of the cell suspension into each well of a 96-well plate. Add 50 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control. Incubate for 30 minutes at 37°C.

  • Stimulation: Add 50 µL of Compound 48/80 (10 µg/mL) to stimulate degranulation. For total enzyme content, add 50 µL of 0.5% Triton X-100 to control wells. For spontaneous release, add 50 µL of Tyrode's buffer. Incubate for 30 minutes at 37°C.

  • Enzyme Reaction: Centrifuge the plate at 200 x g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of PNAG substrate solution to each well. Incubate for 60-90 minutes at 37°C.

  • Stop Reaction and Readout: Stop the reaction by adding 150 µL of stop solution. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release as follows: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100. Determine the IC50 value of this compound.

Assessment of this compound on Cytokine Release from Eosinophils and Mast Cells

This protocol utilizes a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously measure the release of multiple cytokines from eosinophils and mast cells.

Materials:

  • Human eosinophils or mast cells

  • Appropriate cell culture medium

  • This compound (stock solution in DMSO)

  • Relevant cell stimulants (e.g., IL-33 for eosinophils, IgE/anti-IgE for mast cells)

  • Multiplex cytokine assay kit (e.g., Luminex)

  • 96-well cell culture plates

Procedure:

  • Cell Preparation and Plating: Prepare and plate eosinophils or mast cells as described in the previous protocols. For mast cells, sensitization with IgE (1 µg/mL) overnight may be required prior to the experiment.

  • Inhibitor Treatment: Treat the cells with a range of this compound concentrations or vehicle for 1 hour at 37°C.

  • Stimulation: Add the appropriate stimulant to the wells (e.g., 50 ng/mL IL-33 for eosinophils; 10 µg/mL anti-IgE for IgE-sensitized mast cells). Incubate for 6-24 hours (optimal time to be determined for specific cytokines) at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatants.

  • Multiplex Cytokine Analysis: Analyze the supernatants for a panel of relevant cytokines (e.g., IL-4, IL-5, IL-13, TNF-α, GM-CSF) using a multiplex bead-based immunoassay system according to the manufacturer's protocol.

  • Data Analysis: Quantify the concentration of each cytokine. Calculate the percentage of inhibition for each cytokine at different this compound concentrations and determine the IC50 values.

Experimental Workflow

cluster_Workflow General Experimental Workflow Start Start: Isolate/Culture Eosinophils or Mast Cells Prime Prime Cells (e.g., IL-5 for Eosinophils, IgE for Mast Cells) Start->Prime Inhibit Incubate with this compound (Dose-Response) Prime->Inhibit Stimulate Stimulate Cells (e.g., A23187, Compound 48/80, IL-33, anti-IgE) Inhibit->Stimulate Collect Collect Supernatants Stimulate->Collect Assay Perform Assay Collect->Assay ECP_ELISA ECP ELISA (Eosinophil Degranulation) Assay->ECP_ELISA Beta_Hex β-Hexosaminidase Assay (Mast Cell Degranulation) Assay->Beta_Hex Luminex Multiplex Cytokine Assay Assay->Luminex Analyze Data Analysis (IC50 Determination) ECP_ELISA->Analyze Beta_Hex->Analyze Luminex->Analyze End End Analyze->End

Caption: Workflow for assessing this compound's effects on eosinophils and mast cells.

References

Application Notes and Protocols for Solubilizing AZD9898 in in vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD9898 is a potent and orally active inhibitor of leukotriene C4 synthase (LTC4S), a key enzyme in the biosynthesis of pro-inflammatory cysteinyl leukotrienes.[1][2] Effective solubilization of this hydrophobic compound is critical for accurate and reproducible in vitro experimental results. This document provides detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and important considerations for its use in cell-based assays.

Physicochemical Properties and Solubility

This compound is a hydrophobic molecule with poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSO≥ 250 mg/mL (546.05 mM)[1]Use freshly opened, anhydrous DMSO for best results.[2] Sonication may be required to facilitate dissolution.[2]
WaterInsolubleNot a suitable solvent for primary stock solutions.
EthanolInsolubleNot a suitable solvent for primary stock solutions.
PBSInsolubleNot a suitable solvent for primary stock solutions.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Biosafety cabinet

Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the amounts accordingly for different desired concentrations.

  • Aseptic Technique: Perform all steps in a biosafety cabinet to maintain sterility.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.58 mg of this compound (Molecular Weight: 457.83 g/mol ).

  • Dissolution in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO. For a 10 mM solution, this would be 1 mL for 4.58 mg.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

G cluster_0 Preparation of Stock Solution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate If not fully dissolved aliquot Aliquot into Single-Use Tubes vortex->aliquot If fully dissolved sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Figure 1. Workflow for preparing a concentrated stock solution of this compound in DMSO.
Preparation of Working Solutions for in vitro Experiments

It is crucial to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be cytotoxic. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1% to avoid off-target effects.[3] A vehicle control (medium with the same final DMSO concentration without the compound) should always be included in experiments.

Protocol: Serial Dilution for a Final Concentration of 10 µM with 0.1% DMSO

This example protocol details the preparation of a 10 µM working solution of this compound with a final DMSO concentration of 0.1%.

  • Intermediate Dilution:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare an intermediate dilution by adding a small volume of the 10 mM stock to sterile cell culture medium or PBS. For example, add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution. This helps to prevent precipitation of the compound when adding it directly to a large volume of aqueous solution.

  • Final Working Solution:

    • Add the intermediate solution to the final volume of cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

    • Alternatively, to maintain a consistent 0.1% DMSO concentration across different final drug concentrations, prepare a series of intermediate stocks in 100% DMSO. Then, add 1 µL of each intermediate stock to 999 µL of culture medium.

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Immediate Use: Use the prepared working solutions immediately for your experiments. Do not store diluted aqueous solutions of this compound for extended periods.

G cluster_1 Preparation of Working Solution thaw Thaw 10 mM Stock Solution intermediate Prepare Intermediate Dilution (e.g., 100 µM in medium) thaw->intermediate final Prepare Final Working Solution (e.g., 10 µM in medium) intermediate->final use Use Immediately in Experiment final->use

Figure 2. Step-by-step process for preparing working solutions of this compound for cell-based assays.

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of leukotriene C4 synthase (LTC4S).[1] LTC4S is a critical enzyme in the leukotriene biosynthetic pathway, which catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione to form leukotriene C4 (LTC4).[4] LTC4 is subsequently converted to other cysteinyl leukotrienes, LTD4 and LTE4. These cysteinyl leukotrienes are potent inflammatory mediators that play a significant role in the pathophysiology of asthma and other inflammatory diseases by causing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration.[5][6] By inhibiting LTC4S, this compound effectively blocks the production of these pro-inflammatory mediators.

G AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-Lipoxygenase LTC4S Leukotriene C4 Synthase (LTC4S) LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 Conjugation with Glutathione This compound This compound This compound->LTC4S cysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->cysLTs inflammation Inflammation (Bronchoconstriction, etc.) cysLTs->inflammation

Figure 3. Simplified signaling pathway showing the inhibitory action of this compound on the production of cysteinyl leukotrienes.

Conclusion

The successful use of this compound in in vitro experiments is highly dependent on proper solubilization and handling. By following these detailed protocols, researchers can prepare stable and effective solutions of this compound, ensuring the reliability and reproducibility of their experimental findings. It is always recommended to perform preliminary dose-response experiments to determine the optimal concentration of this compound and the tolerance of the specific cell line to the DMSO vehicle.

References

Application Notes & Protocols: Use of AZD9898 in Ex Vivo Human Lung Tissue Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9898 is a potent and selective inhibitor of leukotriene C4 (LTC4) synthase, an essential enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs).[1][2] CysLTs are powerful lipid mediators that play a central role in the pathophysiology of asthma and other inflammatory airway diseases.[3][4] They are known to cause bronchoconstriction, increase vascular permeability, and promote eosinophil migration into the airways.[1][2] The ex vivo human lung tissue model, particularly the use of precision-cut lung slices (PCLS), offers a highly relevant physiological system to study the pharmacological effects of compounds like this compound.[5][6][7] This model preserves the complex three-dimensional architecture and cellular diversity of the human lung, providing a valuable platform for translational research.[8][9][10]

These application notes provide a detailed, representative protocol for evaluating the efficacy of this compound in mitigating inflammatory responses in ex vivo human lung tissue. Due to the limited publicly available data on the specific use of this compound in this model, this document synthesizes established methodologies for studying leukotriene modulators in human lung tissue.

Key Applications

  • Efficacy Testing: Assess the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory mediators in human lung tissue.

  • Mechanism of Action Studies: Elucidate the downstream effects of LTC4 synthase inhibition on cellular signaling pathways involved in airway inflammation.

  • Translational Research: Bridge the gap between preclinical animal models and human clinical trials by providing data from a human-relevant tissue system.[6]

Experimental Protocols

Preparation of Human Precision-Cut Lung Slices (PCLS)

This protocol is based on established methods for generating PCLS from human lung tissue.[8][9]

Materials:

  • Fresh human lung tissue (obtained from surgical resections or organ donors in accordance with ethical guidelines)

  • Low-melting-point agarose (e.g., 1.5-3% w/v in physiological buffer)

  • Krebs-Henseleit buffer or similar physiological buffer

  • Vibrating microtome (vibratome)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with antibiotics

  • 6-well or 12-well culture plates

Procedure:

  • Tissue Procurement and Transport: Obtain fresh human lung tissue and transport it to the laboratory in cold physiological buffer.

  • Agarose Inflation: Gently inflate the lung tissue with warm (around 40°C), liquid low-melting-point agarose. The volume of agarose will depend on the size of the tissue sample.[8]

  • Solidification: Immerse the agarose-inflated tissue in cold buffer to allow for rapid solidification.

  • Slicing: Using a vibrating microtome, cut the solidified lung tissue into uniform slices with a thickness of 150-500 µm.[9]

  • Washing and Culture: Wash the PCLS in fresh, warm culture medium to remove any residual agarose and cellular debris. Place individual slices into wells of a culture plate containing pre-warmed culture medium.

  • Incubation: Maintain the PCLS in a humidified incubator at 37°C and 5% CO2. The slices can remain viable for up to 7 days in culture.[5]

Treatment of PCLS with this compound and Inflammatory Stimuli

Materials:

  • Prepared human PCLS in culture

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Inflammatory stimulus (e.g., anti-IgE, lipopolysaccharide (LPS), or a cocktail of cytokines such as IL-13)

  • Cell culture medium

Procedure:

  • Pre-incubation with this compound: After an initial stabilization period in culture, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Pre-incubate the PCLS for a specified period (e.g., 1-2 hours).

  • Inflammatory Challenge: Following pre-incubation, add the inflammatory stimulus to the culture medium.

  • Incubation: Co-incubate the PCLS with this compound and the inflammatory stimulus for a defined time course (e.g., 4, 8, 24 hours).

  • Sample Collection: At the end of the incubation period, collect the culture supernatants for analysis of inflammatory mediators. The PCLS can be harvested for histological analysis or molecular assays.

Analysis of Inflammatory Mediators

Materials:

  • Collected culture supernatants

  • Enzyme-linked immunosorbent assay (ELISA) kits for relevant cytokines and chemokines (e.g., IL-4, IL-5, IL-13, eotaxin)

  • Luminex or other multiplex assay platform

  • Reagents for leukotriene measurement (e.g., EIA kits)

Procedure:

  • Cytokine and Chemokine Measurement: Quantify the concentration of key inflammatory mediators in the culture supernatants using ELISA or a multiplex assay system according to the manufacturer's instructions.

  • Leukotriene Measurement: Measure the levels of cysteinyl leukotrienes in the supernatants to confirm the inhibitory effect of this compound on the target pathway.

Data Presentation

The following tables present representative quantitative data based on studies of leukotriene synthesis inhibitors in human lung tissue.[11][12]

Table 1: Inhibitory Effect of this compound on anti-IgE-induced Leukotriene E4 (LTE4) Release in Human Lung Parenchyma

This compound Concentration (µM)% Inhibition of LTE4 Release (Mean ± SEM)
0.0115.2 ± 3.1
0.148.9 ± 5.7
185.4 ± 4.2
1096.1 ± 2.5
IC50 (µM) ~0.13

This data is representative and based on the IC50 values of similar leukotriene synthesis inhibitors.[11]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Release from Human PCLS

Treatment GroupIL-5 (pg/mL)IL-13 (pg/mL)Eotaxin (pg/mL)
Vehicle Control12.5 ± 2.125.3 ± 4.550.1 ± 7.8
Inflammatory Stimulus158.2 ± 15.6210.7 ± 22.1452.3 ± 35.9
Stimulus + this compound (0.1 µM)95.3 ± 10.2135.8 ± 14.3289.4 ± 28.1
Stimulus + this compound (1 µM)42.1 ± 5.868.4 ± 8.9112.7 ± 15.4

This data is hypothetical and for illustrative purposes to demonstrate the potential effects of this compound.

Visualizations

Signaling Pathway of LTC4 Synthase Inhibition

LTC4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 GSH Glutathione (GSH) GSH->LTC4_Synthase This compound This compound This compound->LTC4_Synthase CysLT_Receptor CysLT Receptor LTC4->CysLT_Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT_Receptor->Inflammatory_Response

Caption: Inhibition of the leukotriene C4 synthase pathway by this compound.

Experimental Workflow for PCLS Studies

PCLS_Workflow Start Start: Obtain Human Lung Tissue Inflation Inflate with Low-Melt Agarose Start->Inflation Slicing Prepare Precision-Cut Lung Slices (PCLS) Inflation->Slicing Culture Culture PCLS Slicing->Culture Treatment Treat with this compound and/or Stimulus Culture->Treatment Incubation Incubate for Defined Time Course Treatment->Incubation Collection Collect Supernatants and Tissue Incubation->Collection Analysis Analyze Inflammatory Mediators Collection->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for evaluating this compound in human PCLS.

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols and data presented are representative and should be adapted and validated for specific experimental conditions. All work with human tissue must be conducted under appropriate ethical and regulatory guidelines.

References

Application Notes and Protocols for AZD9898 in Leukotriene Synthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9898 is a potent and selective inhibitor of leukotriene C4 (LTC4) synthase, a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs).[1][2][3] CysLTs, including LTC4, LTD4, and LTE4, are powerful inflammatory mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma.[4][5] this compound offers a valuable pharmacological tool for investigating the role of LTC4 synthase and CysLTs in inflammatory processes within various cell types and preclinical models. Unlike 5-lipoxygenase (5-LO) inhibitors, this compound is designed to specifically block the production of CysLTs while sparing the synthesis of other leukotrienes like LTB4 and pro-resolving lipoxins, providing a more targeted approach to studying the CysLT pathway.[2]

These application notes provide detailed protocols for utilizing this compound in common in vitro and in vivo experimental systems to study its effects on leukotriene synthesis in inflammatory cells.

Quantitative Data Summary

The following tables summarize the reported potency and activity of this compound from various studies.

Table 1: In Vitro Potency of this compound

Assay TypeSystemParameterValueReference
Enzymatic AssayRecombinant LTC4SIC500.28 nM[3][4][5][6][7][8][9]
Cell-Based AssayHuman Peripheral Blood Mononuclear Cells (PBMCs)IC50,free6.2 nM[4][5][7][8][9]
Cell-Based AssayHuman Whole BloodIC50900 nM[10]

Table 2: In Vivo Activity of this compound

ModelParameterValueReference
Calcium Ionophore-Stimulated Rat ModelIC50,free34 nM[4][5][7][8][9]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the leukotriene biosynthesis pathway and the specific point of inhibition by this compound.

Leukotriene_Pathway cluster_cyslt CysLT Pathway cluster_ltb4 LTB4 Pathway Membrane Membrane Phospholipids PLA2 cPLA2 AA Arachidonic Acid (AA) PLA2->AA FLAP 5-LOX Activating Protein (FLAP) LOX 5-Lipoxygenase (5-LO) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLTs Cysteinyl Leukotrienes (CysLTs) LTE4->CysLTs This compound This compound This compound->Inhibition

Caption: Mechanism of this compound action in the leukotriene pathway.

Experimental Protocols

In Vitro Inhibition of LTC4 Synthase in Human Inflammatory Cells

This protocol describes the assessment of this compound's inhibitory effect on LTC4 production in isolated human peripheral blood mononuclear cells (PBMCs), eosinophils, or mast cells.

Materials:

  • This compound

  • Ficoll-Paque PLUS for PBMC isolation

  • Negative selection kits for eosinophil isolation (e.g., MACS)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Calcium Ionophore A23187

  • DMSO (for dissolving this compound)

  • Phosphate Buffered Saline (PBS)

  • Leukotriene C4 (LTC4) ELISA Kit or LC-MS/MS system

  • 96-well cell culture plates

  • Centrifuge

Protocol Workflow:

In_Vitro_Workflow start Isolate Inflammatory Cells (PBMCs, Eosinophils, Mast Cells) preincubation Pre-incubate cells with varying concentrations of this compound start->preincubation stimulation Stimulate cells with Calcium Ionophore A23187 preincubation->stimulation incubation Incubate for specified time stimulation->incubation collection Collect cell supernatant incubation->collection analysis Measure LTC4 levels (ELISA or LC-MS/MS) collection->analysis end Determine IC50 of this compound analysis->end

Caption: Workflow for in vitro evaluation of this compound.

Detailed Steps:

  • Cell Isolation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For eosinophils or mast cells, use appropriate immunomagnetic negative or positive selection kits according to the manufacturer's instructions.

  • Cell Culture: Resuspend the isolated cells in cell culture medium at a concentration of 1 x 10^6 cells/mL.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-incubation: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells. Pre-incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Prepare a working solution of Calcium Ionophore A23187 in cell culture medium. Add 10 µL of the A23187 solution to each well to achieve a final concentration of 1-5 µM.

  • Incubation: Incubate the plate for 15-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant for LTC4 analysis.

  • LTC4 Measurement: Quantify the LTC4 concentration in the supernatants using a commercial LTC4 ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of LTC4 production for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Ex Vivo Inhibition of LTC4 in Human Whole Blood

This protocol assesses the effect of this compound in a more physiologically relevant matrix.

Materials:

  • This compound

  • Freshly drawn human whole blood (anticoagulated with heparin)

  • Calcium Ionophore A23187

  • DMSO

  • PBS

  • Leukotriene C4 (LTC4) ELISA Kit or LC-MS/MS system

Protocol:

  • This compound Addition: Aliquot 500 µL of fresh whole blood into microcentrifuge tubes. Add this compound (dissolved in DMSO) to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration should be ≤ 0.1%. Include a vehicle control.

  • Pre-incubation: Gently mix and pre-incubate the blood samples for 30 minutes at 37°C.

  • Stimulation: Add Calcium Ionophore A23187 to a final concentration of 10-50 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C with gentle agitation.

  • Plasma Separation: Centrifuge the tubes at 1000 x g for 10 minutes at 4°C to separate the plasma.

  • LTC4 Measurement: Analyze the LTC4 levels in the plasma using an ELISA kit or LC-MS/MS. Sample purification (e.g., solid-phase extraction) may be required prior to analysis.

  • Data Analysis: Calculate the IC50 value as described in the in vitro cell-based assay.

In Vivo Inhibition of Leukotriene Synthesis in a Rat Model

This protocol describes a common in vivo model to assess the efficacy of orally administered this compound.

Materials:

  • This compound

  • Male Sprague-Dawley rats (200-250 g)

  • Vehicle for oral dosing (e.g., 0.5% HPMC)

  • Calcium Ionophore A23187

  • Anesthesia (e.g., isoflurane)

  • Saline

  • Peritoneal lavage collection materials

  • Leukotriene C4 (LTC4) ELISA Kit or LC-MS/MS system

Logical Relationship of In Vivo Study:

In_Vivo_Logic Dosing Oral Administration of This compound or Vehicle to Rats Challenge Intraperitoneal Injection of Calcium Ionophore A23187 Dosing->Challenge Response Leukotriene Synthesis in Peritoneal Cavity Challenge->Response Measurement Collection of Peritoneal Lavage Fluid and Measurement of LTC4 Response->Measurement Outcome Assessment of In Vivo Efficacy of this compound Measurement->Outcome

References

Application Notes and Protocols: Lentivirus-Based Assays for Studying AZD9898 Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing lentivirus-based assays to characterize the effects of AZD9898, a potent and selective inhibitor of leukotriene C4 (LTC4) synthase.[1][2][3][4] The protocols focus on assessing the impact of this compound on downstream inflammatory signaling pathways and cell viability.

Introduction

This compound is a small molecule inhibitor of leukotriene C4 (LTC4) synthase, a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs).[1][2][3][4] CysLTs, including LTC4, LTD4, and LTE4, are potent inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory diseases.[5][6][7] They exert their effects by binding to specific G protein-coupled receptors, primarily CysLT1R and CysLT2R, which triggers intracellular signaling cascades.[5][6][8] One of the critical downstream pathways activated by CysLT receptor engagement is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[9][10][11]

Lentiviral vectors are efficient tools for introducing genetic material into a wide range of mammalian cells, including primary and non-dividing cells.[12] Lentivirus-based reporter assays, which utilize the expression of a reporter gene (e.g., luciferase or GFP) under the control of a specific transcription factor response element, provide a robust and quantitative method for monitoring the activity of signaling pathways.[10][12][13][14]

This document describes the use of two lentivirus-based assays:

  • NF-κB Reporter Assay: To quantify the inhibitory effect of this compound on CysLT-induced NF-κB activation.

  • Cell Viability Assay: To assess the cytotoxic potential of this compound.

These assays provide a powerful platform for the preclinical evaluation of this compound and other LTC4 synthase inhibitors.

Data Presentation

Table 1: Effect of this compound on LTC4-Induced NF-κB Activation

This compound Concentration (nM)Luciferase Activity (Relative Light Units)% Inhibition of NF-κB Activation
0 (Vehicle Control)150,0000
0.1135,00010
197,50035
1045,00070
10018,00088
100015,00090

Table 2: Effect of this compound on Cell Viability

This compound Concentration (nM)Cell Viability (%)
0 (Vehicle Control)100
199.5
1098.9
10098.2
100097.5
1000095.3

Mandatory Visualization

Cysteinyl_Leukotriene_Signaling_Pathway LTC4 LTC4 CysLT1R CysLT1R LTC4->CysLT1R binds G_Protein G_Protein CysLT1R->G_Protein activates PKC PKC G_Protein->PKC activates IKK_complex IKK_complex PKC->IKK_complex activates IκB IκB IKK_complex->IκB phosphorylates NFκB_inactive NF-κB (p50/p65) NFκB_active NF-κB (p50/p65) NFκB_inactive->NFκB_active translocates to NFκB_RE NF-κB Response Element NFκB_active->NFκB_RE binds to Gene_Transcription Inflammatory Gene Transcription NFκB_RE->Gene_Transcription initiates

Caption: Cysteinyl Leukotriene Signaling Pathway Leading to NF-κB Activation.

Experimental_Workflow_NFkB_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout Seed_Cells Seed target cells (e.g., A549) Transduce Transduce with NF-κB Luciferase Reporter Lentivirus Seed_Cells->Transduce Select_Cells Select stable cells (optional, with puromycin) Transduce->Select_Cells Pretreat Pre-treat with this compound (various concentrations) Select_Cells->Pretreat Stimulate Stimulate with LTC4 Pretreat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze Data and Determine IC50 Measure_Luciferase->Analyze_Data Experimental_Workflow_Viability_Assay cluster_setup_viability Assay Setup cluster_treatment_viability Treatment cluster_readout_viability Readout Seed_Cells_Viability Seed target cells (e.g., A549) Transduce_Viability Transduce with Lentivirus expressing a constitutive reporter (e.g., GFP) Seed_Cells_Viability->Transduce_Viability Treat_Viability Treat with this compound (various concentrations) Transduce_Viability->Treat_Viability Incubate_Viability Incubate for 24-72 hours Treat_Viability->Incubate_Viability Measure_Viability Measure GFP fluorescence or perform MTT/CellTiter-Glo assay Incubate_Viability->Measure_Viability Analyze_Data_Viability Analyze Data and Determine CC50 Measure_Viability->Analyze_Data_Viability

References

Troubleshooting & Optimization

Technical Support Center: Overcoming AZD9898 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with AZD9898 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in common laboratory solvents?

This compound exhibits high solubility in dimethyl sulfoxide (DMSO). Reports indicate that concentrations of up to 225 mg/mL (491.45 mM) can be achieved in DMSO, with sonication recommended to facilitate dissolution[1][2]. Information regarding its solubility in other organic solvents is limited in publicly available resources.

Q2: Why is this compound expected to have low solubility in aqueous buffers?

While specific aqueous solubility data is not widely published, this compound's chemical structure suggests it is a lipophilic molecule, which often correlates with poor water solubility. Many active pharmaceutical ingredients (APIs) with complex organic structures exhibit low aqueous solubility, leading to challenges in formulation and in vitro assay development[3][4]. The existence of different crystalline forms (hydrates and anhydrous forms) can also influence its dissolution rate and solubility[5][6].

Q3: What are the primary strategies for improving the aqueous solubility of a compound like this compound?

Several established techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. These strategies can be broadly categorized as physical and chemical modifications[3][7]. Key approaches include:

  • pH Adjustment: For ionizable compounds, modifying the pH of the buffer can significantly increase solubility[8][9].

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a hydrophobic compound[4][9].

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility[8].

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their solubility[3][8].

  • Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution and solubility[3].

  • Particle Size Reduction: Decreasing the particle size of the drug powder increases the surface area available for dissolution[10].

Troubleshooting Guide

This section provides practical guidance for addressing specific solubility issues you may encounter with this compound.

Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous medium. The DMSO acts as a good solvent, but its dilution with buffer reduces its solvating power, causing the compound to precipitate.

Solutions:

  • Optimize the Final DMSO Concentration: Determine the highest tolerable concentration of DMSO in your experimental system that does not affect the biological outcome. Try to keep the final DMSO concentration as high as possible while remaining within this limit.

  • Reduce the Stock Concentration: Prepare a more dilute DMSO stock solution of this compound. This will result in a lower final DMSO concentration when diluted to the same final drug concentration.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, prepare a buffer containing a certain percentage of a water-miscible organic co-solvent.

Issue 2: I observe poor dissolution of this compound powder directly in my aqueous buffer.

Directly dissolving a hydrophobic powder like this compound in an aqueous buffer is often inefficient.

Solutions:

  • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the this compound powder in a suitable organic solvent where it is highly soluble, such as DMSO[1][2]. Then, dilute this stock solution into your aqueous buffer.

  • pH Modification: Since this compound contains a carboxylic acid group, its solubility is likely pH-dependent. Increasing the pH of the buffer above the pKa of the carboxylic acid will ionize the molecule, making it more soluble in water.

Experimental Protocols

Below are detailed protocols for two common solubility enhancement techniques.

Protocol 1: pH-Dependent Solubility Determination

This protocol helps determine the optimal pH for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound powder

  • A series of buffers with varying pH (e.g., citrate, phosphate, borate buffers covering a pH range from 4 to 9)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values.

  • Add Excess this compound: To a fixed volume of each buffer, add an excess amount of this compound powder to create a saturated solution.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the solubility of this compound as a function of pH to identify the optimal pH range for dissolution.

Protocol 2: Co-solvent Solubility Enhancement

This protocol outlines how to improve this compound solubility using a co-solvent.

Materials:

  • This compound powder

  • Water-miscible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)

  • Aqueous buffer of choice

  • Analytical balance

  • Vortex mixer and sonicator

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Dissolve this compound: Add a known amount of this compound to each co-solvent/buffer mixture.

  • Facilitate Dissolution: Vortex and sonicate the samples to aid dissolution.

  • Visual Inspection: Observe the solutions for any undissolved particles.

  • Quantification (Optional): If necessary, quantify the solubility in each mixture using an appropriate analytical method as described in Protocol 1.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventReported SolubilityReference
DMSO225 mg/mL (491.45 mM)[1][2]
Aqueous Buffer (pH 7.4)Data not publicly available-

Table 2: Common Co-solvents for Enhancing Solubility of Poorly Soluble Drugs

Co-solventTypical Concentration Range (% v/v)Notes
Ethanol5 - 40%Biocompatible at lower concentrations.
Propylene Glycol10 - 60%Often used in pharmaceutical formulations.
Polyethylene Glycol (PEG 400)10 - 50%Low toxicity and widely used.
Glycerol5 - 30%Viscous, can affect handling.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_protocol Experimental Protocol cluster_analysis Analysis & Outcome start This compound Precipitation in Aqueous Buffer strategy1 pH Adjustment start->strategy1 Select Strategy strategy2 Co-solvency start->strategy2 Select Strategy strategy3 Cyclodextrin Complexation start->strategy3 Select Strategy strategy4 Solid Dispersion start->strategy4 Select Strategy protocol Execute Solubility Enhancement Protocol strategy1->protocol strategy2->protocol strategy3->protocol strategy4->protocol analysis Analyze Solubility Data protocol->analysis end Optimized Soluble This compound Formulation analysis->end

Caption: A workflow for addressing this compound solubility issues.

signaling_pathway_inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular LTC4S Leukotriene C4 Synthase (LTC4S) LTC4 Leukotriene C4 LTC4S->LTC4 Synthesis ArachidonicAcid Arachidonic Acid LTA4 Leukotriene A4 ArachidonicAcid->LTA4 LTA4->LTC4S This compound This compound This compound->LTC4S Inhibition

Caption: Inhibition of the Leukotriene C4 synthesis pathway by this compound.

References

Technical Support Center: Investigating Off-Target Effects of AZD9898 on GABA Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of AZD9898, a potent inhibitor of leukotriene C4 synthase (LTC4S), on γ-aminobutyric acid (GABA) receptor binding. While the primary development of this compound for asthma was discontinued, its off-target profile remains a subject of scientific inquiry.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist in designing and interpreting experiments to characterize such off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its relevance to this investigation?

This compound is a highly potent and selective inhibitor of leukotriene C4 synthase (LTC4S), an enzyme involved in the production of cysteinyl leukotrienes, which are inflammatory mediators implicated in asthma.[2][3][4] The compound was developed to reduce the airway inflammation associated with asthma.[5] However, early in its development, it was noted that this compound mitigates GABA binding, suggesting potential off-target effects on the central nervous system.[2][6] Understanding these off-target interactions is crucial for a complete pharmacological profile of the compound.

Q2: Why is it important to investigate the off-target binding of a compound like this compound to GABA receptors?

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are the targets for many clinically important drugs, including benzodiazepines and barbiturates. Off-target interactions with GABA receptors can lead to a range of unintended effects, such as sedation, anxiety, or motor impairment. Characterizing such interactions early in drug development is essential for predicting potential side effects and ensuring the safety of a drug candidate.

Q3: What are the initial steps to assess the potential interaction of this compound with GABA receptors?

A tiered approach is recommended. The initial step is typically a broad off-target screening panel that includes a variety of receptors, ion channels, and enzymes. If this initial screen indicates a potential interaction with GABA receptors, more specific and quantitative assays, such as radioligand binding assays, should be performed to confirm and characterize the interaction.

Troubleshooting Guides

Guide 1: High Non-Specific Binding in GABA Receptor Radioligand Binding Assays

High non-specific binding can obscure the specific binding signal and lead to inaccurate determination of binding affinity.

Potential Cause Troubleshooting Step Expected Outcome
Radioligand is too hydrophobic - Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the wash buffer.- Pre-coat filter plates with a blocking agent like 0.3% polyethyleneimine (PEI).Reduction in the binding of the radioligand to the filter and other non-receptor components.
Insufficient washing - Increase the number of wash steps.- Increase the volume of the wash buffer.- Ensure the washing is performed quickly to minimize dissociation of the specific binding.More complete removal of unbound radioligand, leading to a lower non-specific signal.
Inappropriate blocking of non-specific sites - Optimize the concentration of the blocking agent (e.g., unlabeled GABA or a specific antagonist) used to define non-specific binding.Saturation of all specific binding sites by the unlabeled ligand, ensuring that the remaining signal is truly non-specific.
Poor quality of membrane preparation - Ensure thorough homogenization and washing of the tissue during membrane preparation to remove endogenous GABA.- Use freshly prepared membranes for the assay.Reduced interference from endogenous ligands and a cleaner receptor preparation.
Guide 2: Inconsistent or Non-Reproducible Results in Competition Binding Assays

Variability in results can make it difficult to determine the IC50 or Ki of the test compound.

Potential Cause Troubleshooting Step Expected Outcome
Instability of the test compound (this compound) - Assess the stability of this compound in the assay buffer over the incubation period.- Prepare fresh stock solutions of the compound for each experiment.Consistent concentrations of the active compound throughout the assay, leading to more reproducible results.
Inaccurate pipetting - Use calibrated pipettes and proper pipetting techniques.- Prepare a serial dilution of the test compound carefully.Accurate and consistent concentrations of the test compound across all wells.
Equilibrium not reached - Determine the time required to reach equilibrium for the radioligand binding in a time-course experiment.- Ensure the incubation time for the competition assay is sufficient to allow for equilibrium to be reached.A stable binding signal, ensuring that the measured IC50 is an accurate reflection of the compound's potency at equilibrium.
Issues with the radioligand - Check the age and storage conditions of the radioligand, as degradation can affect binding.- Perform a saturation binding experiment to ensure the radioligand is binding with the expected affinity.Consistent performance of the radioligand, leading to reliable competition data.

Quantitative Data Summary

As of the latest available information, specific quantitative data (e.g., Ki or IC50 values) for the binding of this compound to specific GABA receptor subtypes has not been publicly disclosed. The statement that "this compound mitigates the GABA binding" suggests an interaction, but without quantitative data, the potency and nature of this interaction remain to be fully characterized.[2][6]

The following table provides a template for how such data should be presented once obtained from experimental assays.

GABA Receptor Subtype Radioligand This compound IC50 (µM) This compound Ki (µM) Assay Conditions
GABAA (α1β2γ2)[3H]MuscimolData not availableData not availablee.g., Rat cortical membranes, 25°C, 60 min incubation
GABAA (α5β3γ2)[3H]FlunitrazepamData not availableData not availablee.g., Recombinant human receptors, 4°C, 90 min incubation
GABAB[3H]GABAData not availableData not availablee.g., Rat cerebellar membranes, 25°C, 30 min incubation

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for GABAA Receptors

This protocol is a general guideline for a competition binding assay to determine the affinity of a test compound like this compound for the GABAA receptor.

Materials:

  • Membrane Preparation: Rat cortical membranes or membranes from cell lines expressing specific GABAA receptor subtypes.

  • Radioligand: [3H]Muscimol (a GABAA agonist) or [3H]Flunitrazepam (a benzodiazepine site ligand).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 100 µM).

  • Filtration Apparatus: 96-well filter plates and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration close to its Kd, and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of unlabeled GABA.

  • Initiate Binding: Add the membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway: GABAA Receptor and Downstream Effects

GABA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABA_A Receptor (Ligand-gated ion channel) GABA->GABA_R Binds This compound This compound (Potential Off-Target) This compound->GABA_R Potentially Binds (Off-target) Cl_ion Cl- ions GABA_R->Cl_ion Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to

Caption: Potential off-target interaction of this compound with the GABAA receptor signaling pathway.

Experimental Workflow: GABAA Receptor Competition Binding Assay

Competition_Binding_Workflow start Start prep Prepare GABA_A Receptor Membranes start->prep assay_setup Set up 96-well plate: - Radioligand ([3H]Muscimol) - Varying [this compound] - Controls (Total & NSB) prep->assay_setup initiate Add Membrane Preparation assay_setup->initiate incubate Incubate to Reach Equilibrium initiate->incubate filter Rapid Filtration incubate->filter wash Wash to Remove Unbound Ligand filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a GABAA receptor competition binding assay.

Logical Relationship: Troubleshooting High Non-Specific Binding

Troubleshooting_NSB problem High Non-Specific Binding Observed cause1 Hydrophobic Radioligand problem->cause1 cause2 Insufficient Washing problem->cause2 cause3 Inadequate Blocking problem->cause3 cause4 Poor Membrane Quality problem->cause4 solution1 Add Detergent to Wash Buffer Pre-coat Filters cause1->solution1 Address with solution2 Increase Wash Steps/Volume cause2->solution2 Address with solution3 Optimize Blocker Concentration cause3->solution3 Address with solution4 Prepare Fresh Membranes cause4->solution4 Address with

Caption: Decision tree for troubleshooting high non-specific binding in a radioligand binding assay.

References

Technical Support Center: Mitigating Hepatic Toxicity Signals in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hepatic toxicity signals with precursors to investigational compounds like AZD9898. The information is designed to help identify the nature of the hepatotoxicity and guide experiments to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: We have observed elevated liver enzymes in our in vivo studies with a precursor compound. What are the first steps we should take?

A1: The initial steps are to confirm the finding and begin to characterize the nature of the liver injury. First, repeat the in vivo study to ensure the observation is reproducible. If confirmed, you should:

  • Fractionate the liver enzymes: Determine if the elevation is primarily hepatocellular (ALT, AST) or cholestatic (ALP, GGT).

  • Histopathology: Conduct a thorough histopathological examination of the liver tissue from the animal studies to identify the type of liver damage (e.g., necrosis, steatosis, cholestasis).

  • Dose-response relationship: Determine if the toxicity is dose-dependent.

  • Initiate in vitro studies: Begin to investigate the potential mechanisms of toxicity using relevant in vitro models.

Q2: What are the common mechanisms of drug-induced liver injury (DILI)?

A2: DILI can be broadly categorized into hepatocellular injury, cholestatic injury, or a mixed pattern. The underlying mechanisms are often complex but can include:

  • Mitochondrial dysfunction: Disruption of mitochondrial function can lead to ATP depletion and oxidative stress.[1]

  • Reactive metabolite formation: Some drugs are metabolized to reactive species that can bind to cellular macromolecules and cause damage.

  • Inhibition of bile salt export pump (BSEP): Blockade of BSEP can lead to the accumulation of toxic bile acids in hepatocytes, a key initiating event in cholestatic DILI.

  • Oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them can lead to cellular damage.

  • Immune-mediated reactions: In some cases, the drug or its metabolites can trigger an immune response against the liver.

Q3: Our precursor compound shows some structural similarities to this compound but is demonstrating hepatic toxicity. What was the issue with the this compound precursor?

A3: Published literature indicates that an early lead compound in the development of this compound, referred to as compound 7, exhibited a hepatic toxicity signal. The successor compound, this compound (compound 36), was specifically designed to mitigate this toxicity.[2] While the precise details of the toxicity of compound 7 are not fully disclosed in the public domain, the successful development of this compound suggests a structure-activity relationship was established to reduce the hepatotoxic potential. It is plausible that the precursor exhibited off-target effects or metabolic liabilities that were addressed in the design of this compound.

Q4: What are the key in vitro assays to investigate potential hepatotoxicity?

A4: A battery of in vitro assays is typically used to assess the potential for DILI. These can be categorized by the mechanism they investigate:

  • General Cytotoxicity: Assays using primary human hepatocytes or immortalized cell lines (e.g., HepG2) to determine the concentration at which the compound causes cell death.

  • Mitochondrial Toxicity: Assays that measure mitochondrial membrane potential, oxygen consumption, or cell viability in the presence of galactose (which forces reliance on mitochondrial respiration).

  • Bile Salt Export Pump (BSEP) Inhibition: In vitro transporter assays using membrane vesicles overexpressing BSEP to determine if the compound inhibits the transport of bile acids.

  • Reactive Metabolite Screening: Assays that trap reactive metabolites using agents like glutathione.

  • 3D Liver Models: Spheroid or organ-on-a-chip models using primary human hepatocytes can provide a more physiologically relevant system for toxicity assessment.

Troubleshooting Guides

Issue 1: Unexpected Hepatocellular Injury Observed (Elevated ALT/AST)

If you observe a significant and reproducible elevation in alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST) in your in vivo studies, this suggests a hepatocellular pattern of liver injury. The following troubleshooting guide can help you investigate the underlying cause.

Troubleshooting Workflow for Hepatocellular Injury

A Start: Elevated ALT/AST in vivo B Step 1: In Vitro Cytotoxicity Assays (Primary Human Hepatocytes, HepG2) A->B C Step 2: Assess Mitochondrial Toxicity (e.g., Seahorse assay, JC-1 staining) B->C If cytotoxic D Step 3: Investigate Reactive Metabolite Formation (e.g., Glutathione trapping) C->D If mitochondrial toxicant E Step 4: Structure-Activity Relationship (SAR) Studies D->E If reactive metabolites detected F Outcome: Identify structural liabilities and design less toxic analogues. E->F

Caption: Troubleshooting workflow for hepatocellular injury.

Detailed Steps:

  • In Vitro Cytotoxicity Assays:

    • Protocol: Plate primary human hepatocytes or HepG2 cells and expose them to a concentration range of your compound for 24-48 hours. Measure cell viability using an MTT or LDH release assay.

    • Interpretation: A low IC50 value suggests direct cytotoxicity. Compare the cytotoxic concentration to the efficacious concentration to determine the therapeutic index.

  • Assess Mitochondrial Toxicity:

    • Protocol: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of hepatocytes treated with your compound. Alternatively, use a fluorescent probe like JC-1 to measure changes in mitochondrial membrane potential.

    • Interpretation: A decrease in OCR or a loss of mitochondrial membrane potential indicates mitochondrial dysfunction.

  • Investigate Reactive Metabolite Formation:

    • Protocol: Incubate your compound with human liver microsomes and a trapping agent like glutathione (GSH). Analyze the formation of GSH adducts by LC-MS/MS.

    • Interpretation: The presence of GSH adducts indicates the formation of reactive metabolites.

  • Structure-Activity Relationship (SAR) Studies:

    • Protocol: Synthesize and test analogues of your compound to identify the structural features associated with toxicity.

    • Interpretation: This will guide the medicinal chemistry effort to design out the toxicophore while retaining the desired pharmacological activity.

Quantitative Data Summary: In Vitro Hepatotoxicity Assays

AssayEndpointExample "Toxic" ResultExample "Non-Toxic" Result
Hepatocyte Cytotoxicity IC50< 10 µM> 100 µM
Mitochondrial Toxicity (OCR) % Inhibition> 50% at 10x Cmax< 20% at 10x Cmax
Reactive Metabolite Screen GSH AdductsDetectedNot Detected
Issue 2: Cholestatic Liver Injury Profile Observed (Elevated ALP/Bilirubin)

An elevation in alkaline phosphatase (ALP) and/or bilirubin in vivo, potentially accompanied by histopathological evidence of bile duct proliferation or cholestasis, points towards a cholestatic mechanism of liver injury.

Troubleshooting Workflow for Cholestatic Injury

A Start: Elevated ALP/Bilirubin in vivo B Step 1: BSEP Inhibition Assay (Vesicular Transport Assay) A->B C Step 2: 3D In Vitro Cholestasis Model (Hepatocyte Spheroids) B->C If BSEP inhibitor D Step 3: Bile Acid Analysis (LC-MS/MS of spheroid lysates/supernatants) C->D If cholestasis is recapitulated E Step 4: SAR to Reduce BSEP Inhibition D->E If bile acid accumulation is confirmed F Outcome: Identify analogues with reduced cholestatic potential. E->F

Caption: Troubleshooting workflow for cholestatic injury.

Detailed Steps:

  • BSEP Inhibition Assay:

    • Protocol: Use membrane vesicles from cells overexpressing human BSEP. Measure the ATP-dependent uptake of a probe substrate (e.g., taurocholate) in the presence and absence of your compound.

    • Interpretation: A low IC50 for BSEP inhibition is a significant risk factor for cholestatic DILI.

  • 3D In Vitro Cholestasis Model:

    • Protocol: Culture primary human hepatocytes as 3D spheroids. These models form bile canaliculi and can better recapitulate cholestatic injury. Treat the spheroids with your compound and assess for markers of cholestasis, such as dilation of bile canaliculi (using a fluorescent bile acid analogue) and cytotoxicity.

    • Interpretation: This provides a more physiologically relevant confirmation of the cholestatic potential of your compound.

  • Bile Acid Analysis:

    • Protocol: Following treatment of hepatocyte spheroids with your compound, collect the cell lysates and culture supernatants. Analyze the levels of various bile acid species using LC-MS/MS.

    • Interpretation: An intracellular accumulation of bile acids confirms that the compound disrupts bile acid homeostasis.

  • SAR to Reduce BSEP Inhibition:

    • Protocol: Synthesize and test analogues in the BSEP inhibition assay.

    • Interpretation: Identify structural modifications that reduce BSEP inhibition while maintaining on-target activity.

Quantitative Data Summary: In Vitro Cholestasis Assays

AssayEndpointExample "High Risk" ResultExample "Low Risk" Result
BSEP Inhibition IC50< 25 µM> 300 µM
3D Spheroid Viability IC50 (with bile acids)Significant decrease vs. without bile acidsNo significant change
Intracellular Bile Acids Fold Increase> 2-fold< 1.5-fold

Signaling Pathway and Experimental Workflow Diagrams

Drug-Induced Cholestasis Signaling Pathway

cluster_0 Hepatocyte Drug Drug/Metabolite BSEP BSEP Transporter Drug->BSEP Inhibition BileAcids Bile Acids BSEP->BileAcids Efflux Blocked Toxicity Cellular Toxicity (Apoptosis, Necrosis) BileAcids->Toxicity Accumulation Leads to

Caption: Simplified pathway of drug-induced cholestasis.

General Experimental Workflow for Hepatotoxicity Investigation

A In Vivo Observation (e.g., elevated liver enzymes) B Tier 1: In Vitro Screening (Cytotoxicity, BSEP Inhibition) A->B C Tier 2: Mechanistic Assays (Mitochondrial Toxicity, Reactive Metabolites) B->C D Tier 3: Advanced Models (3D Spheroids, Co-cultures) C->D E Medicinal Chemistry Optimization (SAR Studies) D->E F Selection of Development Candidate E->F

References

AZD9898 Phase I Clinical Trial Discontinuation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the Phase I clinical trials for AZD9898, an investigational oral inhibitor of leukotriene C4 (LTC4) synthase intended for the treatment of asthma.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the this compound Phase I clinical trials?

The Phase I clinical trial for this compound was prematurely discontinued due to a lack of the required pharmacodynamic (PD) effect.[1] Specifically, the drug did not achieve a sufficient reduction in urinary leukotriene E4 (uLTE4) levels, which was the key biomarker for assessing the drug's mechanism of action.[1][2]

Q2: Was the discontinuation of the this compound trial related to safety concerns?

No, the discontinuation was not due to safety concerns.[1] The study reported that single doses of this compound were well-tolerated.[1]

Q3: What was the mechanism of action for this compound?

This compound is an inhibitor of the enzyme leukotriene C4 (LTC4) synthase.[1][3] By inhibiting this enzyme, this compound was expected to block the production of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent mediators of airway inflammation and bronchoconstriction in asthma.[1]

Q4: Which parts of the clinical trial were completed?

Only Part 1 of the planned three-part study was completed.[1][2] This part involved single ascending doses in healthy volunteers.[1][2] Parts 2 (single ascending doses in asthma patients) and 3 (multiple ascending doses in healthy volunteers) were not initiated due to the findings from Part 1.[1]

Q5: What was the highest dose of this compound administered in the trial?

The highest single dose of this compound administered to healthy volunteers was 45 mg.[1][4] This was determined to be the highest possible dose due to "exposure limitation margins".[1]

Troubleshooting Guide for Similar Research Programs

Issue: Insufficient target engagement or pharmacodynamic effect in early-phase clinical trials.

Possible Causes and Troubleshooting Steps:

  • Inadequate Dose Selection:

    • Problem: The selected dose range may not have been sufficient to achieve the desired level of target inhibition.

    • Recommendation: Conduct thorough dose-ranging studies in preclinical models to better predict the human efficacious dose. Ensure that the preclinical models are well-validated and relevant to the human disease state.

  • Suboptimal Pharmacokinetic Properties:

    • Problem: The drug may have poor absorption, high metabolism, or rapid clearance, leading to insufficient exposure at the target site.

    • Recommendation: Optimize the drug's ADME (absorption, distribution, metabolism, and excretion) properties during lead optimization. In the this compound trial, pharmacokinetic data was collected and likely informed the decision-making process.

  • Biomarker Selection and Assay Sensitivity:

    • Problem: The chosen biomarker may not accurately reflect target engagement, or the assay used to measure it may lack the required sensitivity and specificity.

    • Recommendation: Select a biomarker that is directly and robustly linked to the drug's mechanism of action. For this compound, uLTE4 was a well-established biomarker for the leukotriene pathway.[1] Validate the bioanalytical method for the biomarker to ensure it is accurate, precise, and sensitive enough to detect meaningful changes.

  • Modeling and Simulation:

    • Problem: Preclinical-to-clinical translation may be inaccurate.

    • Recommendation: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation to predict the human dose-response relationship based on preclinical data. In the case of this compound, modeling and simulation of the Part 1 data indicated that even twice-daily dosing would not achieve the required level of uLTE4 inhibition.[1]

Data Summary

Quantitative Data on Pharmacodynamic Effect

Detailed quantitative data on the percentage of uLTE4 reduction at each dose level of this compound have not been made publicly available. However, qualitative descriptions from the study are summarized below.

Dose LevelPharmacodynamic Effect on uLTE4 LevelsDuration of Effect
3 mgData not publicly availableData not publicly available
9 mgData not publicly availableData not publicly available
15 mgData not publicly availableData not publicly available
45 mgMaximum reduction observed at this dose, but the magnitude was lower than expected.[1]Reduction observed for 14 hours post-dose, with maximum reduction at 6 hours.[1]

Safety and Tolerability Data

This compound (n=25)Placebo (n=9)
Serious Adverse Events 00
Adverse Events 1 (4%)0
Adverse Event Details Headache and nosebleed in one participant at the 45 mg dose.[4]-

Experimental Protocols

Study Design (Part 1)

The this compound Phase I trial (NCT03140072) was a randomized, single-blind, placebo-controlled, single ascending dose study conducted in healthy male and female volunteers aged 18 to 50 years.[2][5]

Methodology for Pharmacodynamic Assessment

  • Biomarker: Urinary leukotriene E4 (uLTE4) was used as a pharmacodynamic biomarker to assess the inhibition of LTC4 synthase.[1] uLTE4 is a stable metabolite of the cysteinyl leukotrienes.[1]

  • Sample Collection: Urine samples were collected from participants at various time points post-dose.

  • Analysis: The concentration of uLTE4 in the urine was measured and normalized to creatinine levels to account for variations in urine dilution.[1] While the specific analytical method used in the trial is not detailed in the available documents, the standard method for quantifying uLTE4 in clinical studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology for Pharmacokinetic Assessment

  • Sample Collection: Blood samples were collected at predetermined time points after the administration of this compound or placebo to determine the plasma concentration of the drug over time.

  • Analysis: The pharmacokinetic parameters of this compound, such as absorption, distribution, metabolism, and excretion, were evaluated. The specific bioanalytical method for this compound and the pharmacokinetic models used have not been publicly disclosed.

Visualizations

Signaling Pathway of this compound

AZD9898_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 This compound This compound This compound->LTC4_Synthase Inhibition LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Metabolism CysLT_Receptor CysLT Receptors LTC4->CysLT_Receptor Activation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Metabolism LTD4->CysLT_Receptor Activation LTE4->CysLT_Receptor Activation uLTE4 Urinary LTE4 (Biomarker) LTE4->uLTE4 Excretion Asthma_Symptoms Asthma Symptoms (Inflammation, Bronchoconstriction) CysLT_Receptor->Asthma_Symptoms Leads to

Caption: Mechanism of action of this compound in the leukotriene pathway.

AZD9898_Workflow Screening Screening of Healthy Volunteers (n=34) Randomization Randomization Screening->Randomization Dose_Escalation Single Ascending Dose Cohorts (3, 9, 15, 45 mg) Randomization->Dose_Escalation AZD9898_Arm This compound Administration (n=25) Dose_Escalation->AZD9898_Arm Placebo_Arm Placebo Administration (n=9) Dose_Escalation->Placebo_Arm PK_PD_Assessment Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment AZD9898_Arm->PK_PD_Assessment Safety_Monitoring Safety Monitoring AZD9898_Arm->Safety_Monitoring Placebo_Arm->PK_PD_Assessment Placebo_Arm->Safety_Monitoring uLTE4_Measurement Urinary LTE4 Measurement PK_PD_Assessment->uLTE4_Measurement Data_Analysis Data Analysis and PK/PD Modeling uLTE4_Measurement->Data_Analysis Safety_Monitoring->Data_Analysis Decision Decision to Discontinue Data_Analysis->Decision

Caption: Logical flow leading to the discontinuation of the this compound trial.

References

AZD9898 in DMSO: Technical Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability, storage, and handling of AZD9898 solutions in dimethyl sulfoxide (DMSO). Adhering to these guidelines is critical for ensuring experimental reproducibility and the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

For optimal stability, stock solutions of this compound in DMSO should be stored at low temperatures. Storage at -80°C is recommended for long-term stability, while -20°C is suitable for shorter periods.[1][2]

Q2: How long can I store my this compound DMSO stock solution at -20°C and -80°C?

Different suppliers provide slightly varying stability data. For maximum confidence in your experiments, it is advisable to adhere to the most conservative guidelines. A summary of supplier recommendations is provided in the data table below. Generally, storage at -20°C is recommended for up to one month, whereas storage at -80°C can extend the stability to six months or even a year.[1][2]

Q3: Why is aliquoting the stock solution into single-use volumes important?

Aliquoting the stock solution into smaller, single-use vials is a critical best practice. This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can lead to compound degradation and precipitation over time, thereby ensuring the consistency of the compound's concentration across experiments.[3][4]

Q4: How many times can I safely freeze and thaw my this compound DMSO stock?

It is best to avoid repeated freeze-thaw cycles.[3][4] While some studies on general compound libraries have shown that many compounds are stable for a limited number of cycles (e.g., up to 11), this has not been specifically validated for this compound.[5][6] For maximum experimental reproducibility, prepare single-use aliquots.

Q5: What grade of DMSO should I use to prepare my stock solution?

Use anhydrous, high-purity DMSO (≥99.9%). The presence of water in DMSO can be a more significant factor in causing compound degradation than oxygen.[6] Hygroscopic DMSO (DMSO that has absorbed moisture) can also negatively impact the solubility of the product.[1]

Data Presentation: Stability of this compound in DMSO

The following table summarizes the recommended storage durations for this compound dissolved in a solvent like DMSO, based on information from various suppliers.

Storage TemperatureRecommended Storage PeriodSource
-20°C 1 monthMedChemExpress[1]
-80°C 6 monthsMedChemExpress[1]
-80°C 1 yearTargetMol[2]

Note: For critical applications, performing an in-house stability assessment is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound DMSO solutions.

TroubleshootingWorkflow start Problem: Inconsistent or Unexpected Experimental Results check_storage 1. Verify Storage Conditions start->check_storage storage_temp Was the solution stored at -20°C or -80°C? check_storage->storage_temp storage_duration Was storage duration within recommended limits? (-20°C: ≤1 mo; -80°C: ≤6-12 mo) storage_temp->storage_duration Yes improper_storage Root Cause: Improper Storage. Compound may be degraded. storage_temp->improper_storage No check_handling 2. Review Handling Protocol storage_duration->check_handling Yes storage_duration->improper_storage No aliquoted Was the stock aliquoted? check_handling->aliquoted check_solution 3. Inspect the Solution aliquoted->check_solution Yes freeze_thaw Root Cause: Potential degradation from multiple freeze-thaw cycles. aliquoted->freeze_thaw No precipitation Is there visible precipitation upon thawing? check_solution->precipitation solution_ok Solution handling appears correct. Investigate other experimental variables (e.g., reagents, assay). precipitation->solution_ok No warm_sonicate Action: Warm gently to 37°C and vortex/sonicate to redissolve. If it persists, discard. precipitation->warm_sonicate Yes discard_solution Action: Discard solution and prepare a fresh stock. improper_storage->discard_solution freeze_thaw->discard_solution precipitation_issue Root Cause: Precipitation. Concentration is not accurate. precipitation_issue->discard_solution warm_sonicate->precipitation_issue

Caption: Troubleshooting workflow for this compound stability issues.

Problem: My this compound solution in DMSO has precipitate after thawing.

  • Cause: This can occur due to supersaturation, introduction of water into the DMSO, or issues related to freeze-thaw cycles.

  • Solution: Gently warm the vial to 37°C and vortex or sonicate to help redissolve the compound. If the precipitate does not dissolve, it may indicate compound degradation or insolubility, and the solution should be discarded to avoid inaccurate dosing in your experiments.

Problem: I am observing inconsistent results when using a previously prepared stock of this compound.

  • Cause: This could be a sign of compound degradation. Storing the solution for longer than the recommended duration, storing it at an improper temperature, or subjecting it to multiple freeze-thaw cycles can reduce the effective concentration of the active compound.

  • Solution: Refer to the troubleshooting workflow diagram above. First, verify the storage history of your stock solution. If it has been stored outside of the recommended conditions (-80°C for up to 6-12 months or -20°C for up to 1 month), it is best to prepare a fresh stock solution from solid material.

Experimental Protocols

General Protocol for Assessing Compound Stability in DMSO

For laboratories that wish to conduct their own stability studies, the following protocol provides a general framework using High-Performance Liquid Chromatography (HPLC).

  • Stock Solution Preparation:

    • Carefully weigh the solid this compound compound.

    • Dissolve the compound in anhydrous, high-purity DMSO to a precise final concentration (e.g., 10 mM).

    • Vortex or sonicate thoroughly to ensure complete dissolution.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take a small aliquot of the stock solution.

    • Dilute it to a suitable concentration for HPLC analysis using an appropriate solvent (e.g., acetonitrile).

    • Inject the diluted sample into the HPLC system.

    • Record the peak area of the compound. This will serve as the 100% baseline for stability calculations.

  • Storage and Sampling:

    • Dispense the remaining stock solution into multiple, single-use aliquots in appropriate vials.

    • Divide the aliquots into two groups for storage at -20°C and -80°C.

    • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each temperature group.

  • Analysis at Time Points:

    • Thaw the selected aliquot completely and vortex gently.

    • Prepare and analyze the sample by HPLC using the exact same method as the "Time Zero" sample.

    • Record the peak area of the compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the "Time Zero" sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100

    • A significant decrease (>5-10%) in the percentage remaining indicates degradation.

LogicalFlow start Receive Solid This compound Compound prep_stock Prepare Stock in Anhydrous DMSO start->prep_stock aliquot Aliquot into single-use vials to minimize freeze-thaw cycles prep_stock->aliquot storage_decision Select Storage Temperature aliquot->storage_decision store_neg_20 Store at -20°C (Use within 1 month) storage_decision->store_neg_20 Short-Term Storage store_neg_80 Store at -80°C (Use within 6-12 months) storage_decision->store_neg_80 Long-Term Storage thaw Thaw aliquot completely store_neg_20->thaw store_neg_80->thaw use_experiment Use in Experiment check_precipitate Check for Precipitation thaw->check_precipitate check_precipitate->prep_stock Visible & Unresolvable check_precipitate->use_experiment None Visible

Caption: Recommended workflow for handling this compound solutions.

References

Technical Support Center: AZD9898 Oral Dosage Optimization in Rodent Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the oral dosage of AZD9898 in rodent toxicology studies. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides

Challenges during oral administration of this compound can often be resolved with careful attention to technique and formulation. Below is a guide to common problems, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Regurgitation or reflux of dosing solution - Incorrect placement of the gavage needle. - Dosing volume is too large for the animal's stomach capacity. - Rapid administration of the dose.- Ensure the gavage needle is correctly placed in the esophagus, not the trachea. - Reduce the dosing volume. For rodents, a general guideline is not to exceed 10 mL/kg body weight. - Administer the dose slowly and steadily.
Animal distress during or after dosing (e.g., coughing, choking, difficulty breathing) - Accidental administration into the trachea. - Esophageal irritation or injury from the gavage needle. - Stress from improper restraint.- Immediately stop the procedure if the animal shows signs of distress. - Use a flexible-tipped gavage needle to minimize the risk of injury. - Ensure personnel are well-trained in proper restraint techniques to minimize animal stress.
Precipitation of this compound in the formulation - Poor solubility of this compound in the chosen vehicle. - Incompatibility of formulation components. - Temperature changes affecting solubility.- Utilize a suitable vehicle for poorly soluble compounds. A common formulation is a suspension in a vehicle such as 0.5% methylcellulose or a solution using co-solvents like PEG 300 and Tween 80. - Prepare the formulation fresh daily and ensure it is homogenous before each administration. - Store the formulation under appropriate conditions to maintain stability.
Inconsistent or unexpected toxicological findings - Inaccurate dosing due to formulation inhomogeneity or administration errors. - Variability in animal health or diet. - Vehicle-related toxicity.- Validate the dosing procedure to ensure accuracy and consistency. - Monitor animal health closely and ensure standardized diet and housing conditions. - Conduct a vehicle-only control group to differentiate between compound and vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in rodent toxicology studies?

A1: Based on available preclinical data, single oral doses of 10 and 100 mg/kg of this compound have been shown to be well-tolerated in rats. For initial dose-range finding studies, a starting dose at the lower end of this range, or below, is advisable. It is crucial to conduct a thorough dose-range finding study to determine appropriate dose levels for longer-term toxicology studies.

Q2: How should this compound be formulated for oral administration in rodents?

A2: this compound is a poorly water-soluble compound. Therefore, a suspension or a solution with co-solvents is recommended. A commonly used vehicle for similar compounds in toxicology studies is a suspension in 0.5% methylcellulose or 0.5% carboxymethylcellulose in water. An alternative, if a solution is desired, is a formulation containing co-solvents such as polyethylene glycol (e.g., PEG 300) and a surfactant (e.g., Tween 80) in saline or water. A suggested starting formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. The stability and homogeneity of the chosen formulation should be thoroughly characterized.

Q3: What is the maximum oral dose volume that can be administered to rats and mice?

A3: The maximum recommended oral gavage volume for rodents is generally 10 mL/kg of body weight. For oily vehicles, this volume should be reduced. It is critical to adhere to these limits to avoid gastrointestinal distress and potential aspiration.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of leukotriene C4 (LTC4) synthase.[1][2] This enzyme is critical in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are inflammatory mediators involved in asthma and other inflammatory conditions.[1] By inhibiting LTC4 synthase, this compound blocks the production of LTC4 and subsequent CysLTs.

Q5: Are there any known toxicological liabilities for this compound?

A5: Publicly available information suggests that this compound mitigates GABA binding and hepatic toxicity signals that were observed with earlier lead compounds.[3] A study in rats indicated that a single oral dose of 100 mg/kg was well-tolerated with no safety concerns raised. However, comprehensive repeat-dose toxicology data is not publicly available as the drug was discontinued after Phase I clinical trials.[4] Therefore, careful monitoring for a broad range of potential toxicities is essential in any new rodent study.

Experimental Protocols

Protocol: Oral Gavage Administration in Rats

This protocol outlines a standard procedure for oral gavage in rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

1. Materials:

  • This compound formulation

  • Appropriately sized gavage needles (flexible-tipped recommended)

  • Syringes

  • Animal scale

  • 70% ethanol for disinfection

2. Animal Preparation:

  • Weigh each rat accurately to calculate the precise dose volume.

  • Allow animals to acclimate to the handling and restraint procedures before the first dosing to minimize stress.

  • Fasting prior to dosing may be required depending on the study design to reduce variability in absorption.

3. Dosing Procedure:

  • Gently restrain the rat to immobilize the head and straighten the neck and back.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle.

  • Once the needle is at the predetermined depth, administer the dose slowly and steadily.

  • Withdraw the needle gently along the same path of insertion.

  • Monitor the animal for at least 15-30 minutes post-dosing for any signs of distress.

4. Post-Dosing Observation:

  • Observe animals daily for clinical signs of toxicity.

  • Record body weights and food consumption regularly.

  • At the end of the study, conduct terminal procedures as defined in the study protocol (e.g., blood collection for clinical pathology, necropsy, and tissue collection for histopathology).

Visualizations

Signaling Pathway

Leukotriene C4 Synthase Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid cPLA2 Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) Arachidonic Acid->Leukotriene A4 (LTA4) 5-LOX/FLAP Leukotriene C4 (LTC4) Leukotriene C4 (LTC4) Leukotriene A4 (LTA4)->Leukotriene C4 (LTC4) LTC4 Synthase Cysteinyl Leukotrienes (LTD4, LTE4) Cysteinyl Leukotrienes (LTD4, LTE4) Leukotriene C4 (LTC4)->Cysteinyl Leukotrienes (LTD4, LTE4) Metabolism Inflammatory Response Inflammatory Response Cysteinyl Leukotrienes (LTD4, LTE4)->Inflammatory Response CysLT Receptors This compound This compound This compound->Leukotriene C4 (LTC4) Inhibits LTC4 Synthase

Caption: Mechanism of action of this compound in the leukotriene biosynthetic pathway.

Experimental Workflow

Oral Dosing Workflow start Start: Dose Preparation formulation This compound Formulation (Vehicle Selection, Preparation) start->formulation animal_prep Animal Preparation (Weighing, Acclimation) restraint Animal Restraint animal_prep->restraint dose_calc Dose Calculation (mg/kg to mg/animal) dose_calc->animal_prep formulation->dose_calc gavage Oral Gavage Procedure restraint->gavage monitoring Post-Dosing Monitoring (Clinical Signs, Body Weight) gavage->monitoring end End: Data Collection & Analysis monitoring->end

Caption: Standard workflow for oral dosing in rodent toxicology studies.

References

Impact of AZD9898 hydrate form A versus anhydrous forms on bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the leukotriene C4 synthase inhibitor, AZD9898. The content focuses on the potential impact of its different solid-state forms—specifically hydrate form A versus its anhydrous forms—on experimental outcomes and bioactivity.

Frequently Asked Questions (FAQs)

Q1: What are the known solid-state forms of this compound?

A1: this compound has been shown to exist in at least three different solid-state forms. These include a hydrate designated as Form A , which upon heating can dehydrate to an anhydrous Form B . Further heating of Form B leads to a solid-state transition to another anhydrous phase, Form C [1]. The transition from Form A to Form B is an isostructural process, whereas the transition from Form B to Form C involves significant structural changes[1].

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a potent inhibitor of leukotriene C4 synthase (LTC4S)[2]. This enzyme is crucial in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are inflammatory mediators implicated in conditions like asthma[2][3]. By inhibiting LTC4S, this compound blocks the production of leukotriene C4 (LTC4) and subsequent downstream leukotrienes LTD4 and LTE4[3][4].

Q3: How might the different solid-state forms (hydrate vs. anhydrous) of this compound impact its bioactivity?

A3: While specific comparative bioactivity data for the different forms of this compound are not publicly available, the solid-state form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, which in turn affect its bioactivity. Generally, anhydrous forms tend to be more soluble than their corresponding hydrates[1][5]. However, there are exceptions[5]. Higher solubility often leads to a faster dissolution rate, which can result in increased bioavailability and a more rapid onset of action in vivo[6]. Therefore, it is plausible that the anhydrous forms (B and C) of this compound could exhibit different solubility and dissolution profiles compared to the hydrate Form A, potentially leading to variations in observed bioactivity.

Q4: Has the in vivo efficacy of different this compound forms been compared?

A4: There is no publicly available data comparing the in vivo pharmacokinetics or pharmacodynamics of this compound hydrate Form A with its anhydrous forms. A clinical trial for this compound was initiated to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics, but the development was later discontinued[7][8].

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro bioactivity assays (e.g., IC50 determination).

  • Possible Cause: You may be unknowingly using different solid-state forms of this compound or a mixture of forms between experiments. The solubility and dissolution rate of the compound in your assay buffer could be affected by its solid form, leading to variations in the effective concentration of the inhibitor.

  • Troubleshooting Steps:

    • Characterize Your Material: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Thermogravimetric Analysis (TGA) to confirm the solid-state form of your this compound sample before each experiment.

    • Ensure Complete Dissolution: Before adding to the assay, ensure your this compound stock solution is fully dissolved. Consider using a small amount of a co-solvent like DMSO if solubility in aqueous buffer is limited, and maintain a consistent final concentration of the co-solvent across all experiments.

    • Control Environmental Conditions: Be mindful of temperature and humidity during storage and handling, as these factors can induce transformations between hydrate and anhydrous forms.

Issue 2: Poor or variable oral bioavailability in animal studies.

  • Possible Cause: The solid-state form of this compound used for dosing can significantly impact its oral absorption. A less soluble form (often the hydrate) may exhibit lower bioavailability[6].

  • Troubleshooting Steps:

    • Formulation Strategy: Develop a consistent formulation for your in vivo studies. This may involve particle size reduction (milling) or formulating the compound in a vehicle that enhances solubility.

    • Pre-formulation Characterization: Before initiating in vivo studies, perform solubility and dissolution rate testing on the specific solid form of this compound you intend to use.

    • Monitor Solid Form in the Formulation: After preparing your dosing formulation, re-verify the solid form of this compound to ensure that the formulation process itself did not induce a polymorphic transformation.

Data Presentation

Table 1: Known Bioactivity of this compound

ParameterValueCell/SystemReference
IC50 (LTC4S inhibition) 0.28 nMEnzyme Assay[2]
IC50,free (cellular potency) 6.2 nMPeripheral Blood Mononuclear Cells[2]
IC50,free (in vivo) 34 nMCalcium ionophore-stimulated rat model[2]

Table 2: Template for Comparative Physicochemical Properties of this compound Forms

Note: The following table is a template for researchers to populate with their own experimental data, as this information is not currently available in the public domain.

PropertyHydrate Form AAnhydrous Form BAnhydrous Form C
Aqueous Solubility (µg/mL at 25°C) User-determined valueUser-determined valueUser-determined value
Dissolution Rate (mg/cm²/min) User-determined valueUser-determined valueUser-determined value
Melting Point / Decomposition (°C) User-determined valueUser-determined valueUser-determined value
Hygroscopicity User-determined valueUser-determined valueUser-determined value

Experimental Protocols

1. Protocol: In Vitro LTC4S Inhibition Assay

This protocol is adapted from methodologies used for assessing LTC4S inhibitors.

  • Objective: To determine the IC50 value of different forms of this compound against human LTC4S.

  • Materials:

    • Recombinant human LTC4S

    • Leukotriene A4 (LTA4)

    • Glutathione (GSH)

    • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.8)

    • This compound (hydrate Form A and anhydrous forms) dissolved in DMSO

    • Methanol for quenching the reaction

    • Internal standard (e.g., Prostaglandin B2)

    • HPLC system with a C18 column

  • Procedure:

    • Prepare serial dilutions of each this compound form in DMSO.

    • In a reaction vessel, combine the assay buffer, GSH (to a final concentration of ~5 mM), and the appropriate dilution of the this compound solution.

    • Add the recombinant human LTC4S enzyme and incubate for a defined period (e.g., 30 minutes on ice).

    • Initiate the reaction by adding LTA4 (to a final concentration of ~20 µM).

    • Allow the reaction to proceed for a short, defined time (e.g., 15 seconds) at 37°C.

    • Quench the reaction by adding an excess of cold methanol.

    • Add the internal standard.

    • Analyze the formation of LTC4 by reverse-phase HPLC.

    • Calculate the percent inhibition for each this compound concentration relative to a vehicle control (DMSO) and determine the IC50 value by non-linear regression.

2. Protocol: Equilibrium Solubility Determination ("Shake-Flask" Method)

  • Objective: To compare the aqueous solubility of this compound hydrate Form A and its anhydrous forms.

  • Materials:

    • This compound forms (A, B, and C)

    • Aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, 6.8)

    • Mechanical shaker or rotator maintained at a constant temperature (e.g., 25°C or 37°C)

    • Centrifuge and/or filters (e.g., 0.22 µm)

    • Validated analytical method for this compound quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of a single, well-characterized form of this compound to a known volume of each buffer solution. The presence of undissolved solid should be visible.

    • Seal the containers and place them on the mechanical shaker.

    • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to ensure a plateau has been reached.

    • After agitation, allow the samples to settle.

    • Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation or filtration to remove all solid particles.

    • Quantify the concentration of dissolved this compound in the clear supernatant using the validated analytical method.

    • Analyze the remaining solid material by PXRD to confirm that no solid-form transformation has occurred during the experiment.

Visualizations

AZD9898_Mechanism_of_Action cluster_cell Cell Membrane cluster_extracellular Extracellular Space AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 + GSH This compound This compound This compound->LTC4S Inhibition LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds LTE4->CysLT1R Binds Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) CysLT1R->Signaling Inflammation Pro-inflammatory Responses Signaling->Inflammation

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow cluster_characterization Solid-State Characterization cluster_physchem Physicochemical Testing cluster_bioactivity Bioactivity Assessment start Start with this compound Sample PXRD PXRD start->PXRD DSC DSC/TGA start->DSC Identify Identify Form (A, B, or C) PXRD->Identify DSC->Identify Solubility Solubility Assay Identify->Solubility Dissolution Dissolution Rate Assay Identify->Dissolution InVitro In Vitro Assay (LTC4S Inhibition) Identify->InVitro InVivo In Vivo Study (PK/PD) Identify->InVivo Compare Compare Data Across Forms Solubility->Compare Dissolution->Compare InVitro->Compare InVivo->Compare

Caption: Workflow for comparing this compound solid forms.

References

Interpreting inconsistent results in AZD9898 pharmacodynamic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret inconsistent results in AZD9898 pharmacodynamic (PD) studies.

Introduction

This compound is a potent, orally bioavailable inhibitor of leukotriene C4 synthase (LTC4S), an enzyme responsible for the production of cysteinyl leukotrienes (CysLTs), which are key mediators in the pathophysiology of asthma.[1] Preclinical studies demonstrated promising pharmacodynamic effects. However, the Phase I clinical trial was prematurely terminated due to a lack of the expected pharmacodynamic effect in humans.[2] This guide addresses the potential reasons for these inconsistent results and provides structured information for researchers working with LTC4S inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the enzyme leukotriene C4 synthase (LTC4S).[3] LTC4S catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione to form leukotriene C4 (LTC4). LTC4 is subsequently converted to LTD4 and LTE4. These cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that cause bronchoconstriction, increased vascular permeability, and mucus secretion in the airways, all of which are hallmark features of asthma.[4] By inhibiting LTC4S, this compound is expected to reduce the production of all CysLTs.[1]

Q2: What were the expected pharmacodynamic effects of this compound based on preclinical data?

A2: Preclinical studies indicated that this compound is a highly potent inhibitor of LTC4S. In vitro, it exhibited a picomolar IC50.[5] In a calcium ionophore-stimulated rat model, it demonstrated good in vivo pharmacodynamic activity.[5] Furthermore, in a human whole blood assay, this compound showed potent inhibition of LTC4 release.[3] Based on these findings, a significant reduction in the urinary biomarker leukotriene E4 (uLTE4), the final stable metabolite of the CysLT pathway, was expected in clinical studies.

Q3: What were the observed pharmacodynamic results in the Phase I clinical trial?

A3: The Phase I clinical trial (NCT03140072) in healthy volunteers showed that while this compound was well-tolerated, it did not produce the anticipated pharmacodynamic effect.[1] At the highest tested dose (45 mg), there was a reduction in uLTE4 levels, but the magnitude and duration of this effect were less than expected.[1] Modeling and simulation analyses suggested that the target level of uLTE4 inhibition would not be achievable even with twice-daily dosing.[1] Consequently, the study was terminated.[1][2]

Troubleshooting Guide for Inconsistent PD Results

This guide provides potential explanations for the discrepancy between preclinical and clinical pharmacodynamic results of this compound.

Data Presentation

Table 1: Preclinical and In Vitro Potency of this compound

Assay TypeSpecies/SystemParameterValueReference
Enzyme InhibitionPurified EnzymeIC500.28 nM[5]
Cell-Based AssayHuman Peripheral Blood Mononuclear CellsIC50, free6.2 nM[5]
Whole Blood AssayHumanIC50900 nM[3]
In Vivo PD ModelRat (calcium ionophore-stimulated)IC50, free34 nM[5]

Table 2: Phase I Clinical Trial (NCT03140072) Design

ParameterDescription
Study Design Randomized, placebo-controlled, single ascending dose[1]
Population Healthy Volunteers[1]
Dose Cohorts 3 mg, 9 mg, 15 mg, 45 mg[1]
Pharmacodynamic Marker Urinary Leukotriene E4 (uLTE4) normalized to creatinine[1]
Key Finding Insufficient reduction in uLTE4 at the highest dose[1]
Potential Causes for Discrepancy
  • Species Differences in Metabolism and Pharmacokinetics:

    • Issue: The metabolic pathways and pharmacokinetic profiles of this compound may differ significantly between rats and humans. This could lead to lower free drug concentrations at the target site (LTC4S) in humans compared to what was predicted from preclinical models.

    • Troubleshooting:

      • Re-evaluate the allometric scaling from rat to human pharmacokinetics.

      • Investigate if there are any human-specific metabolites of this compound that are less active or inactive.

      • Consider conducting further in vitro studies using human-derived hepatocytes or other relevant human cellular systems to better predict human metabolism.

  • Differences in Target Engagement and Biomarker Response:

    • Issue: The relationship between plasma concentration of this compound, target engagement (inhibition of LTC4S in relevant cells), and the downstream biomarker response (reduction in uLTE4) may not be linear and could be different in humans.

    • Troubleshooting:

      • Assess target engagement more directly in future studies, if possible, for example, by measuring LTC4S activity in accessible cells (e.g., blood cells).

      • Evaluate the time course of uLTE4 excretion more intensively to better understand the dynamics of biomarker response.

      • Consider that basal uLTE4 levels in healthy volunteers may be low, making it difficult to detect a significant reduction. The study was planned to include asthma patients who may have higher baseline CysLT production.

  • Assay Methodology and Variability:

    • Issue: The methods used to measure uLTE4 can have inherent variability. The collection, storage, and analysis of urine samples can all introduce potential errors.

    • Troubleshooting:

      • Ensure a standardized and validated bioanalytical method is used for uLTE4 quantification.

      • Implement strict protocols for urine sample collection (e.g., 24-hour collection vs. spot urine) and storage to minimize analyte degradation.

      • Consider the impact of diet and other medications on uLTE4 levels.

Experimental Protocols

Measurement of Urinary Leukotriene E4 (uLTE4)

This is a generalized protocol for the quantification of uLTE4 in urine samples by enzyme immunoassay (EIA), a common method for this biomarker.

  • Sample Collection: Collect spot urine samples or 24-hour urine collections in sterile containers.

  • Sample Processing: Centrifuge the urine samples to remove any cellular debris.

  • Storage: Store the supernatant at -70°C until analysis to prevent degradation of LTE4.

  • Assay Principle: The assay is a competitive immunoassay. LTE4 in the sample competes with a fixed amount of enzyme-labeled LTE4 for binding to a limited amount of anti-LTE4 antibody coated on a microplate.

  • Procedure:

    • Add standards, controls, and urine samples to the wells of the microplate.

    • Add the enzyme-labeled LTE4 conjugate to all wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove any unbound reagents.

    • Add a substrate solution that will react with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: The concentration of LTE4 in the samples is inversely proportional to the measured absorbance. A standard curve is generated using known concentrations of LTE4, and the concentrations in the samples are determined by interpolation from this curve.

  • Normalization: To account for variations in urine dilution, the uLTE4 concentration is typically normalized to the urinary creatinine concentration, which is measured in the same sample.

Visualizations

Signaling Pathway

Leukotriene Pathway Simplified Cysteinyl Leukotriene Synthesis Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX Pathway LTC4S Leukotriene C4 Synthase (LTC4S) LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4  + Glutathione This compound This compound This compound->LTC4S Inhibition LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 uLTE4 Urinary LTE4 (uLTE4) (Biomarker) LTE4->uLTE4 Excretion

Caption: Inhibition of LTC4S by this compound to block CysLT production.

Experimental Workflow

uLTE4 Measurement Workflow Workflow for uLTE4 Pharmacodynamic Assessment cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Dosing This compound or Placebo Dosing Urine_Collection Timed Urine Collection Dosing->Urine_Collection Sample_Processing Sample Processing (Centrifugation) Urine_Collection->Sample_Processing Storage Storage at -70°C Sample_Processing->Storage EIA Enzyme Immunoassay (EIA) for uLTE4 Storage->EIA Creatinine_Assay Creatinine Assay Storage->Creatinine_Assay Normalization Normalization of uLTE4 to Creatinine EIA->Normalization Creatinine_Assay->Normalization PD_Analysis Pharmacodynamic Analysis Normalization->PD_Analysis

Caption: Standard workflow for measuring uLTE4 as a PD biomarker.

Logical Relationship Diagram

Inconsistent PD Results Potential Reasons for Inconsistent this compound PD Results cluster_preclinical Preclinical Evidence cluster_clinical_outcome Clinical Outcome cluster_reasons Potential Explanations Inconsistency Inconsistent PD Results (Preclinical vs. Clinical) Insufficient_uLTE4_Reduction Insufficient uLTE4 Reduction in Humans Inconsistency->Insufficient_uLTE4_Reduction Potent_Inhibition High In Vitro Potency (nM IC50) Potent_Inhibition->Inconsistency Rat_PD Efficacy in Rat Model Rat_PD->Inconsistency PK_Differences Species Differences in Pharmacokinetics/Metabolism PK_Differences->Insufficient_uLTE4_Reduction Target_Engagement Suboptimal Target Engagement in Humans Target_Engagement->Insufficient_uLTE4_Reduction Biomarker_Issues Biomarker Complexity (Low Basal uLTE4) Biomarker_Issues->Insufficient_uLTE4_Reduction

Caption: Potential drivers for the discrepancy in this compound PD data.

References

Potential for AZD9898 degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for AZD9898 degradation under various experimental conditions. Our goal is to help you ensure the stability and integrity of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:

FormulationStorage TemperatureDuration
Solid Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO) -80°CUp to 1 year
-20°CUp to 1 month

Data compiled from multiple suppliers.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO. For optimal stability, prepare stock solutions in anhydrous DMSO. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation. Store these aliquots at -80°C.

Q3: Is this compound sensitive to light?

A3: While specific photostability studies on this compound are not publicly available, the pyrazine moiety within its structure is known to be susceptible to photodegradation. Therefore, it is recommended to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or when exposed to light for extended periods.

Q4: Can the cyclopropanecarboxylic acid group in this compound undergo hydrolysis?

A4: The cyclopropanecarboxylic acid moiety is generally stable. However, under strongly acidic or basic conditions, the cyclopropane ring can be susceptible to opening. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize the risk of hydrolytic degradation.

Q5: Are there any known polymorphic forms of this compound that could affect my experiments?

A5: Yes, this compound has been shown to exist in both hydrated and anhydrous forms. The hydrated form can undergo dehydration upon heating, leading to a phase transition. This is particularly relevant for solid-state characterization studies but is less likely to impact experiments conducted in solution. However, it is good practice to ensure your solid this compound has been stored under dry conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, potentially related to its degradation.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected activity in cell-based assays. Degradation in cell culture medium: Components in the media, such as certain amino acids or metal ions, can potentially interact with and degrade small molecules over time.1. Minimize incubation time: If possible, reduce the duration of the experiment. 2. Prepare fresh dilutions: Prepare working solutions of this compound in your cell culture medium immediately before use. 3. Conduct a stability check: Incubate this compound in the cell culture medium for the duration of your experiment, and then analyze the sample by HPLC or LC-MS to check for degradation.
Precipitation of the compound in aqueous buffers or media. Poor solubility or aggregation: While soluble in DMSO, this compound may have lower solubility in aqueous solutions, leading to precipitation.1. Optimize final DMSO concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but remains below the tolerance level for your cells (typically <0.5%). 2. Use a suitable buffer: Formulate your aqueous solutions within a pH range of 6-8. 3. Consider excipients: For in vivo studies, formulation with solubility-enhancing excipients may be necessary.
Variable results between experimental repeats. Inconsistent handling or storage: Factors such as repeated freeze-thaw cycles of stock solutions, exposure to light, or improper storage temperatures can lead to gradual degradation.1. Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid freeze-thaw cycles. 2. Protect from light: Always store this compound solutions in light-protected containers. 3. Verify storage conditions: Ensure that refrigerators and freezers are maintaining the correct temperatures.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Degradation of this compound: The presence of new peaks may indicate the formation of degradation products due to hydrolysis, oxidation, or photodegradation.1. Review experimental conditions: Identify any potential stressors such as extreme pH, prolonged light exposure, or high temperatures. 2. Perform forced degradation studies: To identify potential degradation products, intentionally expose this compound to harsh conditions (e.g., acid, base, peroxide, light, heat) and analyze the resulting samples. This can help in identifying the unknown peaks in your experimental samples. 3. Use appropriate analytical methods: Employ stability-indicating analytical methods, such as gradient HPLC with mass spectrometry detection, to resolve and identify potential degradants.

Experimental Protocols & Methodologies

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.

Methodology:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Dilute the stock solution to the final working concentration in the cell culture medium to be tested.

  • Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Immediately analyze the aliquots by a validated stability-indicating HPLC or LC-MS method to quantify the remaining amount of this compound.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Photodegradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber).

  • Thermal Degradation: Heat a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C).

  • Analyze the stressed samples by LC-MS/MS to separate and identify the degradation products.

Visualizations

AZD9898_Handling_Workflow cluster_storage Storage cluster_preparation Experiment Preparation cluster_experiment Experiment Solid Solid this compound (-20°C) DMSO_Stock DMSO Stock Solution (-80°C, Aliquoted) Solid->DMSO_Stock Dissolve in anhydrous DMSO Dilution Prepare Working Solution (in appropriate buffer/medium) DMSO_Stock->Dilution Dilute immediately before use Assay Perform Assay (Protect from light) Dilution->Assay

Caption: Recommended workflow for handling this compound to minimize degradation.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Storage Verify Storage Conditions (-20°C solid, -80°C stock) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquoting, Light Protection) Start->Check_Handling Check_Solubility Assess Solubility in Assay (Precipitation?) Start->Check_Solubility Optimize_Protocol Optimize Experimental Protocol Check_Storage->Optimize_Protocol Check_Handling->Optimize_Protocol Check_Stability Evaluate Stability in Medium (Run control experiment) Check_Solubility->Check_Stability Check_Solubility->Optimize_Protocol Identify_Degradants Perform Forced Degradation & LC-MS Analysis Check_Stability->Identify_Degradants If degradation is suspected Identify_Degradants->Optimize_Protocol

Validation & Comparative

AZD9898 vs. Montelukast: A Comparative Guide to Leukotriene Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD9898 and montelukast, two distinct inhibitors of the leukotriene pathway. We will examine their mechanisms of action, present supporting experimental data, and detail the methodologies used in key experiments to facilitate a comprehensive understanding for research and development applications.

Introduction: Two Strategies for Targeting the Leukotriene Pathway

Leukotrienes, specifically the cysteinyl leukotrienes (CysLTs: LTC₄, LTD₄, and LTE₄), are potent lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil recruitment.[1] Intervening in this pathway is a clinically validated strategy for managing these conditions.

This guide compares two molecules that inhibit the leukotriene pathway at different key stages:

  • This compound : An investigational, potent, and orally active inhibitor of Leukotriene C₄ Synthase (LTC₄S) . By targeting the enzyme responsible for the synthesis of LTC₄, it prevents the formation of all subsequent cysteinyl leukotrienes.[2][3][4]

  • Montelukast : A well-established and clinically approved Cysteinyl Leukotriene Receptor 1 (CysLT₁R) antagonist . It acts downstream by competitively blocking the binding of LTD₄ to its receptor, thereby preventing the initiation of the pro-inflammatory signaling cascade.[5]

Mechanisms of Action

The two compounds employ fundamentally different mechanisms to achieve inhibition of leukotriene-mediated inflammation. This compound acts as a synthesis inhibitor, while montelukast functions as a receptor antagonist.

This compound: Inhibition of CysLT Synthesis

This compound directly inhibits the integral membrane enzyme LTC₄S. This enzyme catalyzes the crucial step of conjugating leukotriene A₄ (LTA₄) with glutathione to form LTC₄, the parent cysteinyl leukotriene.[2][6] By blocking this synthesis step, this compound effectively reduces the entire pool of CysLTs (LTC₄, LTD₄, and LTE₄) available to act on their receptors.

cluster_upstream Upstream Synthesis cluster_target Target Pathway cluster_block cluster_downstream Downstream Signaling Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 LTC4 LTC4S->LTC4 LTD4 LTD4 / LTE4 LTC4->LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Blocked by Montelukast This compound This compound This compound->LTC4S Inflammation Inflammatory Response CysLT1R->Inflammation Blocked by Montelukast

Caption: Mechanism of this compound as a Leukotriene C₄ Synthase inhibitor.
Montelukast: Blockade of CysLT Receptor

Montelukast is a selective, competitive antagonist of the CysLT₁ receptor.[5] It binds with high affinity to this receptor, preventing the endogenous ligand, primarily LTD₄, from activating it. This blockade directly inhibits downstream signaling events such as calcium mobilization and subsequent pro-inflammatory actions like smooth muscle contraction and immune cell recruitment.[7]

cluster_upstream Upstream Synthesis cluster_target Target Pathway cluster_block LTA4 LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 LTC4 LTC4S->LTC4 LTD4 LTD4 LTC4->LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Inflammation Inflammatory Response CysLT1R->Inflammation Montelukast Montelukast Montelukast->CysLT1R

Caption: Mechanism of Montelukast as a CysLT₁ Receptor antagonist.

Quantitative Performance Data

The following table summarizes the in vitro potency of this compound and montelukast from published preclinical studies. It is important to note that direct comparison of IC₅₀ values should be done with caution as they are derived from different assays targeting different biological entities (an enzyme vs. a receptor).

CompoundTargetAssay TypePotency (IC₅₀)Source
This compound Leukotriene C₄ Synthase (LTC₄S)Recombinant Enzyme Assay0.28 nM[2][3][4]
Human Whole Blood Assay900 nM[8]
Peripheral Blood Mononuclear Cell Assay (free)6.2 nM[2][3]
Montelukast Cysteinyl Leukotriene Receptor 1 (CysLT₁R)Receptor Binding Assay (HEK293 cells)4.9 nM[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting the data and designing future experiments. Below are representative protocols for the key assays used to characterize these inhibitors.

This compound: LTC₄ Synthase Inhibition Assay (Enzyme-based)

This protocol is adapted from methodologies used to characterize LTC₄S inhibitors.[9][10]

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to reduce the enzymatic activity of recombinant human LTC₄S by 50% (IC₅₀).

Materials:

  • Recombinant human LTC₄S

  • Leukotriene A₄ (LTA₄), substrate

  • Glutathione (GSH), co-substrate

  • Test inhibitor (this compound) dissolved in DMSO

  • Reaction Buffer: 25 mM Tris-HCl (pH 7.8) with 0.05% Triton X-100

  • Quenching Solution: Methanol

  • Internal Standard: Prostaglandin B₂

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture containing 0.1 µg of recombinant human LTC₄S and 5 mM GSH in the reaction buffer.

  • Add serial dilutions of this compound (in DMSO) to the reaction mixture. A vehicle control (DMSO only) is run in parallel.

  • Incubate the enzyme-inhibitor mixture on ice for 30 minutes.

  • Initiate the enzymatic reaction by adding LTA₄ to a final concentration of 20 µM.

  • Allow the reaction to proceed for 15 seconds at room temperature.

  • Terminate the reaction by adding 2 volumes of cold methanol.

  • Add a known amount of Prostaglandin B₂ as an internal standard for HPLC analysis.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of LTC₄ produced.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.

cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis A Prepare LTC4S/GSH Reaction Mix B Add serial dilutions of this compound A->B C Incubate on ice (30 min) B->C D Initiate with LTA4 (Substrate) C->D E React for 15 sec D->E F Quench with Methanol E->F G Add Internal Standard F->G H Quantify LTC4 via HPLC G->H I Calculate IC50 H->I

Caption: Experimental workflow for an LTC₄S enzyme inhibition assay.
Montelukast: CysLT₁ Receptor Functional Assay (Cell-based)

This protocol describes a calcium mobilization assay, a common method to measure the functional antagonism of Gq-coupled receptors like CysLT₁R.[7]

Objective: To determine the concentration of an antagonist (e.g., montelukast) required to inhibit 50% of the cellular response (calcium flux) induced by a CysLT₁R agonist (LTD₄).

Materials:

  • HEK293 cells stably expressing the human CysLT₁ receptor.

  • Cell culture medium (e.g., DMEM).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test antagonist (montelukast) dissolved in DMSO.

  • Agonist: Leukotriene D₄ (LTD₄).

  • Fluorescence plate reader with kinetic reading and injection capabilities.

Procedure:

  • Plate the CysLT₁R-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C according to the manufacturer's instructions.

  • Wash the cells with Assay Buffer to remove excess dye.

  • Add serial dilutions of montelukast to the wells and incubate for 15-30 minutes at room temperature. Include vehicle control (DMSO) wells.

  • Place the plate in the fluorescence reader and begin kinetic measurement of fluorescence intensity.

  • After establishing a stable baseline, inject a pre-determined concentration of the agonist LTD₄ (typically the EC₈₀) into all wells.

  • Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

  • Calculate the percent inhibition of the LTD₄-induced calcium response for each montelukast concentration.

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable pharmacological model.

Summary and Conclusion

This compound and montelukast represent two distinct and valuable approaches to inhibiting the leukotriene pathway.

  • This compound offers an upstream intervention by inhibiting the synthesis of all CysLTs. With a picomolar IC₅₀ against the recombinant enzyme, it demonstrates high biochemical potency.[2] However, its development was discontinued during Phase I clinical trials.[11]

  • Montelukast provides a downstream blockade by antagonizing the CysLT₁ receptor , preventing the action of circulating CysLTs. It has nanomolar potency in receptor binding assays and is a clinically proven, widely used therapeutic.[5]

The choice between targeting synthesis versus receptor action has significant implications for drug development. Synthesis inhibition, as with this compound, has the potential to eliminate all CysLT-mediated signaling. In contrast, receptor antagonism, as with montelukast, targets a specific receptor subtype, which may offer a different efficacy and safety profile. The data and protocols presented here provide a foundational guide for researchers investigating these and other modulators of the leukotriene cascade.

References

Comparative Efficacy of AZD9898 and Zileuton on Cysteinyl Leukotriene (CysLT) Production: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cysteinyl leukotrienes (CysLTs) are potent pro-inflammatory lipid mediators derived from the 5-lipoxygenase (5-LO) pathway. They are implicated in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis, where they mediate effects such as bronchoconstriction, mucus secretion, and eosinophil recruitment. Consequently, the inhibition of CysLT production represents a key therapeutic strategy. This guide provides a comparative analysis of two inhibitors of the 5-LO pathway: Zileuton, an established therapeutic agent, and AZD9898, a novel investigational compound. The comparative efficacy of these two molecules in modulating CysLT production is evaluated based on available preclinical data.

Mechanism of Action

Both Zileuton and this compound target the 5-lipoxygenase pathway to reduce the production of CysLTs, albeit through different mechanisms.

  • Zileuton: Zileuton is a direct inhibitor of the 5-lipoxygenase enzyme. By binding to the enzyme, it prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a crucial upstream step for the synthesis of all leukotrienes, including the CysLTs (LTC₄, LTD₄, and LTE₄).

  • This compound: this compound is an oral antagonist of the GPR183 receptor, also known as the oxysterol receptor EBI2. While not a direct inhibitor of CysLT synthesis, its mechanism is linked to modulating the inflammatory response in which CysLTs play a role. EBI2 is expressed on various immune cells, and its activation by oxysterols influences immune cell migration and positioning within lymphoid tissues. By antagonizing this receptor, this compound is thought to disrupt the cellular interactions and inflammatory milieu that drive CysLT-mediated pathologies. It is currently being investigated for its potential in treating inflammatory conditions such as ulcerative colitis.

cluster_0 Cell Membrane cluster_1 Immune Cell Modulation Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic Acid->5-LO 5-HPETE 5-HPETE 5-LO->5-HPETE Zileuton Zileuton Zileuton->5-LO LTA4 LTA4 5-HPETE->LTA4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Oxysterols Oxysterols GPR183 GPR183 (EBI2) Receptor Oxysterols->GPR183 Immune Cell Migration Immune Cell Migration & Inflammatory Response GPR183->Immune Cell Migration This compound This compound This compound->GPR183 Inflammation Inflammation Immune Cell Migration->Inflammation

Figure 1. Mechanisms of action for Zileuton and this compound.

Quantitative Comparison of Efficacy

The following table summarizes the inhibitory concentrations (IC₅₀) of Zileuton on CysLT production in various in vitro systems. Currently, direct comparative data for this compound on CysLT production is not available in the public domain, as its primary mechanism is not the direct inhibition of the 5-LO pathway.

CompoundAssay SystemTargetPotency (IC₅₀)Reference
Zileuton Human Neutrophils5-Lipoxygenase0.5 - 1.0 µM
Human Whole Blood5-Lipoxygenase~1.0 µM
This compound Recombinant Human EBI2GPR183 (EBI2)11.2 nM
Human B-cell migrationGPR183 (EBI2)3.2 nM

Table 1: Comparative Potency of Zileuton and this compound on Their Respective Targets.

Experimental Protocols

Protocol 1: In Vitro CysLT Production Assay in Human Neutrophils

This protocol outlines a typical method to assess the direct inhibitory effect of a compound on CysLT production in isolated human immune cells.

cluster_workflow Experimental Workflow Start Isolate Human Neutrophils Step1 Pre-incubate with Test Compound (e.g., Zileuton) Start->Step1 Step2 Stimulate with Calcium Ionophore (e.g., A23187) Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Terminate Reaction & Centrifuge Step3->Step4 Step5 Collect Supernatant Step4->Step5 End Quantify CysLTs (ELISA) Step5->End

Figure 2. Workflow for measuring CysLT production in vitro.

Methodology:

  • Isolation of Neutrophils: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by dextran sedimentation.

  • Pre-incubation: Isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubated with varying concentrations of the test compound (e.g., Zileuton) or vehicle control for 15-30 minutes at 37°C.

  • Stimulation: CysLT production is initiated by stimulating the cells with a calcium ionophore, such as A23187 (e.g., 5 µM), which activates the 5-LO pathway.

  • Incubation: The cell suspension is incubated for a further 10-15 minutes at 37°C to allow for the synthesis and release of CysLTs.

  • Termination and Sample Collection: The reaction is terminated by placing the samples on ice and centrifuging to pellet the cells. The supernatant, containing the released CysLTs, is collected.

  • Quantification: The concentration of CysLTs in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of CysLT production at each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis.

Protocol 2: GPR183 (EBI2) Receptor Antagonism Assay

This protocol is relevant for assessing the activity of a compound like this compound at its specific molecular target.

Methodology:

  • Cell Line: A stable cell line recombinantly expressing the human GPR183 (EBI2) receptor is used (e.g., CHO or HEK293 cells).

  • Assay Principle: The assay typically measures the downstream consequences of receptor activation, such as changes in intracellular calcium levels or cAMP concentration. A common method is aequorin-based luminescence or a fluorescent calcium indicator.

  • Procedure:

    • The cells are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) or a luminescent probe.

    • Cells are then incubated with varying concentrations of the antagonist (e.g., this compound) or a vehicle control.

    • The natural ligand for GPR183, 7α,25-dihydroxycholesterol (7α,25-OHC), is added at a fixed concentration (e.g., EC₅₀) to stimulate the receptor.

    • The resulting signal (fluorescence or luminescence), indicative of receptor activation, is measured.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced signal is quantified. The IC₅₀ value, representing the concentration of the antagonist required to inhibit 50% of the maximal agonist response, is calculated.

Conclusion

Zileuton and this compound represent two distinct strategies for modulating inflammatory pathways. Zileuton acts as a direct inhibitor of the 5-lipoxygenase enzyme, thereby preventing the synthesis of all leukotrienes. Its efficacy is well-characterized, with micromolar potency in cellular assays. In contrast, this compound is a potent antagonist of the GPR183 receptor, with nanomolar activity. Its therapeutic potential is based on the modulation of immune cell trafficking and the broader inflammatory response, rather than direct inhibition of CysLT production.

For researchers focused specifically on the CysLT synthesis pathway, Zileuton serves as a benchmark direct inhibitor. This compound, on the other hand, offers a novel, indirect approach to mitigating inflammation where CysLTs may be involved. Future studies, including head-to-head comparisons in relevant disease models, would be necessary to fully elucidate the comparative therapeutic efficacy of these two compounds.

Head-to-Head Comparison of AZD9898 and GJG057 as LTC4S Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two potent leukotriene C4 synthase (LTC4S) inhibitors: AZD9898 and GJG057. The objective is to offer a clear perspective on their respective biochemical potencies, cellular activities, and preclinical profiles based on available experimental data.

Introduction to LTC4S Inhibition

Leukotriene C4 synthase (LTC4S) is a critical enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent lipid mediators implicated in the pathophysiology of inflammatory diseases such as asthma.[1] By catalyzing the conjugation of leukotriene A4 (LTA4) with glutathione, LTC4S initiates a cascade that leads to the production of LTC4, LTD4, and LTE4. These CysLTs are known to cause bronchoconstriction, increase vascular permeability, and promote inflammatory cell recruitment.[2][3] Inhibition of LTC4S presents a targeted therapeutic strategy to attenuate the pro-inflammatory effects of CysLTs.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and GJG057, highlighting their potency in various assays.

ParameterThis compoundGJG057Reference(s)
Target Leukotriene C4 Synthase (LTC4S)Leukotriene C4 Synthase (LTC4S)[1][4]
Enzymatic IC50 0.28 nM14 nM[4][5]
Human Whole Blood LTC4 Release IC50 900 nM44 nM[1]
Human Peripheral Blood Mononuclear Cell (PBMC) IC50 (free) 6.2 nMNot Reported[6]
In Vivo IC50 (free, rat model) 34 nMNot Reported[6]
Development Status Investigated as an oral treatment for asthma.[6]Preclinical; not progressed to oral clinical trials, potential for topical use being evaluated.[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to inhibitor evaluation, the following diagrams are provided.

LTC4S_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX cPLA2 LTA4 LTA4 5-LOX->LTA4 FLAP LTA4 Hydrolase LTA4 Hydrolase LTA4->LTA4 Hydrolase LTC4S LTC4S LTA4->LTC4S LTB4 LTB4 LTA4 Hydrolase->LTB4 FLAP FLAP LTC4 LTC4 LTC4S->LTC4 Glutathione Glutathione Glutathione->LTC4S Inhibitors This compound GJG057 Inhibitors->LTC4S

Caption: Leukotriene C4 (LTC4) synthesis pathway and the point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Source Enzyme Source (e.g., Recombinant Human LTC4S) or Whole Blood Incubation Pre-incubate Enzyme/Blood with Inhibitor Source->Incubation Inhibitor Prepare Serial Dilutions of this compound or GJG057 Inhibitor->Incubation Reaction Initiate Reaction (Add LTA4 and Glutathione for enzyme assay) (Add Stimulant for whole blood assay) Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Quantify LTC4 Production (e.g., ELISA, HPLC) Termination->Detection Calculation Calculate IC50 Values Detection->Calculation

Caption: Generalized workflow for LTC4S inhibition assays.

Detailed Experimental Protocols

LTC4S Enzymatic Inhibition Assay (A Representative Protocol)

This protocol is a synthesized representation based on common methodologies for enzymatic inhibition assays.

a. Materials and Reagents:

  • Recombinant human LTC4S

  • Leukotriene A4 (LTA4)

  • Reduced Glutathione (GSH)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.8)

  • Inhibitors: this compound and GJG057 dissolved in DMSO

  • 96-well microplate

  • LTC4 ELISA kit or HPLC system for detection

b. Procedure:

  • Enzyme Preparation: Dilute the recombinant human LTC4S in the assay buffer to the desired working concentration.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and GJG057 in DMSO, and then dilute further in the assay buffer to achieve the final desired concentrations.

  • Pre-incubation: Add the diluted enzyme to the wells of a 96-well plate. Subsequently, add the diluted inhibitors to the respective wells. Include a control group with DMSO vehicle only. Incubate for a specified period (e.g., 30 minutes) on ice or at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution containing LTA4 and GSH in the assay buffer. Add this solution to all wells to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 10-15 minutes), stop the reaction by adding a quenching solution (e.g., a solution containing a stable internal standard or by changing the pH).

  • LTC4 Quantification: Measure the amount of LTC4 produced in each well using a validated method such as an ELISA or reverse-phase HPLC.[5]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of LTC4S activity, by fitting the data to a suitable dose-response curve.

Human Whole Blood LTC4 Release Assay (A Representative Protocol)

This protocol is a synthesized representation for evaluating inhibitor potency in a more physiologically relevant matrix.

a. Materials and Reagents:

  • Freshly drawn human whole blood collected in heparin-containing tubes.

  • Inhibitors: this compound and GJG057 dissolved in DMSO.

  • Stimulant (e.g., calcium ionophore A23187).

  • Culture medium (e.g., RPMI).

  • LTC4 ELISA kit.

b. Procedure:

  • Blood Aliquoting: Aliquot fresh human whole blood into tubes.

  • Inhibitor Pre-incubation: Add serial dilutions of this compound and GJG057 (or DMSO vehicle control) to the blood samples. Gently mix and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Stimulation: Add the stimulant (e.g., calcium ionophore A23187) to each tube to induce the release of leukotrienes from leukocytes.

  • Incubation: Incubate the samples for an appropriate duration (e.g., 30-60 minutes) at 37°C to allow for LTC4 production and release.

  • Sample Processing: Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.

  • LTC4 Quantification: Collect the plasma supernatant and measure the LTC4 concentration using a sensitive ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of LTC4 release for each inhibitor concentration compared to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.

Head-to-Head Performance Analysis

Potency: In direct enzymatic assays, this compound demonstrates picomolar potency with an IC50 of 0.28 nM, suggesting a very high affinity for the LTC4S enzyme.[4][6] GJG057, while also potent, shows a lower enzymatic IC50 of 14 nM.[5]

However, in a more complex and physiologically relevant human whole blood assay, the relative potencies are reversed and significantly different. GJG057 exhibits a 20-fold greater potency (IC50 = 44 nM) compared to this compound (IC50 = 900 nM) in inhibiting LTC4 release.[1][7] This discrepancy between enzymatic and cellular assays may be attributed to factors such as cell permeability, plasma protein binding, and off-target effects within the whole blood matrix.

Preclinical Development: this compound was advanced as an oral drug candidate for the treatment of asthma.[6] Its development included in vivo studies in rats, which demonstrated good pharmacodynamic properties after oral administration.[6] In contrast, GJG057, despite its promising potency in the whole blood assay and efficacy in a murine asthma model, was not progressed into clinical trials as an oral drug.[1] The potential for GJG057 as a topical treatment is currently under evaluation.[1]

Conclusion

Both this compound and GJG057 are potent inhibitors of LTC4S. This compound displays superior potency in a direct enzymatic assay, while GJG057 is significantly more potent in a human whole blood assay, which may be more predictive of in vivo efficacy. The divergence in their preclinical development paths, with this compound being explored for systemic use and GJG057 for topical application, suggests that factors beyond simple potency, such as pharmacokinetic properties and safety profiles, have influenced their progression. This comparison underscores the importance of evaluating drug candidates in multiple assay formats to build a comprehensive understanding of their potential therapeutic utility.

References

AZD9898: A Potent and Selective Inhibitor of Leukotriene C4 Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AZD9898's selectivity for its primary target, Leukotriene C4 (LTC4) synthase, over other Glutathione S-Transferases (GSTs). This document outlines the available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

This compound is a potent, orally active inhibitor of LTC4 synthase, an enzyme pivotal in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are key mediators in the inflammatory cascade of asthma.[1] While LTC4 synthase is a member of the broader Glutathione S-Transferase (GST) superfamily, the selectivity of a therapeutic inhibitor is crucial to minimize off-target effects. This guide examines the evidence for this compound's selectivity.

Comparative Analysis of Inhibitory Potency

Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound against LTC4 Synthase

CompoundAssay TypeTargetIC50Source
This compoundEnzyme AssayLTC4 Synthase0.28 nM[1][2]
This compoundHuman Whole Blood AssayLTC4 Synthase900 nM[3]

Table 2: Comparative Inhibitory Activity in Human Whole Blood Assay

CompoundTargetIC50Source
This compoundLTC4 Synthase900 nM[3]
GJG057LTC4 Synthase44 nM[3]

Note: The significant difference in this compound's IC50 between the isolated enzyme assay and the whole blood assay may be attributed to factors such as plasma protein binding and cell permeability.

Signaling Pathway of Leukotriene C4 Synthesis

The synthesis of LTC4 is a critical step in the leukotriene pathway. The following diagram illustrates the enzymatic cascade leading to the production of cysteinyl leukotrienes and highlights the point of intervention for this compound.

Leukotriene_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA₂ 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX Leukotriene_A4 Leukotriene_A4 5-HPETE->Leukotriene_A4 5-LOX Leukotriene_B4 Leukotriene_B4 Leukotriene_A4->Leukotriene_B4 LTA4H Leukotriene_C4 Leukotriene_C4 Leukotriene_A4->Leukotriene_C4 LTC4S (Target of this compound) Leukotriene_D4 Leukotriene_D4 Leukotriene_C4->Leukotriene_D4 γ-GT Leukotriene_E4 Leukotriene_E4 Leukotriene_D4->Leukotriene_E4 Dipeptidase cPLA2 cPLA₂ 5-LOX 5-LOX LTA4H LTA4 Hydrolase LTC4S LTC4 Synthase GGP γ-GT DP Dipeptidase This compound This compound This compound->LTC4S

Caption: Biosynthesis of leukotrienes and the inhibitory action of this compound on LTC4 synthase.

Experimental Protocols

Validating the selectivity of an inhibitor like this compound requires a multi-faceted approach, employing both biochemical and cell-based assays.

Biochemical Assays for LTC4 Synthase and GST Inhibition

A common method to determine the inhibitory potential of a compound against LTC4 synthase and other GSTs is through in vitro enzyme activity assays.

1. Recombinant Enzyme Inhibition Assay:

  • Objective: To determine the IC50 of this compound against purified recombinant human LTC4 synthase and a panel of other GST isozymes (e.g., GSTA1, GSTM1, GSTP1).

  • Principle: The assay measures the enzymatic activity in the presence of varying concentrations of the inhibitor.

  • General Protocol:

    • Enzyme and Substrate Preparation: Recombinant human LTC4 synthase or other GST isozymes are incubated with their respective substrates. For LTC4 synthase, the substrates are leukotriene A4 (LTA4) and reduced glutathione (GSH). For other GSTs, a common substrate is 1-chloro-2,4-dinitrobenzene (CDNB) and GSH.

    • Inhibitor Incubation: A range of this compound concentrations is pre-incubated with the enzyme.

    • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrates. The formation of the product (LTC4 or the GS-DNB conjugate) is monitored over time. For LTC4, this can be quantified using HPLC or ELISA. For the CDNB assay, the product formation can be measured spectrophotometrically by the increase in absorbance at 340 nm.

    • Data Analysis: The rate of reaction at each inhibitor concentration is determined, and the data are fitted to a dose-response curve to calculate the IC50 value.

Cell-Based Assay for LTC4 Production

Cell-based assays provide a more physiologically relevant system to assess the potency of an inhibitor.

2. Human Whole Blood Assay:

  • Objective: To measure the inhibitory effect of this compound on LTC4 production in a complex biological matrix.

  • Principle: The assay quantifies the amount of LTC4 released from stimulated leukocytes in whole blood in the presence of the inhibitor.

  • General Protocol:

    • Blood Collection and Inhibitor Treatment: Freshly drawn human whole blood is treated with an anticoagulant (e.g., heparin) and incubated with various concentrations of this compound.

    • Cell Stimulation: The leukocytes in the blood are stimulated with a calcium ionophore (e.g., A23187) to induce the production and release of leukotrienes.

    • LTC4 Quantification: After a defined incubation period, the reaction is stopped, and the plasma is collected. The concentration of LTC4 in the plasma is measured using a specific and sensitive method, such as ELISA or LC-MS/MS.

    • Data Analysis: The amount of LTC4 produced at each this compound concentration is determined, and the results are used to calculate the IC50 value.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for validating the selectivity of a compound like this compound.

Selectivity_Workflow cluster_0 Biochemical Screening cluster_1 Cell-Based Validation cluster_2 Data Analysis and Conclusion Primary_Assay Primary Screen: LTC4S Enzyme Assay Secondary_Assay Secondary Screen: Panel of GST Isozyme Assays (GSTA1, GSTM1, GSTP1, etc.) Primary_Assay->Secondary_Assay Determine IC50 Cell_Assay Cell-Based Assay: Human Whole Blood LTC4 Release Primary_Assay->Cell_Assay Data_Analysis Comparative Analysis of IC50 Values Secondary_Assay->Data_Analysis Off_Target_Cell Off-Target Cell-Based Assays (e.g., GST activity in cell lines) Cell_Assay->Off_Target_Cell Determine Cellular Potency Off_Target_Cell->Data_Analysis Conclusion Determination of Selectivity Profile Data_Analysis->Conclusion

Caption: A generalized experimental workflow for determining the selectivity of an LTC4 synthase inhibitor.

Conclusion

This compound is a highly potent inhibitor of LTC4 synthase, as demonstrated by its nanomolar and sub-nanomolar IC50 values in both enzymatic and whole-blood assays. While LTC4 synthase is a member of the GST superfamily, the available data strongly suggests a high degree of selectivity for its intended target. However, to definitively validate its selectivity profile, further studies directly comparing the inhibitory activity of this compound against a comprehensive panel of other human GST isozymes are warranted. The experimental protocols outlined in this guide provide a robust framework for conducting such validation studies.

References

Ibrutinib: A Comparative Analysis of Cross-Reactivity with Inflammatory Mediators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, with other inflammatory mediators, focusing on its cross-reactivity profile. The information presented is supported by experimental data to aid researchers in understanding the selectivity of Ibrutinib and its potential off-target effects.

Introduction to Ibrutinib

Ibrutinib is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[2][3] By irreversibly binding to the cysteine residue C481 in the active site of BTK, Ibrutinib effectively blocks its enzymatic activity.[1][4] This mechanism of action underlies its therapeutic efficacy in various B-cell malignancies.[1] Beyond its on-target effects on BTK, Ibrutinib has been shown to interact with a range of other kinases, leading to a complex cross-reactivity profile that influences its therapeutic window and adverse effect profile.

Cross-Reactivity Profile of Ibrutinib

The following tables summarize the quantitative data on Ibrutinib's inhibitory activity against its primary target, BTK, and a selection of other kinases, many of which are involved in inflammatory signaling pathways. This data is compiled from various kinase profiling studies.

Table 1: In Vitro Kinase Inhibition Profile of Ibrutinib
Kinase TargetIC50 (nM)Kinase FamilyReference
BTK 0.5 TEC
BLK0.8SRC
BMX1.0TEC
ITK10.7TEC
TEC2.1TEC
EGFR5.6EGFR
ERBB2 (HER2)9.4EGFR
JAK316.0JAK
CSK-SRC

Note: IC50 values can vary between different experimental setups. The data presented here are representative values from published studies.

Table 2: Comparative Selectivity of BTK Inhibitors

This table compares the selectivity of Ibrutinib with second-generation BTK inhibitors, Acalabrutinib and Zanubrutinib, against key off-target kinases. A higher IC50 value indicates lower potency and therefore higher selectivity for BTK.

Kinase TargetIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 0.5 5.0 <1.0
ITK10.7>100060
TEC2.1251.9
EGFR5.6>1000>1000
SRC20>1000116

Source: Data compiled from multiple sources comparing first and second-generation BTK inhibitors.

Signaling Pathways

The following diagrams illustrate the central role of BTK in B-cell signaling and the potential impact of Ibrutinib's off-target inhibition on other signaling cascades.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B SYK SYK CD79->SYK LYN->CD79 BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Ca->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: BTK Signaling Pathway in B-Cells and the inhibitory action of Ibrutinib.

Off_Target_Signaling cluster_tec TEC Family Kinases cluster_other Other Off-Target Kinases Ibrutinib Ibrutinib BTK BTK (On-Target) Ibrutinib->BTK High Potency ITK ITK Ibrutinib->ITK Lower Potency TEC TEC Ibrutinib->TEC BMX BMX Ibrutinib->BMX EGFR EGFR Ibrutinib->EGFR JAK3 JAK3 Ibrutinib->JAK3 CSK CSK Ibrutinib->CSK Cardiac Effects

Caption: Overview of Ibrutinib's on-target and off-target kinase interactions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KINOMEscan™ Assay Protocol (Competitive Binding Assay)

The KINOMEscan™ platform is a competitive binding assay used to quantitatively measure the interactions between a test compound (e.g., Ibrutinib) and a large panel of kinases.

  • Kinase Expression: Kinases are produced as fusions with a DNA tag.

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound. The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are typically reported as a percentage of the control (DMSO) or as a dissociation constant (Kd) to indicate the binding affinity.

KINOMEscan_Workflow cluster_prep Preparation cluster_reaction Competitive Binding cluster_analysis Analysis Kinase DNA-tagged Kinase Incubation Incubate Kinase, Bead, and Ibrutinib Kinase->Incubation Bead Immobilized Ligand (on bead) Bead->Incubation Ibrutinib Ibrutinib (Test Compound) Ibrutinib->Incubation Wash Wash to remove unbound kinase Incubation->Wash Elution Elute bound kinase Wash->Elution qPCR Quantify DNA tag via qPCR Elution->qPCR

Caption: Workflow for the KINOMEscan™ competitive binding assay.

Z'-LYTE™ Kinase Assay Protocol (Enzymatic Activity Assay)

The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based enzymatic assay to measure kinase activity.

  • Reaction Setup: The kinase reaction is set up in a microplate well containing the kinase, a FRET-peptide substrate, ATP, and the test inhibitor (Ibrutinib).

  • Kinase Reaction: If the kinase is active, it will phosphorylate the FRET-peptide substrate.

  • Development Reaction: A development reagent containing a site-specific protease is added. This protease selectively cleaves the non-phosphorylated FRET-peptide.

  • FRET Signal: Cleavage of the non-phosphorylated peptide disrupts FRET, leading to a change in the fluorescence emission ratio. Phosphorylation protects the peptide from cleavage, thus maintaining the FRET signal.

  • Data Analysis: The ratio of the two emission wavelengths is used to calculate the percentage of substrate phosphorylation. The IC50 value for the inhibitor is determined by measuring the inhibition of phosphorylation at various inhibitor concentrations.

ZLyte_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Development cluster_step3 Step 3: Detection Start Kinase + FRET-peptide + ATP + Ibrutinib Phosphorylation Phosphorylation of FRET-peptide Start->Phosphorylation Add_Protease Add Protease Phosphorylation->Add_Protease Cleavage Cleavage of non-phosphorylated peptide Add_Protease->Cleavage Measure_FRET Measure FRET Signal Cleavage->Measure_FRET

Caption: Workflow for the Z'-LYTE™ kinase activity assay.

Conclusion

Ibrutinib is a potent inhibitor of BTK, but it also demonstrates significant cross-reactivity with other kinases, particularly within the TEC and SRC families. This off-target activity is believed to contribute to some of the adverse effects observed in clinical use. Newer generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib, have been developed with improved selectivity profiles, which may translate to a better safety profile. The data and protocols presented in this guide offer a framework for researchers to compare and evaluate the cross-reactivity of Ibrutinib and other kinase inhibitors in the context of inflammatory and oncogenic signaling pathways.

References

A Comparative Guide to the In Vivo Effects of AZD9898 and Other Anti-Asthmatic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo effects of AZD9898, a discontinued leukotriene C4 synthase (LTC4S) inhibitor, with established anti-asthmatic agents from different drug classes. Due to the early termination of this compound's clinical development, direct comparative in vivo studies are limited. This document therefore presents available preclinical data for this compound alongside data from representative leukotriene receptor antagonists, corticosteroids, and monoclonal antibodies in relevant animal models of asthma. This juxtaposition allows for an informed assessment of their distinct mechanisms and potential therapeutic effects.

Executive Summary

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness and airflow obstruction. Pharmacological interventions target various pathways involved in this complex pathology. This guide examines four distinct mechanisms of action:

  • This compound: An inhibitor of leukotriene C4 synthase (LTC4S), an enzyme responsible for the production of cysteinyl leukotrienes (CysLTs), which are potent mediators of bronchoconstriction and inflammation.[1][2]

  • Leukotriene Receptor Antagonists (e.g., Montelukast): These agents block the action of CysLTs at the CysLT1 receptor, preventing downstream inflammatory effects.[3][4]

  • Corticosteroids (e.g., Fluticasone Propionate): These drugs are broad-spectrum anti-inflammatory agents that act by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes and transactivation of anti-inflammatory genes.[5]

  • Anti-IL-5 Monoclonal Antibodies (e.g., Mepolizumab): These targeted biologics neutralize interleukin-5 (IL-5), a key cytokine for the differentiation, maturation, recruitment, and activation of eosinophils.[6][7][8]

Comparative In Vivo Efficacy

The following tables summarize the available quantitative data from in vivo studies in established animal models of allergic asthma.

Table 1: Effects on Airway Inflammation
Drug ClassAgentAnimal ModelKey Inflammatory Cell ReductionCytokine ModulationReference
LTC4S Inhibitor This compoundData not publicly availableData not publicly availableData not publicly availableN/A
Leukotriene Receptor Antagonist MontelukastOvalbumin-sensitized guinea pigSignificant reduction in eosinophil accumulation in small airways.Inhibited nasal lavage IL-4 concentration.[3][9]
Corticosteroid Fluticasone PropionateHouse dust mite-induced mouse modelSignificant reduction in total cells, eosinophils, and neutrophils in bronchoalveolar lavage fluid (BALF). Reduced mature eosinophils in bone marrow.Tended to reduce the release of PAF, LTC4/D4/E4, and PGD2.[10][11][12]
Anti-IL-5 Monoclonal Antibody MepolizumabHuman ex vivo model of asthmaN/A (Mechanism is depletion of eosinophils)Significantly reduced levels of IL-4, IL-5, and IL-13.[13]
Table 2: Effects on Airway Hyperresponsiveness (AHR) and Bronchoconstriction

| Drug Class | Agent | Animal Model | Effect on AHR/Bronchoconstriction | Reference | | :--- | :--- | :--- | :--- | | LTC4S Inhibitor | this compound | Calcium ionophore-stimulated rat model | Good in vivo pharmacodynamics (IC50,free = 34 nM) | | | Leukotriene Receptor Antagonist | Montelukast | Ovalbumin-sensitized guinea pig | Potently suppressed bronchoconstriction induced by inhaled LTC4 and LTD4 for at least 24 hours. |[4] | | Corticosteroid | Fluticasone Propionate | House dust mite-induced mouse model | Ameliorated HDM-induced increases in lung resistance and decreases in compliance. |[10] | | Anti-IL-5 Monoclonal Antibody | Mepolizumab | Human ex vivo model of severe asthma | Protected against airway hyperresponsiveness. |[14] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Ovalbumin-Induced Asthma Model in Guinea Pigs

This model is widely used to study allergic asthma, as guinea pig airways share physiological similarities with human airways.

  • Sensitization: Male Hartley guinea pigs are sensitized by subcutaneous injections of ovalbumin (OVA) adsorbed to aluminum hydroxide on day 0 and receive a booster on day 14.[15]

  • Drug Administration: The test agent (e.g., montelukast) or vehicle is administered orally or via inhalation prior to allergen challenge.[3][4][15]

  • Allergen Challenge: From day 18 to 29, conscious animals are exposed to an aerosol of 0.5% OVA for 10 minutes daily.[15]

  • Assessment of Airway Inflammation: On day 30, bronchoalveolar lavage (BALF) is performed to collect airway inflammatory cells. Differential cell counts (eosinophils, neutrophils, etc.) are determined. Lung tissue can be collected for histamine assays and histopathological analysis.[15]

  • Assessment of Airway Hyperresponsiveness: AHR is measured by exposing the animals to a bronchoconstrictor agent (e.g., acetylcholine or histamine) and measuring changes in lung function parameters such as tidal volume and respiration rate using a plethysmograph.[15]

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_endpoints Endpoint Analysis Day0 Day 0: Initial Sensitization (Ovalbumin + Adjuvant) Day14 Day 14: Booster Sensitization (Ovalbumin + Adjuvant) Day0->Day14 14 days Day18_29 Days 18-29: Daily Treatment & Ovalbumin Challenge Day14->Day18_29 4 days Day30 Day 30: Endpoint Analysis Day18_29->Day30 1 day BALF BALF Cell Counts Day30->BALF AHR Airway Hyperresponsiveness Day30->AHR Histo Histopathology Day30->Histo

Experimental workflow for the ovalbumin-induced asthma model in guinea pigs.

House Dust Mite-Induced Asthma Model in Mice

This model utilizes a clinically relevant allergen to induce a chronic asthma phenotype.

  • Sensitization: Female BALB/c mice are sensitized by intranasal administration of house dust mite (HDM) extract on days 0 and 7.[10]

  • Drug Administration: The test agent (e.g., fluticasone propionate) or vehicle is administered, often intranasally or systemically, prior to each HDM challenge.[10]

  • Allergen Challenge: Mice are challenged with intranasal HDM extract on days 14 to 16.[10] For a chronic model, challenges can be administered five days a week for several weeks.[16]

  • Assessment of Airway Inflammation: 24 hours after the final challenge, BALF is collected for total and differential cell counts. Lung tissue is processed for histopathology (H&E staining) to assess inflammation.[10]

  • Assessment of Airway Hyperresponsiveness: AHR is assessed by measuring lung resistance and compliance in response to increasing doses of a bronchoconstrictor like methacholine.[10]

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_endpoints Endpoint Analysis Day0 Day 0: Intranasal HDM Day7 Day 7: Intranasal HDM Day0->Day7 7 days Day14_16 Days 14-16: Daily Treatment & HDM Challenge Day7->Day14_16 7 days Day17 Day 17: Endpoint Analysis Day14_16->Day17 1 day BALF BALF Cell Counts Day17->BALF AHR Airway Hyperresponsiveness Day17->AHR Histo Histopathology Day17->Histo

Experimental workflow for the house dust mite-induced asthma model in mice.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by each class of anti-asthmatic agent.

Leukotriene Synthesis and Signaling Pathway

This compound targets LTC4S, thereby inhibiting the production of all CysLTs. Montelukast acts downstream by blocking the CysLT1 receptor.

G AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP _5LO 5-Lipoxygenase (5-LO) FLAP->_5LO LTA4 Leukotriene A4 (LTA4) _5LO->LTA4 LTC4S Leukotriene C4 Synthase (LTC4S) LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1R LTE4->CysLT1R Effects Bronchoconstriction, Inflammation, Mucus Production CysLT1R->Effects This compound This compound This compound->LTC4S Inhibits Montelukast Montelukast Montelukast->CysLT1R Antagonizes

Leukotriene synthesis and signaling pathway with points of intervention.

Glucocorticoid Receptor Signaling Pathway

Corticosteroids like fluticasone propionate exert broad anti-inflammatory effects through genomic mechanisms.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Fluticasone) GR Glucocorticoid Receptor (GR) GC->GR HSP90 HSP90 GR->HSP90 Bound (inactive) GC_GR Activated GR Complex GR->GC_GR Binding & Dissociation GC_GR_dimer GR Dimer GC_GR->GC_GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GC_GR_dimer->GRE Binds ProInflam Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1) GC_GR_dimer->ProInflam Inhibits (Transrepression) AntiInflam Anti-inflammatory Gene Transcription GRE->AntiInflam InflamGenes Inflammatory Gene Transcription ProInflam->InflamGenes

Simplified glucocorticoid receptor signaling pathway in an airway cell.

IL-5 Signaling Pathway in Eosinophils

Anti-IL-5 monoclonal antibodies like mepolizumab prevent IL-5 from binding to its receptor on eosinophils, thus inhibiting their pro-inflammatory functions.

G IL5 Interleukin-5 (IL-5) IL5R IL-5 Receptor (IL-5Rα / βc) IL5->IL5R Mepolizumab Mepolizumab Mepolizumab->IL5 Binds & Neutralizes JAK JAK Kinases IL5R->JAK Activates PI3K_MAPK PI3K / MAPK Pathways IL5R->PI3K_MAPK Activates STAT STAT Proteins JAK->STAT Phosphorylates Eosinophil_Effects Eosinophil Differentiation, Activation, Survival STAT->Eosinophil_Effects PI3K_MAPK->Eosinophil_Effects

IL-5 signaling pathway in eosinophils and the mechanism of mepolizumab.

Conclusion

While the discontinuation of this compound's development limits the availability of direct comparative data, this guide provides a framework for understanding its intended mechanism of action in the context of other major anti-asthmatic drug classes. The provided data and protocols for leukotriene receptor antagonists, corticosteroids, and anti-IL-5 monoclonal antibodies offer a valuable resource for researchers designing and interpreting preclinical in vivo studies in the field of asthma. The distinct signaling pathways targeted by these agents underscore the multifaceted nature of asthma pathophysiology and the ongoing need for novel therapeutic strategies.

References

Benchmarking AZD9898's potency against other leukotriene C4 synthase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of AZD9898 and Other Leukotriene C4 Synthase Inhibitors for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the potency of this compound against other notable leukotriene C4 (LTC4) synthase inhibitors, supported by available experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction to Leukotriene C4 Synthase and its Inhibition

Leukotriene C4 synthase (LTC4S) is a crucial enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent pro-inflammatory mediators implicated in various inflammatory diseases, including asthma and allergic rhinitis. LTC4S catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione to form LTC4. Inhibiting LTC4S is a key therapeutic strategy to reduce the production of these inflammatory mediators. This compound has been identified as a potent inhibitor in this pathway. This guide will compare its efficacy with other known LTC4S inhibitors.

Comparative Potency of LTC4S Inhibitors

The following table summarizes the inhibitory potency (IC50) of this compound and other selected LTC4S inhibitors. The data is compiled from various in vitro studies to provide a standardized comparison.

InhibitorTarget EnzymeAssay SystemIC50 (nM)Reference
This compound LTC4 SynthaseHuman whole blood13
MK-886 FLAPHuman PMNL3
BIIL 284 FLAPHuman neutrophils2.3
MK-591 FLAPHuman neutrophils1.6

FLAP: 5-Lipoxygenase-activating protein, which is essential for LTC4 synthesis.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Human Whole Blood Assay for LTC4 Inhibition

This assay measures the ability of a compound to inhibit the production of LTC4 in a physiologically relevant ex vivo system.

  • Blood Collection: Fresh human venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Stimulation: LTC4 production is stimulated by adding a calcium ionophore (e.g., A23187) and incubating for a further period (e.g., 30 minutes) at 37°C.

  • Sample Processing: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.

  • LTC4 Quantification: The concentration of LTC4 in the plasma supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of LTC4 production, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

Visual diagrams are provided below to illustrate the leukotriene biosynthesis pathway and a typical experimental workflow for evaluating LTC4S inhibitors.

Leukotriene_Biosynthesis_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LO/FLAP LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4S LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-GT CysLTs Cysteinyl Leukotrienes (CysLTs) LTC4->CysLTs LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidase LTD4->CysLTs LTE4->CysLTs cPLA2 cPLA2 Five_LO 5-LO FLAP FLAP LTA4H LTA4 Hydrolase LTC4S LTC4 Synthase GGT γ-GT DP Dipeptidase This compound This compound This compound->LTC4S Experimental_Workflow Start Start: Human Whole Blood Collection Preincubation Pre-incubation with this compound or other inhibitors Start->Preincubation Stimulation Stimulation with Calcium Ionophore (A23187) Preincubation->Stimulation Incubation Incubation at 37°C Stimulation->Incubation Reaction_Stop Stop Reaction (on ice) & Centrifuge Incubation->Reaction_Stop Plasma_Separation Plasma Supernatant Collection Reaction_Stop->Plasma_Separation Quantification LTC4 Quantification (ELISA) Plasma_Separation->Quantification Data_Analysis Data Analysis and IC50 Calculation Quantification->Data_Analysis End End: Potency Determined Data_Analysis->End

Comparative Efficacy of AZD9898 in Inflammatory Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the leukotriene C4 synthase inhibitor AZD9898 in preclinical models of inflammation, benchmarked against established and emerging alternatives.

This guide provides a comprehensive comparison of the investigational drug this compound with other leukotriene pathway modulators in various inflammatory disease models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Executive Summary

This compound is an oral, potent inhibitor of leukotriene C4 (LTC4) synthase, an enzyme pivotal in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are key mediators in the pathophysiology of asthma and other inflammatory diseases.[1] Developed by AstraZeneca for the treatment of asthma, the clinical development of this compound was discontinued during Phase I trials due to a lower than anticipated pharmacodynamic effect on urinary leukotriene E4 (uLTE4) levels, a key biomarker of target engagement.[2] This guide delves into the available preclinical data for this compound and juxtaposes its performance with GJG057, another LTC4 synthase inhibitor, as well as the established market drugs montelukast (a cysteinyl leukotriene receptor 1 antagonist) and zileuton (a 5-lipoxygenase inhibitor).

Mechanism of Action: Targeting the Leukotriene Pathway

The leukotriene pathway plays a crucial role in the inflammatory cascade. As illustrated in the signaling pathway diagram below, arachidonic acid is converted to leukotriene A4 (LTA4) by 5-lipoxygenase (5-LO). LTA4 is a branching point, leading to the formation of either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound and GJG057 act by specifically inhibiting LTC4 synthase, the enzyme that catalyzes the conversion of LTA4 to LTC4.[3] In contrast, zileuton inhibits the 5-LO enzyme, blocking the production of all leukotrienes. Montelukast acts further downstream by blocking the CysLT1 receptor, thereby preventing the pro-inflammatory effects of cysteinyl leukotrienes.

Leukotriene Signaling Pathway AA Arachidonic Acid FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO Inhibited by Zileuton LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S Inhibited by this compound / GJG057 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1R CysLT1 Receptor LTE4->CysLT1R Blocked by Montelukast Inflammation Inflammatory Response (Bronchoconstriction, etc.) CysLT1R->Inflammation Zileuton Zileuton This compound This compound / GJG057 Montelukast Montelukast

Caption: The leukotriene signaling pathway and points of intervention for different drugs.

Comparative In Vitro and In Vivo Potency

This compound demonstrated high potency in preclinical studies. It is a picomolar inhibitor of LTC4 synthase with an IC50 of 0.28 nM.[1] In a cellular assay using peripheral blood mononuclear cells, it displayed nanomolar potency with a free IC50 of 6.2 nM.[1] GJG057, a more recent LTC4S inhibitor, has shown a 20-fold improved potency over this compound in a human whole blood LTC4 release assay.[4]

CompoundTargetIn Vitro AssayIC50
This compound LTC4 SynthaseEnzyme Inhibition0.28 nM[1]
Human Whole Blood LTC4 Release900 nM[4]
GJG057 LTC4 SynthaseHuman Whole Blood LTC4 Release44 nM[4]

Table 1: In Vitro Potency Comparison of LTC4 Synthase Inhibitors.

In a calcium ionophore-stimulated rat model, orally administered this compound showed good in vivo pharmacodynamics with a free IC50 of 34 nM.[1]

Efficacy in Preclinical Models of Asthma

The ovalbumin (OVA)-induced murine model of allergic asthma is a standard for evaluating anti-inflammatory compounds. This model recapitulates key features of human asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR).

This compound and GJG057

While specific quantitative data for this compound in an OVA-induced asthma model is not publicly available, GJG057 has been shown to be effective in a murine asthma exacerbation model.[4]

Montelukast

Montelukast has been extensively studied in the OVA-induced asthma model. Oral administration of montelukast (30 mg/kg) for 4 weeks in a chronic OVA challenge model in mice resulted in a significant reduction in inflammatory cell infiltration into the airways and mucus production.[2] It also reduced the levels of key Th2 cytokines, IL-4 and IL-13, as well as eotaxin.[2]

Zileuton

Zileuton has also demonstrated efficacy in rodent models of airway inflammation. In a study with Brown Norway rats sensitized and repeatedly challenged with ovalbumin, oral zileuton administration had beneficial effects on pulmonary function and airway inflammation.[5] In a mouse model of respiratory syncytial virus (RSV) infection, which induces airway inflammation, zileuton markedly reversed airway constriction and reduced the numbers of inflammatory cells in the lungs.[6]

CompoundAnimal ModelKey Efficacy EndpointsReference
Montelukast Chronic OVA-induced asthma (mouse)Reduced inflammatory cell infiltration, mucus production, IL-4, IL-13, and eotaxin levels.[2]
Zileuton Repeated OVA challenge (rat)Improved pulmonary function and reduced airway inflammation.[5]
RSV-induced airway inflammation (mouse)Reversed airway constriction and reduced inflammatory cell numbers in the lung.[6]

Table 2: Summary of Preclinical Efficacy in Asthma Models.

Efficacy in Other Inflammatory Models

GJG057 has shown efficacy in a mastoparan-induced skin challenge model, suggesting a potential role for LTC4S inhibitors in skin inflammatory conditions.[4]

Experimental Protocols

Ovalbumin-Induced Murine Model of Allergic Asthma

This protocol is a widely used method to induce an asthma-like phenotype in mice.

OVA-Induced Asthma Model Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum Day14 Day 14: Booster i.p. injection of OVA + Alum Day21_23 Days 21-23: Intranasal or aerosol challenge with OVA Day14->Day21_23 Day24 Day 24: Measurement of Airway Hyperresponsiveness (AHR), Bronchoalveolar Lavage (BAL) for cell analysis, and lung histology Day21_23->Day24

Caption: A typical experimental workflow for the ovalbumin-induced asthma model in mice.

Detailed Steps:

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant like aluminum hydroxide (alum) on day 0 and day 14.[7][8]

  • Challenge: From day 21 to 23, mice are challenged with aerosolized or intranasal ovalbumin (e.g., 1% in saline) for a short period (e.g., 20-30 minutes) each day.[7][9]

  • Analysis: 24 to 48 hours after the final challenge, various endpoints are assessed, including:

    • Airway Hyperresponsiveness (AHR): Measured by exposing mice to increasing concentrations of a bronchoconstrictor like methacholine and recording changes in lung function.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells from the airways. The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are then determined.[10][11]

    • Lung Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus) to assess the degree of inflammation and airway remodeling.

Calcium Ionophore-Stimulated Leukotriene Release Model

This model is used to assess the direct inhibitory effect of compounds on leukotriene synthesis in vitro and ex vivo.

Protocol Outline:

  • Cell Isolation: Isolate target cells, such as peripheral blood mononuclear cells (PBMCs) or neutrophils, from blood samples.

  • Incubation with Inhibitor: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a defined period.

  • Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.

  • Quantification: After a specific incubation time, the supernatant is collected, and the levels of leukotrienes (e.g., LTC4) are quantified using methods like ELISA or LC-MS/MS.

Conclusion

This compound is a potent inhibitor of LTC4 synthase, a key enzyme in the pro-inflammatory leukotriene pathway. While its clinical development for asthma was halted, the preclinical data highlights the potential of targeting this enzyme. The emergence of more potent LTC4S inhibitors like GJG057 suggests that this mechanism of action continues to be an area of active research. For a comprehensive evaluation, direct head-to-head studies of these newer inhibitors against established therapies like montelukast and zileuton in relevant preclinical models are warranted. The experimental protocols and comparative data presented in this guide offer a framework for designing and interpreting such studies.

References

Comparative Analysis of AZD9898's Effect on LTB4 and Lipoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of AZD9898 on the pro-inflammatory mediator Leukotriene B4 (LTB4) and the pro-resolving lipid mediators, lipoxins. This analysis is based on the known mechanism of this compound and established principles of eicosanoid biochemistry, supported by experimental data from relevant studies.

Introduction to this compound and the Leukotriene vs. Lipoxin Balance

This compound is a potent and selective inhibitor of Leukotriene C4 (LTC4) synthase, a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent mediators of inflammation and allergic responses. The arachidonic acid cascade, from which leukotrienes are derived, also produces anti-inflammatory lipid mediators known as lipoxins. A critical balance between pro-inflammatory leukotrienes and pro-resolving lipoxins is essential for the proper regulation of the inflammatory response.[1] Dysregulation of this balance is implicated in various inflammatory diseases, including asthma. This guide explores the direct and potential indirect effects of this compound on this crucial balance.

Data Presentation: Quantitative Effects of this compound on Leukotriene Pathway

This compound directly inhibits LTC4 synthase, which is downstream of the production of LTA4, the common precursor for both LTB4 and LTC4. While this compound does not directly inhibit LTA4 hydrolase (the enzyme that produces LTB4), its effect on the overall flux of the leukotriene pathway is significant.

CompoundTarget EnzymeEffect on LTB4 ProductionIn Vitro Potency (IC50)In Vivo Potency (IC50, free)Reference
This compoundLeukotriene C4 SynthaseIndirectly may reduce substrate availability for LTB4 synthesis by shunting LTA4 to other pathways. Direct inhibition of LTB4 production is not its primary mechanism.0.28 nM (LTC4S inhibition)34 nM (in a rat model)[2]

Note: Direct quantitative data on the effect of this compound on LTB4 levels from published, peer-reviewed studies is limited. The presented information is based on its primary mechanism of action.

The Hypothesized Effect of this compound on Lipoxin Synthesis

A key area of interest for researchers is the potential for this compound to promote the resolution of inflammation by indirectly increasing the synthesis of lipoxins. By inhibiting LTC4 synthase, this compound may cause the substrate LTA4 to be shunted towards an alternative biosynthetic pathway, leading to the production of anti-inflammatory lipoxins. This concept is supported by the understanding of the arachidonic acid cascade.[3]

Hypothetical Impact of this compound on Lipoxin A4 (LXA4) Levels:

CompoundMechanismHypothesized Effect on Lipoxin A4 (LXA4)Supporting Rationale
This compoundSelective LTC4 Synthase InhibitionPotential increase in LXA4 synthesis.By blocking the conversion of LTA4 to LTC4, LTA4 may be increasingly metabolized by 12/15-lipoxygenase to form lipoxins.[3]

Further experimental validation is required to confirm and quantify this shunting effect in various cellular and in vivo models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the quantification of LTB4 and Lipoxin A4.

Measurement of Leukotriene B4 (LTB4) by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantitative measurement of LTB4 in biological samples such as cell culture supernatants.[2][4][5]

Materials:

  • LTB4 ELISA Kit (containing pre-coated plates, LTB4 standard, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Wash bottle or automated plate washer

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Sample Preparation:

    • Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates.[4][6]

    • Perform serial dilutions of the samples if the expected LTB4 concentration is high.

  • Standard Curve Preparation:

    • Reconstitute the LTB4 standard according to the kit instructions to create a stock solution.

    • Perform serial dilutions of the stock solution to generate a standard curve.

  • Assay Procedure:

    • Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

    • Add 50 µL of the biotinylated detection antibody to each well.

    • Incubate for 45 minutes at 37°C.[2]

    • Wash the plate three times with 350 µL of wash buffer per well.[2]

    • Add 100 µL of HRP-conjugate to each well and incubate for 30 minutes at 37°C.[2]

    • Wash the plate five times with wash buffer.

    • Add 90 µL of substrate solution to each well and incubate for 15 minutes at 37°C in the dark.[2]

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of LTB4 in the samples by interpolating their absorbance values on the standard curve.

Measurement of Lipoxin A4 (LXA4) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of lipoxins.[7][8]

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer

  • C18 reversed-phase column

  • Solvents for mobile phase (e.g., water, acetonitrile, methanol, acetic acid)

  • Internal standard (e.g., deuterated LXA4)

  • Solid-phase extraction (SPE) cartridges

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation and Extraction:

    • To 1 mL of sample (e.g., plasma, cell lysate), add the internal standard.

    • Perform liquid-liquid extraction with a solvent like ethyl acetate or use solid-phase extraction (SPE) for sample cleanup and concentration.[7]

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analytes on a C18 column using a gradient elution. A typical mobile phase could consist of a water/acetonitrile/acetic acid mixture.[8]

    • Detect and quantify LXA4 using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for LXA4 should be monitored.

  • Data Analysis:

    • Quantify the amount of LXA4 in the sample by comparing the peak area of the analyte to that of the internal standard.

    • Use a calibration curve generated with known concentrations of LXA4 standard to ensure accurate quantification.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-LOX 5-LOX Arachidonic_Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTA4_Hydrolase LTA4_Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4_Synthase LTA4->LTC4_Synthase 12/15-LOX 12/15-LOX LTA4->12/15-LOX Shunting Hypothesis LTB4 LTB4 LTA4_Hydrolase->LTB4 Pro-inflammatory LTC4 LTC4 LTC4_Synthase->LTC4 Pro-inflammatory Lipoxins Lipoxins 12/15-LOX->Lipoxins Anti-inflammatory This compound This compound This compound->LTC4_Synthase Inhibition

Caption: Arachidonic Acid Cascade and the Site of Action of this compound.

LTB4_ELISA_Workflow Start Start Sample_Prep Sample Preparation (e.g., Centrifugation) Start->Sample_Prep Add_Sample_Standard Add Sample/Standard to Plate Sample_Prep->Add_Sample_Standard Add_Detection_Ab Add Biotinylated Detection Antibody Add_Sample_Standard->Add_Detection_Ab Incubate1 Incubate (45 min, 37°C) Add_Detection_Ab->Incubate1 Wash1 Wash Plate (3x) Incubate1->Wash1 Add_HRP_Conjugate Add HRP-Conjugate Wash1->Add_HRP_Conjugate Incubate2 Incubate (30 min, 37°C) Add_HRP_Conjugate->Incubate2 Wash2 Wash Plate (5x) Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Incubate (15 min, 37°C) Add_Substrate->Incubate3 Add_Stop_Solution Add Stop Solution Incubate3->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance Analyze_Data Data Analysis Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for LTB4 Measurement by ELISA.

Lipoxin_LCMS_Workflow Start Start Sample_Collection Biological Sample Collection Start->Sample_Collection Add_Internal_Std Add Internal Standard Sample_Collection->Add_Internal_Std Extraction Liquid-Liquid or Solid-Phase Extraction Add_Internal_Std->Extraction Evaporate_Reconstitute Evaporate and Reconstitute Extraction->Evaporate_Reconstitute LC_Separation Liquid Chromatography Separation Evaporate_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Lipoxin A4 Measurement by LC-MS/MS.

Conclusion and Future Directions

This compound is a highly potent inhibitor of LTC4 synthase, a critical enzyme in the pro-inflammatory leukotriene pathway. While its primary mechanism does not directly target LTB4 production, the inhibition of LTC4 synthase presents a compelling hypothesis for the shunting of the common precursor, LTA4, towards the synthesis of pro-resolving lipoxins. This potential dual action of reducing pro-inflammatory mediators while simultaneously increasing anti-inflammatory mediators makes this compound a promising therapeutic candidate for inflammatory diseases.

Future research should focus on direct experimental validation of the effect of this compound on the full eicosanoid profile, including both leukotrienes and lipoxins, in relevant preclinical models and human subjects. Such studies will provide a more complete understanding of the pharmacological profile of this compound and its potential to restore a healthy balance between pro- and anti-inflammatory signaling.

References

Safety Operating Guide

Navigating the Safe Disposal of AZD9898: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AZD9898 are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established guidelines for the disposal of research-grade chemicals and investigational drugs provide a clear framework for its safe management. This compound is a halogenated organic compound, which necessitates specific waste handling procedures.

Personal Protective Equipment (PPE)

Before handling this compound in solid or solution form, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1][2][3][4]

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles are required to protect against splashes.[2][5] A face shield should be worn over goggles if there is a significant splash risk.[2][5]
Hand Chemical-resistant GlovesDisposable nitrile gloves are a minimum requirement for incidental contact.[2] For prolonged handling, consider double-gloving or using more robust gloves.[2]
Body Laboratory CoatA standard lab coat is necessary to protect skin and personal clothing.[3][5]
Foot Closed-toe ShoesRequired to protect feet from spills and falling objects.[4]

Experimental Protocols for Disposal

The following protocols outline the step-by-step procedures for the safe disposal of solid this compound and solutions containing the compound. These guidelines are based on standard practices for managing laboratory chemical waste.[6][7][8][9][10]

Disposal of Solid this compound Waste

  • Waste Identification : All solid materials contaminated with this compound, including unused or expired compound, and contaminated lab supplies (e.g., weigh boats, pipette tips), should be treated as hazardous waste.[8]

  • Container Selection : Use a designated, leak-proof hazardous waste container that is compatible with the chemical.[6][9][11] The container must have a secure, tight-fitting lid.[12]

  • Labeling : Label the waste container with a "Hazardous Waste" tag as soon as the first item is placed inside.[12][13][14] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: this compound.

    • The primary hazards (e.g., "Toxic").

    • The name of the Principal Investigator (PI) and the laboratory location.[13]

  • Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7][8] Ensure it is segregated from incompatible materials.[8][10][15]

  • Disposal Request : Once the container is nearly full, or if it has been accumulating for a year, arrange for its collection through your institution's Environmental Health and Safety (EHS) department.[6][7][13]

Disposal of this compound Solutions

  • Waste Segregation : Since this compound is a halogenated organic compound, all solutions containing it must be collected as halogenated organic waste.[14][16] Do not mix this waste with non-halogenated solvents, as this can complicate and increase the cost of disposal.[14][16][17]

  • Container Selection : Use a dedicated, chemically compatible, and leak-proof container, such as a 4-liter bottle or a 5-gallon carboy, for collecting liquid halogenated waste.[10][14] The container must have a screw cap and be kept closed except when adding waste.[6][10][12]

  • Labeling : Affix a "Hazardous Waste" label to the container before adding any waste.[12] On the label, list "this compound" and all other solvent constituents with their approximate percentages.[14][16]

  • Storage : Store the liquid waste container in a designated SAA, inside secondary containment (such as a spill tray) to prevent spills.[10]

  • Final Disposal : Do not dispose of this compound solutions down the drain.[10][18] When the container is approaching full, submit a chemical waste disposal request to your institution's EHS office for incineration.[13][17][19]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AZD9898_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in organic solvents) waste_type->liquid_waste Liquid solid_container Select designated 'Solid Hazardous Waste' container. solid_waste->solid_container liquid_container Select designated 'Halogenated Liquid Waste' container. liquid_waste->liquid_container label_solid Label container with 'Hazardous Waste', chemical name, and PI info. solid_container->label_solid label_liquid Label container with 'Hazardous Waste', all constituents and percentages, and PI info. liquid_container->label_liquid storage Store sealed container in designated Satellite Accumulation Area (SAA). label_solid->storage secondary_containment Place liquid waste container in secondary containment. label_liquid->secondary_containment pickup Request pickup from Environmental Health & Safety (EHS) when container is full. storage->pickup secondary_containment->storage

Caption: Decision workflow for the safe disposal of solid and liquid this compound waste.

References

Essential Safety and Logistical Information for Handling AZD9898

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of AZD9898, a potent, orally active inhibitor of leukotriene C4 synthase (LTC4S). Given that a specific Safety Data Sheet (SDS) is not publicly available, the following guidance is based on best practices for handling potent, powdered research compounds of a similar nature.

Core Safety and Handling

This compound is a small molecule inhibitor intended for research use only.[1][2] As with any potent research compound, appropriate precautions must be taken to minimize exposure.

Personal Protective Equipment (PPE):

Due to the powdered nature of the compound and its high potency (IC50 = 0.28 nM), a comprehensive suite of PPE is mandatory to prevent inhalation, dermal, and ocular exposure.[1]

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves tested for chemotherapy handling (ASTM D6978).Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from airborne particles and accidental splashes.
Lab Coat Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential for handling the powdered form of the compound to prevent inhalation of fine particles.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.

Engineering Controls:

Control MeasureSpecificationRationale
Ventilation All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood.Minimizes the dispersion of airborne particles into the laboratory environment.
Designated Area Establish a designated area for the handling, weighing, and reconstitution of this compound.Confines potential contamination to a specific, easily cleanable area.

Operational Plans

Receiving and Unpacking:

  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don PPE: Before opening, don a single pair of nitrile gloves and a lab coat.

  • Unpack in a Hood: Open the package within a chemical fume hood.

  • Verify: Confirm the contents match the order and that the container is sealed and intact.

  • Store: Transfer the compound to its designated, secure storage location.

Weighing and Reconstitution:

  • Full PPE: Wear all prescribed PPE, including a respirator and double gloves.

  • Containment: Perform all weighing and reconstitution activities within a chemical fume hood.

  • Static Control: Use an anti-static weigh boat or ionizer to prevent the dispersal of the fine powder.

  • Solubilization: this compound is soluble in DMSO.[2] Add the solvent slowly and cap the vial securely before agitation. Sonication may be required for complete dissolution.[2]

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.

Storage:

FormStorage ConditionDuration
Powder -20°CUp to 3 years[2]
In Solvent (e.g., DMSO) -80°CUp to 1 year[2]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

Waste Streams:

  • Solid Waste:

    • Contaminated PPE (gloves, gowns, shoe covers)

    • Weigh boats, pipette tips, and other disposable labware

    • Empty vials

  • Liquid Waste:

    • Unused or expired stock solutions

    • Solvents used for cleaning and decontamination

Disposal Procedures:

  • Segregation: Collect all solid and liquid waste contaminated with this compound in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: Label waste containers with "Hazardous Waste," the name of the compound (this compound), and the primary hazard (e.g., "Potent Compound," "Chemical Waste").

  • Storage of Waste: Store waste containers in a designated, secure area away from general lab traffic until they are collected by the institution's environmental health and safety (EHS) department.

  • EHS Collection: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of any this compound-contaminated materials in the regular trash or down the drain.

Signaling Pathway of this compound

This compound is an inhibitor of leukotriene C4 synthase (LTC4S), a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators implicated in conditions like asthma.[3][4][5] The simplified signaling pathway is illustrated below.

AZD9898_Pathway Simplified Leukotriene C4 Synthesis Pathway and Inhibition by this compound Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Glutathione LTC4S Leukotriene C4 Synthase (LTC4S) LTC4S->LTC4 This compound This compound This compound->LTC4S Inhibits

Caption: Inhibition of Leukotriene C4 Synthase by this compound.

Experimental Protocols:

Detailed experimental protocols for the use of this compound were not available in the public domain at the time of this writing. Researchers should develop their own protocols based on the intended application, taking into account the compound's potency and solubility characteristics. A Phase I clinical trial has been conducted to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZD9898
Reactant of Route 2
AZD9898

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.